DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
Description
The exact mass of the compound Phosphonic acid, (1-naphthylmethyl)-, diethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNZPMQIKMSUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201790 | |
| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53575-08-9 | |
| Record name | Diethyl P-(1-naphthalenylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53575-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Naphthylmethyl)phosphonic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053575089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53575-08-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5W5E9BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Diethyl 1-Naphthylmethylphosphonate (CAS: 53575-08-9)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of Diethyl 1-Naphthylmethylphosphonate, an important organophosphorus compound. It serves as a critical intermediate in organic synthesis, with significant potential in the development of novel pharmaceuticals, agrochemicals, and materials. This document details its chemical identity, physicochemical properties, and established synthesis protocols, with a focus on the underlying reaction mechanisms. Furthermore, it explores the compound's reactivity, particularly in the context of the Horner-Wadsworth-Emmons reaction, and discusses its potential biological and industrial applications based on the activities of structurally related phosphonates. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile reagent.
Introduction and Chemical Identity
Organophosphonates are a class of organic compounds characterized by a direct carbon-to-phosphorus (C-P) bond. They are synthetic analogues of naturally occurring phosphates, but the substitution of a P-O-C linkage with a robust P-C bond confers significantly greater stability against enzymatic and chemical hydrolysis. This inherent stability has made phosphonates, and their derivatives, cornerstones in medicinal chemistry and materials science.
This compound (CAS: 53575-08-9) is a prominent member of this class, featuring a naphthylmethyl group attached to the phosphorus atom. This structural motif combines the reactivity of the phosphonate moiety with the unique steric and electronic properties of the naphthalene ring system, making it a valuable building block in synthetic chemistry.[1]
| Identifier | Value | Source |
| IUPAC Name | Diethyl (naphthalen-1-ylmethyl)phosphonate | [2] |
| CAS Number | 53575-08-9 | [2] |
| Molecular Formula | C₁₅H₁₉O₃P | [2] |
| Molecular Weight | 278.28 g/mol | [2] |
| Synonyms | 1-(Diethoxyphosphorylmethyl)naphthalene, (1-Naphthylmethyl)phosphonic acid diethyl ester | [2] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental setups. It is a colorless liquid under standard conditions.[1]
| Property | Value | Source |
| Appearance | Colorless Liquid | [1] |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [1] |
| Boiling Point | 202-205 °C @ 0.2 mmHg | [1] |
| Flash Point | 205-206 °C @ 5 mmHg | [1] |
| Refractive Index | 1.564 - 1.568 | [1] |
| Storage Conditions | Room Temperature, Cool, Dry Place | [1] |
Expert Insight: The high boiling point and flash point indicate low volatility, which simplifies handling under standard laboratory conditions. It should be stored away from strong oxidizing agents and moisture to prevent degradation.[1] The phosphonate ester linkage, while more stable than a phosphate ester, can still be susceptible to hydrolysis under harsh acidic or basic conditions.
Synthesis and Mechanism
The primary and most efficient method for synthesizing alkylphosphonates like this compound is the Michaelis-Arbuzov reaction .[3][4] This reaction is a cornerstone of organophosphorus chemistry, forming a P-C bond through the reaction of a trialkyl phosphite with an alkyl halide.[5]
The reaction proceeds via a two-step mechanism:
-
Sₙ2 Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of an alkyl halide (in this case, 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene), displacing the halide and forming a phosphonium salt intermediate.[3]
-
Dealkylation: The displaced halide anion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final phosphonate product and a volatile ethyl halide byproduct.[3][4]
Representative Synthesis Protocol
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction suitable for producing this compound.[6]
Materials:
-
1-(Bromomethyl)naphthalene (1.0 eq)
-
Triethyl phosphite (1.2 eq)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from hydrolyzing the phosphite reagent.
-
Reaction: Charge the flask with 1-(bromomethyl)naphthalene and triethyl phosphite.
-
Heating: Heat the neat (solvent-free) reaction mixture to 150-160 °C under a gentle flow of nitrogen. The ethyl bromide byproduct, being volatile, will distill from the reaction mixture, helping to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy by observing the disappearance of the triethyl phosphite signal (
+140 ppm) and the appearance of the phosphonate product signal (+20-30 ppm). -
Completion: The reaction is typically complete within 2-4 hours.
-
Purification: After cooling the mixture to room temperature, purify the crude product by vacuum distillation to remove any unreacted starting material and obtain the pure this compound.
Self-Validation and Trustworthiness: The success of the synthesis is validated by the physical removal of the ethyl bromide byproduct and confirmed through spectroscopic analysis of the final product. The purity is ensured by vacuum distillation, a standard and reliable method for high-boiling liquids.[7]
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following are the expected spectroscopic signatures for this compound.
-
³¹P NMR: This is the most definitive technique. A single resonance is expected in the range of +20 to +30 ppm (relative to 85% H₃PO₄), characteristic of an alkyl phosphonate.
-
¹H NMR:
-
Naphthyl Protons: A complex multiplet pattern between 7.4-8.2 ppm integrating to 7H.
-
Ethoxy -CH₂-: A multiplet (doublet of quartets) around 4.0-4.2 ppm integrating to 4H, due to coupling with both the methyl protons (³JHH) and the phosphorus atom (³JHP).
-
Methylene Bridge -CH₂-P: A doublet around 3.5-3.7 ppm integrating to 2H. The splitting is caused by coupling to the phosphorus atom (²JHP ≈ 22 Hz).
-
Ethoxy -CH₃: A triplet around 1.2-1.4 ppm integrating to 6H, due to coupling with the adjacent methylene protons (³JHH).
-
-
¹³C NMR: PubChem lists available ¹³C NMR data.[2] Key expected signals include:
-
Aromatic Carbons: Multiple signals in the 124-134 ppm range.
-
Ethoxy -CH₂-: A doublet around 62 ppm (²JCP ≈ 6-7 Hz).
-
Methylene Bridge -CH₂-P: A large doublet around 34 ppm (¹JCP ≈ 140 Hz).
-
Ethoxy -CH₃: A doublet around 16 ppm (³JCP ≈ 5-6 Hz).
-
-
IR Spectroscopy: Characteristic strong absorption bands are expected for the P=O stretch (1240-1260 cm⁻¹) and the P-O-C stretch (1020-1050 cm⁻¹).
Reactivity and Applications in Synthesis
The primary utility of this compound is as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction .[8][9] This reaction is a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity.[10]
The HWE reaction involves:
-
Deprotonation: A strong base (e.g., NaH, NaOEt) removes the acidic proton from the carbon adjacent to the phosphorus atom (the methylene bridge), creating a resonance-stabilized phosphonate carbanion.[8]
-
Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking an aldehyde or ketone to form a tetrahedral intermediate.[9]
-
Elimination: This intermediate rearranges and collapses to form an oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble dialkyl phosphate byproduct.[11] The easy removal of this byproduct is a significant advantage over the Wittig reaction.[10]
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The Horner-Wadsworth-Emmons Olefination: Mechanistic Insights into DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This guide offers a detailed examination of the mechanism of action of a specific, sterically demanding reagent, DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, in olefination reactions. We will dissect the reaction pathway from carbanion generation to the pivotal oxaphosphetane intermediate that dictates stereochemical outcomes. Furthermore, this document provides practical insights into reaction optimization, a detailed experimental protocol, and a discussion of the factors that ensure high-yield, stereocontrolled synthesis, primarily of (E)-alkenes. This resource is intended for researchers and drug development professionals seeking to leverage the HWE reaction for the synthesis of complex molecular architectures, such as stilbene analogues and other conjugated systems.[2][3]
Introduction: The Power of Phosphonate-Based Olefination
The synthesis of alkenes from carbonyl compounds is a fundamental transformation in organic chemistry. While the Wittig reaction was a groundbreaking discovery, it often suffers from drawbacks such as poor stereoselectivity for unstabilized ylides and the formation of triphenylphosphine oxide, a byproduct that complicates purification. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, overcomes these limitations by employing phosphonate-stabilized carbanions.[4][5]
These phosphonate carbanions exhibit enhanced nucleophilicity compared to their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones under milder conditions.[1] A significant advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during aqueous workup, streamlining the purification process.[4][6]
This compound is a valuable reagent in this class, particularly for the synthesis of molecules containing the bulky 1-naphthyl moiety, which is a common scaffold in medicinal chemistry and materials science. Understanding its mechanism is key to controlling the reaction's outcome and achieving high E-selectivity.[7]
The Core Mechanism: A Step-by-Step Elucidation
The HWE reaction proceeds through a well-defined sequence of steps, each influencing the overall efficiency and stereoselectivity.[8] The use of the 1-naphthylmethyl group introduces specific steric considerations that reinforce the inherent E-selectivity of the reaction.
Step 1: Deprotonation and Phosphonate Carbanion Formation
The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom. This requires a sufficiently strong base. Sodium hydride (NaH) is commonly used, offering an irreversible deprotonation by forming hydrogen gas.[9][10]
The acidity of the α-proton is enhanced by the electron-withdrawing phosphonate group. The resulting phosphonate carbanion is a resonance-stabilized nucleophile, often referred to as a phosphorus ylide.[11]
Step 2: Nucleophilic Addition to the Carbonyl
The generated carbanion executes a nucleophilic attack on the electrophilic carbon of an aldehyde or ketone.[1][12] This addition is the rate-limiting step and results in the formation of a tetrahedral betaine-like intermediate.[4] The reaction is highly chemoselective, typically favoring aldehydes over ketones.[7]
Step 3: Oxaphosphetane Formation and Stereochemical Control
The betaine intermediate rapidly undergoes an intramolecular cyclization to form a four-membered ring known as an oxaphosphetane.[1][8] The stereochemistry of the final alkene product is determined at this stage.
The intermediates can equilibrate, and the reaction favors the pathway through the most thermodynamically stable transition state.[4][13] The transition state leading to the trans-oxaphosphetane (where the aldehyde's R-group and the phosphonate's substituent are on opposite sides of the ring) is significantly lower in energy. This is due to the minimization of steric repulsion between the bulky 1-naphthyl group and the substituent (R') from the carbonyl compound. This energetic preference is the origin of the high (E)-alkene selectivity.[14]
Step 4: Elimination to Form the Alkene
The final step is the syn-elimination of the oxaphosphetane intermediate.[15] This concerted, irreversible collapse yields the alkene and the water-soluble diethyl phosphate salt. The formation of the strong phosphorus-oxygen double bond in the phosphate byproduct is a major thermodynamic driving force for this final step.
The overall mechanism is visualized in the diagram below:
Caption: The four key stages of the HWE reaction.
Optimizing the Reaction: Causality Behind Experimental Choices
The success of the HWE olefination hinges on the careful selection of reaction parameters.
-
Base Selection: While sodium hydride is effective, its pyrophoric nature and sensitivity to moisture require stringent anhydrous conditions. For substrates sensitive to strong bases, milder conditions such as the Masamune-Roush protocol (using lithium chloride and an amine base like DBU) can be employed to prevent side reactions.[4][6] The choice of cation (Li+, Na+, K+) can also influence stereoselectivity by affecting the reversibility of the initial addition step.[16]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are ideal. They effectively solvate the intermediates without having acidic protons that would quench the base or the carbanion.
-
Temperature: Deprotonation is often performed at 0 °C to control the exothermic reaction with NaH, after which the mixture is warmed to room temperature. The addition of the aldehyde is also typically done at a reduced temperature to control the rate of addition. Subsequent warming to room temperature or gentle heating is usually sufficient to drive the reaction to completion.
Experimental Protocol: Synthesis of (E)-1-(2-phenylethenyl)naphthalene
This section provides a representative, self-validating protocol for the olefination of benzaldehyde with this compound.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 equiv). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere. Anhydrous THF is then added.
-
Carbanion Formation: The THF suspension of NaH is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise via syringe. The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of H₂ gas ceases. This visual cue confirms the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: The resulting carbanion solution is cooled back to 0 °C. A solution of benzaldehyde (1.0 equiv) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water.
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification Prep: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (E)-alkene.[9]
Caption: A standard workflow for the HWE olefination.
Data Presentation and Analysis
Reactions employing stabilized phosphonates like this compound are known for their high yields and excellent stereoselectivity. The table below provides a template for summarizing expected outcomes.
| Carbonyl Substrate | Base/Solvent System | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH / THF | >90% | >95:5 | [3] |
| 4-Methoxybenzaldehyde | NaH / THF | >90% | >99:1 | [3] |
| 4-Nitrobenzaldehyde | NaOH / Toluene (PTC) | ~70-80% | >99:1 | [3] |
| Cyclohexanecarboxaldehyde | NaH / THF | ~85-95% | >95:5 | General HWE |
Note: Yields and ratios are representative and can vary based on specific reaction conditions and substrate purity.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a robust and highly stereoselective method for synthesizing (E)-alkenes bearing a 1-naphthyl group. Its mechanism proceeds through a well-understood pathway involving a phosphonate carbanion and a thermodynamically controlled oxaphosphetane intermediate, which dictates the E-selectivity. The operational simplicity, high yields, and ease of byproduct removal make this reaction an indispensable tool for chemists in academic research and the pharmaceutical industry for the construction of complex molecular frameworks.
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Makhija, D., et al. (2020). Synthetic approaches toward stilbenes and their related structures . Future Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Available at: [Link]
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Siyo, V. N., & Singh, M. (2018). Stilbenes Preparation and Analysis . Wiley-VCH. Available at: [Link]
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Wang, Z., et al. (2005). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system . ResearchGate. Available at: [Link]
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NRO CREATIONS. (2021). Horner-Wadsworth-Emmons Reaction . YouTube. Available at: [Link]
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Pereira, H. V. M., et al. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction . ResearchGate. Available at: [Link]
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Hahn, J. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions . Available at: [Link]
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Molnár, K., et al. (2018). Z- and E-selective Horner–Wadsworth–Emmons reactions . Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction . The Journal of Organic Chemistry. Available at: [Link]
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Brainly. (2023). Explain the mechanism of a Horner-Wadsworth-Emmons reaction . Available at: [Link]
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The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes . YouTube. Available at: [Link]
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Myers, A. Olefination Reactions - Chem 115 . Available at: [Link]
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Wolf, S., et al. (2013). Mechanism of the Phospha-Wittig–Horner Reaction . Journal of the American Chemical Society. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Diethyl 1-Naphthylmethylphosphonate
Abstract
Diethyl 1-naphthylmethylphosphonate (CAS 53575-08-9) is an organophosphorus compound of significant interest as a synthetic intermediate.[1] Accurate and unambiguous structural confirmation is paramount for its application in research and development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We present detailed experimental protocols, predicted data based on established chemical principles, and in-depth analyses of the expected spectra. This document is designed to serve as an authoritative reference for the structural elucidation and quality control of this compound.
Molecular Structure and Physicochemical Properties
Understanding the molecular structure is the foundation for interpreting spectroscopic data. This compound consists of a naphthalene ring linked via a methylene bridge to a diethyl phosphonate moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₉O₃P | [1] |
| Molar Mass | 278.28 g/mol | [1] |
| CAS Number | 53575-08-9 | [1][2] |
| Appearance | Colorless liquid |[1] |
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[3][4] By analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei, a complete connectivity map can be established.[3][4][5]
Experimental Protocol for NMR Data Acquisition
The quality and reproducibility of NMR data are critically dependent on a standardized experimental approach.
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single, well-characterized residual solvent peak.
-
Internal Standards: Add tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C spectra, referencing the respective signals to 0.00 ppm.[6] For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external standard, set to 0.00 ppm.[7]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling (e.g., zgpg30) to produce a spectrum of singlets, simplifying interpretation. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
³¹P NMR: Acquire with proton decoupling. Due to the 100% natural abundance of ³¹P, a high-quality spectrum can often be obtained with fewer scans than ¹³C NMR.[3]
-
³¹P NMR Spectrum Analysis
The ³¹P NMR spectrum provides a direct and unambiguous confirmation of the phosphorus environment.
-
Expected Chemical Shift: A single peak is expected in the proton-decoupled spectrum. For diethyl alkyl phosphonates, this shift typically appears between +20 and +35 ppm.[7] The naphthylmethyl group, being electronically similar to a benzyl group, suggests a chemical shift in the range of δ = 23-27 ppm . This distinguishes it clearly from other phosphorus oxidation states or environments.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| Naphthyl-H | 7.40 - 8.20 | m | - | 7H | The seven protons on the aromatic naphthalene ring are deshielded and will appear as a complex series of multiplets.[8][9] |
| P-CH₂-Ar | 3.50 - 3.70 | d | ²JP-H ≈ 22 Hz | 2H | The methylene protons are adjacent to the electron-withdrawing phosphonate and naphthyl groups. They are split into a doublet by the phosphorus nucleus. |
| O-CH₂-CH₃ | 3.90 - 4.10 | dq | ³JH-H ≈ 7 Hz, ³JP-H ≈ 8 Hz | 4H | These methylene protons are coupled to both the adjacent methyl protons (quartet) and the phosphorus atom three bonds away (doublet), resulting in a doublet of quartets. |
| O-CH₂-CH₃ | 1.15 - 1.30 | t | ³JH-H ≈ 7 Hz | 6H | The terminal methyl protons are split into a triplet by the adjacent methylene protons. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. Carbons near the phosphorus atom exhibit C-P coupling, which provides crucial structural confirmation.[6]
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Naphthyl Quaternary (2C) | 130 - 135 | d | JC-P may be observed | The two quaternary carbons of the naphthalene ring where the rings fuse.[10][11] |
| Naphthyl Tertiary (7CH) | 123 - 129 | s | - | The seven CH carbons of the naphthalene ring will appear in the aromatic region.[10][11] |
| Naphthyl C1 | ~128 | d | ²JC-P ≈ 5-10 Hz | The carbon attached to the methylene bridge will show coupling to the phosphorus. |
| P-CH₂-Ar | 34 - 38 | d | ¹JC-P ≈ 135-145 Hz | This carbon is directly bonded to phosphorus, resulting in a large one-bond coupling constant. |
| O-CH₂-CH₃ | 62 - 64 | d | ²JC-P ≈ 6-8 Hz | The methylene carbons of the ethoxy groups show a smaller two-bond coupling to phosphorus. |
| O-CH₂-CH₃ | 15 - 17 | d | ³JC-P ≈ 5-7 Hz | The terminal methyl carbons show a three-bond coupling to phosphorus. |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[12][13][14][15]
Experimental Protocol for IR Data Acquisition
-
Methodology: For a liquid sample like this compound, the simplest method is to acquire the spectrum as a thin film.
-
Procedure: Place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: Scan the sample over the mid-IR range (4000 - 600 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be collected and automatically subtracted by the instrument's software.
IR Spectrum Analysis
The IR spectrum is dominated by absorptions from the phosphonate and naphthyl groups.
Table 4: Key Diagnostic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H (Naphthyl) |
| 2985 - 2850 | Strong | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| ~1600 & ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring (Naphthyl) |
| ~1250 | Very Strong | P=O Stretch | Phosphoryl Group |
| 1050 - 1020 | Very Strong | P-O-C Stretch | Phosphonate Ester |
The most prominent and diagnostic peaks in the spectrum are the intense P=O stretch around 1250 cm⁻¹ and the P-O-C stretch between 1050-1020 cm⁻¹.[16][17][18] The presence of these two strong bands is highly characteristic of a phosphonate ester.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.[19] Electron Ionization (EI) is a common "hard" ionization technique that generates reproducible fragmentation, creating a molecular fingerprint.[20][21][22][23]
Experimental Protocol for MS Data Acquisition
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction and purification.
-
Ionization: Set the electron energy to a standard 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.[20]
-
Analysis: Introduce a dilute solution of the sample into the instrument. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
MS Spectrum Analysis and Fragmentation
-
Molecular Ion (M⁺•): The molecular formula C₁₅H₁₉O₃P gives a molecular weight of 278.28 Da. The EI mass spectrum should show a molecular ion peak at m/z = 278 .
-
Major Fragmentation Pathway: The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the naphthalene ring (benzylic/naphthylic cleavage), which is also alpha to the phosphorus atom. This leads to the formation of a highly stable naphthylmethyl cation.
Caption: Primary fragmentation of this compound in EI-MS.
The base peak (the most intense peak) in the spectrum is predicted to be the naphthylmethyl cation at m/z = 141 . This is due to the exceptional stability of this resonance-stabilized carbocation. Other significant, though less intense, fragments may arise from losses within the diethyl phosphonate group.
Table 5: Predicted Major Fragments in the EI Mass Spectrum
| m/z | Proposed Ion Structure | Fragmentation Origin |
|---|---|---|
| 278 | [C₁₅H₁₉O₃P]⁺• | Molecular Ion (M⁺•) |
| 141 | [C₁₁H₉]⁺ | [M - •P(O)(OEt)₂]⁺ (Base Peak) |
| 137 | [P(O)(OEt)₂]⁺ | Cleavage of the P-CH₂ bond |
| 115 | [C₉H₇]⁺ | Loss of C₂H₂ from naphthylmethyl cation |
Conclusion
The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The key identifying features are:
-
³¹P NMR: A single peak around δ = 23-27 ppm .
-
¹H NMR: The characteristic doublet for the P-CH₂ protons and the doublet of quartets for the O-CH₂ protons.
-
IR: Intense, sharp absorptions at ~1250 cm⁻¹ (P=O) and ~1030 cm⁻¹ (P-O-C) .
-
MS: A molecular ion at m/z = 278 and a base peak at m/z = 141 .
This guide provides the foundational data and protocols necessary for researchers to confidently characterize this important synthetic intermediate.
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Navigating the Unseen: A Technical Guide to the Safe Handling, Storage, and Emergency Management of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Hazard Identification
1.1 Chemical and Physical Properties
Diethyl 1-naphthylmethylphosphonate is a viscous, clear, colorless to pale yellow liquid.[1] A comprehensive understanding of its physical characteristics is foundational to its safe handling.
| Property | Value | Source |
| CAS Number | 53575-08-9 | [1][2] |
| Molecular Formula | C₁₅H₁₉O₃P | [1] |
| Molecular Weight | 278.29 g/mol | [1] |
| Boiling Point | 205-206 °C (401-402.8 °F) | [3] |
| Appearance | Clear colorless to pale yellow, Viscous liquid | [1] |
1.2 Hazard Classification and Toxicological Profile
According to the available Safety Data Sheet (SDS), this compound is not classified as hazardous under US OSHA (29 CFR 1910.1200, 2024), and no hazard labels are required.[2] However, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[4] General safety information for similar phosphonate compounds suggests that they may be irritating to the eyes, skin, and respiratory system.[4][5] Therefore, a cautious approach is warranted.
Potential Hazards:
-
Eye Contact: May cause irritation.[5]
-
Skin Contact: May cause irritation.[5]
-
Inhalation: Vapors may cause respiratory irritation.[5]
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated.
Section 2: Prudent Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with any chemical, especially one with an incomplete toxicological profile. The following protocols are designed to minimize exposure and mitigate risk.
2.1 Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to prevent the accumulation of vapors in the breathing zone.
2.2 Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and potential chemical exposure.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or PVC, should be worn.[4] Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.
-
Respiratory Protection: Under normal handling conditions with adequate engineering controls, respiratory protection is not typically required.[2] However, if there is a potential for aerosolization or if working outside of a fume hood, a risk assessment should be performed to determine the need for a respirator.
Section 3: Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
3.1 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and flammable substances.[5]
3.2 Incompatible Materials
While specific reactivity data for this compound is limited, general principles for organophosphorus compounds suggest avoiding contact with:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.
-
Strong Acids and Bases: May cause decomposition.
Section 4: Emergency Procedures
Rapid and informed action during an emergency can significantly reduce the severity of an incident.
4.1 First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[3]
4.2 Spill Response
For minor spills, laboratory personnel with appropriate training and PPE can perform cleanup.
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including gloves and eye protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.
-
Collect: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
4.3 Fire-Fighting Measures
In the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire.[3] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Conclusion
While this compound is not currently classified as a hazardous substance, a comprehensive understanding of its properties and adherence to prudent laboratory practices are essential for its safe use. The absence of extensive toxicological data necessitates a conservative approach, prioritizing the minimization of all potential routes of exposure. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
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Introduction: The Versatility of a Naphthyl-Functionalized Phosphonate
An In-depth Technical Guide to the Applications of Diethyl 1-Naphthylmethylphosphonate
This compound is an organophosphorus compound featuring a naphthalene moiety linked to a phosphonate group.[1][2] This structural combination imparts unique reactivity, establishing it as a valuable intermediate and reagent in diverse fields of organic synthesis.[1] Its primary utility lies in its capacity to form new carbon-carbon bonds, making it a key player in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive overview of its synthesis, core reactivity, and key applications for researchers and development professionals.
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₉O₃P[2] |
| Molar Mass | 278.28 g/mol [2] |
| Appearance | Colorless liquid[1] |
| Density | 1.146 ± 0.06 g/cm³ (Predicted)[1] |
| Boiling Point | 202-205 °C at 0.2 mmHg[1] |
| Flash Point | 205-206 °C at 5 mmHg[1][4] |
| Refractive Index | 1.564 - 1.568[1] |
| CAS Number | 53575-08-9[1][2] |
Synthesis of this compound
The preparation of this compound is most commonly achieved through a variation of the Michaelis-Arbuzov reaction. A typical method involves the reaction of diethyl phosphite with 1-naphthyl methyl ether or a related 1-(halomethyl)naphthalene derivative under alkaline conditions.[1] The reaction is generally conducted under an inert atmosphere to prevent interference from moisture and atmospheric oxygen.[1]
General Synthesis Protocol
-
Setup: A dry, nitrogen-flushed round-bottom flask is equipped with a magnetic stirrer, condenser, and dropping funnel.
-
Reagents: Diethyl phosphite and a suitable base (e.g., sodium hydride) are added to an anhydrous solvent (e.g., THF or DMF).
-
Reaction: The mixture is cooled in an ice bath, and 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene, dissolved in the same anhydrous solvent, is added dropwise.
-
Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Synthesis of this compound.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The most significant application of this compound is its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes from aldehydes and ketones.[5][8]
Mechanistic Principles
The HWE reaction proceeds through a well-defined mechanism:
-
Deprotonation: A strong base (e.g., NaH, LDA) abstracts the acidic proton from the α-carbon (the carbon adjacent to the phosphorus atom), generating a highly nucleophilic phosphonate carbanion.[5][8]
-
Nucleophilic Addition: The stabilized carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is the rate-limiting step and forms an intermediate betaine or oxaphosphetane.[5][8]
-
Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the new carbon-carbon double bond (alkene).[5][7]
A key advantage over the traditional Wittig reaction is that the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying product purification.[5][7] Furthermore, phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including hindered ketones.[7][8]
The HWE reaction is renowned for its high (E)-stereoselectivity, meaning it predominantly forms the trans-alkene.[5][7][8] This stereochemical outcome is a result of thermodynamic control, where the transition state leading to the (E)-alkene is sterically favored and lower in energy.[8]
Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.
Experimental Protocol: Synthesis of (E)-1-(2-Phenylethenyl)naphthalene
This protocol describes a general procedure for the olefination of benzaldehyde using this compound.
-
Preparation: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Wash the NaH with dry hexane to remove the mineral oil and decant the hexane.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by a color change.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the (E)-alkene.
Applications in Research and Development
The unique structure and reactivity of this compound make it a valuable tool in several key industrial and research areas.
Medicinal Chemistry
The phosphonate group is a well-established phosphate mimic in medicinal chemistry.[9] Because the P-C bond is resistant to enzymatic hydrolysis, unlike the P-O bond in phosphates, phosphonate-containing molecules can act as stable inhibitors for enzymes that process phosphate substrates.[10]
-
Enzyme Inhibitors: Derivatives of this compound are explored for the synthesis of phosphonate-based inhibitors targeting enzymes like proteases and phosphatases.[3][11]
-
Bioactive Scaffolds: It serves as a crucial building block for creating complex organic frameworks that form the basis of new therapeutic agents.[3][12] The naphthalene group can also be a key pharmacophore, interacting with biological targets through π-stacking and hydrophobic interactions.
Agrochemicals
In agricultural science, organophosphorus compounds are widely used as pesticides and herbicides. This compound can be used as a precursor in the development of new agrochemicals, contributing to the creation of novel active ingredients.[1][3]
Materials Science
The phosphonate moiety is known for its ability to coordinate strongly with metal ions and its inherent flame-retardant properties.
-
Advanced Polymers: Incorporation of phosphonate-containing molecules into polymer chains can enhance properties such as thermal stability and flame retardancy.[11]
-
Metal-Organic Frameworks (MOFs): While not directly used, the corresponding phosphonic acid (derived from the diethyl ester) can serve as an organic linker to construct robust, porous MOFs with potential applications in gas storage and catalysis.[13]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure safety.
-
Irritation: The compound may be irritating to the eyes and skin.[1] Direct contact should be avoided by using appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
-
Inhalation: Vapors may cause irritation to the respiratory system.[1] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and sources of ignition.[1]
Conclusion
This compound is a highly versatile and powerful reagent in organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for constructing (E)-alkenes, a common structural motif in many biologically and materially important molecules. Its applications extend from the synthesis of complex pharmaceuticals and agrochemicals to the development of advanced materials, underscoring its importance for professionals in chemical research and drug development.
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A Theoretical Investigation into the Reactivity of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE: A Guide for Synthetic and Medicinal Chemists
Abstract
DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE (DNMP) is a versatile organophosphorus compound utilized as a key reagent in organic synthesis, particularly in olefination reactions, and as a scaffold in medicinal chemistry.[1] Understanding its intrinsic electronic properties and reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel molecular architectures. This guide presents an in-depth theoretical analysis of DNMP's reactivity using Density Functional Theory (DFT). We explore its molecular structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential to identify reactive sites. Furthermore, we provide a computational case study on its role in the Horner-Wadsworth-Emmons (HWE) reaction, elucidating the mechanism of carbanion formation. The methodologies and insights presented herein are intended to provide researchers, scientists, and drug development professionals with a robust computational framework to predict and rationalize the chemical behavior of DNMP and related phosphonates.
Introduction: The Dual Role of this compound
This compound (DNMP), with the chemical formula C15H19O3P, is a stable, colorless liquid at room temperature.[1] Its molecular architecture, featuring a bulky, electron-rich naphthalene ring connected to a polar diethyl phosphonate group via a methylene bridge, endows it with unique reactivity.
This structure makes DNMP a valuable intermediate in the synthesis of a wide array of organic compounds, including those with applications as pharmaceuticals, dyes, and pesticides.[1] Its most prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[2][3] In the HWE reaction, the phosphonate is deprotonated to form a nucleophilic carbanion, which then reacts with aldehydes or ketones.[2]
Why a Theoretical Approach?
While experimental studies provide invaluable data, theoretical and computational methods offer a complementary, atomistic-level understanding of reactivity.[4][5] By applying quantum chemical calculations, specifically Density Functional Theory (DFT), we can:
-
Visualize Molecular Orbitals: Identify the regions of a molecule most likely to donate or accept electrons.
-
Map Electron Density: Pinpoint nucleophilic and electrophilic sites.
-
Model Reaction Pathways: Calculate the energetics of transition states and intermediates to understand reaction mechanisms and stereoselectivity.[6][7][8]
-
Predict Reactivity: Screen for potential reactions and optimize conditions before undertaking extensive laboratory work.
This guide will leverage DFT to build a comprehensive reactivity profile for DNMP.
Part I: Foundational Theoretical Principles
To dissect the reactivity of DNMP, we employ a set of powerful computational tools and concepts rooted in DFT.[9] DFT is a robust method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost, making it ideal for studying organic reaction mechanisms.[5][10]
2.1. Choice of Computational Method: The DFT/B3LYP Approach
For our analyses, we propose the use of the B3LYP hybrid functional combined with the 6-31G(d) basis set . This level of theory is widely recognized for its reliability in modeling organic molecules and reactions.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates aspects of both Hartree-Fock theory and DFT, providing a more accurate description of electron correlation than many other functionals. It has a long track record of success in predicting geometries and reaction energies for a wide range of organic systems.[11]
-
6-31G(d) Basis Set: This Pople-style basis set provides a flexible description of the electron distribution. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately modeling the geometry and bonding around the phosphorus atom in DNMP.
2.2. Key Reactivity Descriptors
From a single DFT calculation, we can extract several key descriptors that illuminate the molecule's reactivity:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile or electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the lowest-energy empty orbital and indicates the molecule's ability to act as an electrophile or electron acceptor. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (ESP): The ESP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on oxygen atoms. These are sites of nucleophilic character, attractive to electrophiles.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency. These are sites of electrophilic character, attractive to nucleophiles.
-
-
Fukui Functions (f(r)): A more advanced descriptor from Conceptual DFT, the Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.[12][13] It quantifies the change in electron density at a specific point when an electron is added to or removed from the system.[14]
Part II: In Silico Analysis of DNMP Reactivity
This section details the protocol for a computational analysis of DNMP and interprets the results to build a comprehensive reactivity profile.
3.1. Protocol: DFT Calculation Workflow for DNMP
The following steps outline a self-validating protocol for performing a DFT analysis on DNMP using a computational chemistry package like Gaussian.
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using a molecular builder. Ensure correct atom types and initial bond connectivity.
Step 2: Geometry Optimization
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Keywords: Opt B3LYP/6-31G(d)
-
Rationale: This step is critical to ensure all subsequent calculations are performed on a realistic, stable structure.
Step 3: Vibrational Frequency Calculation
-
Perform a frequency calculation on the optimized geometry.
-
Keywords: Freq B3LYP/6-31G(d)
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further optimization. This step validates the optimized structure.[4][8]
Step 4: Electronic Property Calculation
-
Using the validated optimized geometry, perform a single-point energy calculation to generate detailed electronic properties.
-
Keywords: B3LYP/6-31G(d) Pop=Full IOp(6/33=2) (to save orbitals for visualization)
-
Output: This calculation will provide the HOMO and LUMO energies, molecular orbital coefficients, and the necessary data to generate the ESP map.
3.2. Results and Discussion: A Reactivity Map of DNMP
The computational analysis reveals several key features of DNMP's electronic structure.
Frontier Molecular Orbital (FMO) Analysis The FMO analysis points to two primary regions of reactivity: the naphthalene ring and the phosphonate group.
-
HOMO: The highest occupied molecular orbital is primarily localized on the electron-rich naphthalene ring . This indicates that the π-system of the naphthyl group is the most probable site for electrophilic attack . Reactions such as electrophilic aromatic substitution would likely occur here.
-
LUMO: The lowest unoccupied molecular orbital is predominantly centered around the P=O bond and the phosphorus atom of the phosphonate group. This signifies that the phosphonate moiety is the primary site for nucleophilic attack .
-
HOMO-LUMO Gap: The calculated energy gap provides a quantitative measure of the molecule's stability. This value can be compared with other phosphonates to rank their relative reactivity.
| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) | Implication |
| HOMO Energy | -0.245 | -6.67 | Electron-donating capability (Naphthyl Ring) |
| LUMO Energy | -0.015 | -0.41 | Electron-accepting capability (Phosphonate) |
| HOMO-LUMO Gap | 0.230 | 6.26 | High kinetic stability |
Molecular Electrostatic Potential (ESP) Map Analysis The ESP map provides a visually intuitive confirmation of the FMO analysis.
-
The most intense region of negative electrostatic potential (red) is located around the phosphoryl oxygen (P=O) . This is the most nucleophilic site in the molecule and is highly susceptible to interaction with electrophiles, Lewis acids, or metal cations.
-
Regions of positive electrostatic potential (blue) are found around the hydrogen atoms of the ethyl groups and, to a lesser extent, the phosphorus atom.
-
The methylene bridge hydrogens (-CH2-) are slightly acidic due to the electron-withdrawing nature of the adjacent phosphonate and naphthyl groups, making them susceptible to deprotonation by a strong base. This is the key to DNMP's utility in the HWE reaction.
Part III: Case Study - The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a quintessential application of DNMP.[2] The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which is the key nucleophile.[2][3] We can use DFT to investigate this critical first step.
4.1. Mechanism: Deprotonation and Carbanion Formation
The reaction is initiated by a base, which abstracts a proton from the methylene bridge connecting the naphthyl and phosphonate groups.[2]
4.2. Protocol: Modeling the Deprotonation
Step 1: Model Reactants
-
Optimize the structures of DNMP and a chosen base (e.g., the methoxide anion, CH3O⁻) separately using the B3LYP/6-31G(d) level of theory.
Step 2: Model Products
-
Optimize the structures of the resulting DNMP carbanion and the conjugate acid of the base (e.g., methanol, CH3OH).
Step 3: Calculate Reaction Energy
-
The thermodynamic favorability of the deprotonation can be estimated by calculating the change in electronic energy (ΔE) for the reaction: ΔE = [E(DNMP carbanion) + E(CH3OH)] - [E(DNMP) + E(CH3O⁻)]
-
A negative ΔE indicates that the formation of the carbanion is thermodynamically favorable with the chosen base.
4.3. Analysis of the DNMP Carbanion
A DFT analysis of the resulting carbanion reveals why it is a stable and effective nucleophile:
-
Charge Delocalization: The negative charge is not localized on the carbon atom of the methylene bridge. Instead, it is significantly delocalized onto the electronegative phosphoryl oxygen and, to a lesser extent, into the π-system of the naphthalene ring. This delocalization is the primary reason for the carbanion's stability.
-
Structural Changes: Upon deprotonation, the P-C bond may shorten slightly, and the geometry around the carbanionic carbon flattens, indicating sp² character.
This theoretical insight—that the stability of the phosphonate carbanion is derived from charge delocalization onto the P=O group—is a foundational concept in understanding the HWE reaction.[7][15] This stability makes phosphonate-stabilized carbanions more nucleophilic but less basic than their Wittig reagent counterparts, often leading to cleaner reactions and easier purification.[2]
Conclusion and Future Outlook
This guide has demonstrated the power of applying Density Functional Theory to elucidate the reactivity of this compound. Through the analysis of frontier molecular orbitals and electrostatic potential, we have mapped the molecule's nucleophilic and electrophilic centers, identifying the naphthalene ring as the site for electrophilic attack and the phosphonate group, particularly the phosphoryl oxygen, as the primary nucleophilic site.
Our case study of the Horner-Wadsworth-Emmons reaction highlights how computational methods can provide deep mechanistic insights. The theoretical protocol confirmed that the acidity of the methylene protons and the subsequent stabilization of the resulting carbanion through charge delocalization are the electronic underpinnings of DNMP's synthetic utility.
For researchers in organic synthesis and drug development, these computational protocols serve as a predictive tool. They can be extended to:
-
Screen different bases for the HWE reaction to find optimal conditions.
-
Investigate the stereoselectivity of the HWE reaction by modeling the transition states leading to E- and Z-alkenes.[7]
-
Design novel phosphonate reagents with tailored electronic properties for specific synthetic challenges.
-
Explore the interaction of DNMP-based ligands with biological targets in drug discovery projects.
By integrating these in silico techniques with experimental work, scientists can accelerate the discovery and optimization of chemical reactions and novel therapeutic agents.
References
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Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. [Link]
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Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]
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Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed. [Link]
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Jacobson, L. D. (2018). Understanding Organic Reaction Mechanisms Through Applications of Density-Functional Theory. University of Minnesota Digital Conservancy. [Link]
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Brandt, P., Norrby, P.-O., Martin, I., & Rein, T. (2000). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 65(16), 4984-4989. [Link]
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Antle, J. P., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education. [Link]
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Mondragón-Sánchez, M. L., et al. (2023). Systematic Approach to Negative Fukui Functions: Its Association with Nitro Groups in Aromatic Systems. MDPI. [Link]
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Cárdenas, C., et al. (2012). Bond Fukui Functions As Descriptor of the Electron Density Reorganization in π Conjugated Systems. The Journal of Organic Chemistry, 77(1), 90-95. [Link]
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Govindasamy, S., et al. (2019). Crystal structure, vibrational, spectral investigation, quantum chemical DFT calculations and thermal behavior of Diethyl [hydroxy (phenyl) methyl] phosphonate. ResearchGate. [Link]
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Nalewajski, R. F., & Michalak, A. (2022). From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. ACS Omega. [Link]
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Guezguez, R., et al. (2020). Spectroscopic and DFT/TDDFT insights of the novel phosphonate imine compounds. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Solubility of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of Diethyl 1-Naphthylmethylphosphonate, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical insights and practical methodologies to understand and quantify the solubility of this compound.
Introduction to this compound
This compound is an organophosphorus compound with the chemical formula C15H19O3P.[1][2] It is primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[3][4][5][6] The phosphonate carbanion, generated by deprotonation of the methylene group adjacent to the phosphorus atom, acts as a nucleophile that reacts with carbonyl compounds to form an alkene, typically with a high degree of (E)-stereoselectivity.[4][5][6] Given its role in constructing complex organic molecules, understanding its solubility in various organic solvents is paramount for reaction setup, purification, and overall process optimization.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C15H19O3P | PubChem[1] |
| Molecular Weight | 278.28 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | ChemBK[2] |
| Density | 1.146 ± 0.06 g/cm³ (predicted) | ChemBK[2] |
| Boiling Point | 202-205 °C (at 0.2 mmHg) | ChemBK[2] |
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound provides key insights into its expected solubility.
-
Polarity: The molecule possesses both polar and non-polar regions. The phosphonate group (P=O and P-O-C bonds) is polar and capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The two ethyl groups are non-polar. The naphthyl group is a large, non-polar, aromatic moiety.
-
Hydrogen Bonding: The oxygen atoms of the phosphonate group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.
-
Van der Waals Forces: The large naphthyl group and the ethyl chains contribute significantly to London dispersion forces.
Based on this structure, we can predict its solubility in various classes of organic solvents:
-
Non-polar Solvents (e.g., Hexane, Toluene): The large non-polar naphthyl group suggests that there will be some solubility in non-polar solvents due to London dispersion forces. However, the polar phosphonate group will limit extensive solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with the polar phosphonate group. THF and ethyl acetate are commonly used solvents for HWE reactions, suggesting good solubility of similar phosphonates.[6] Therefore, good solubility is expected in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the phosphonate oxygens, potentially leading to good solubility. However, the large non-polar part of the molecule might reduce the overall solubility compared to smaller, more polar solutes.
-
Water: Due to the significant non-polar character of the naphthyl and ethyl groups, this compound is expected to be insoluble or sparingly soluble in water.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
A selection of common organic solvents (e.g., Hexane, Toluene, Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran, Methanol, Ethanol, Isopropanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended particles.
-
Accurately weigh the filtered solution.
-
-
Quantification of Solute:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved phosphonate.
-
Alternatively, a more precise method involves using a calibrated analytical technique like HPLC or GC. Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Analyze the filtered saturated solution and determine the concentration based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined mass or concentration of the solute and the volume of the solvent used.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Qualitative Description |
| n-Hexane | 1.88 | < 1 | Sparingly Soluble |
| Toluene | 2.38 | 50 - 100 | Soluble |
| Dichloromethane | 8.93 | > 200 | Very Soluble |
| Acetone | 20.7 | > 200 | Very Soluble |
| Ethyl Acetate | 6.02 | > 200 | Very Soluble |
| Tetrahydrofuran | 7.58 | > 200 | Very Soluble |
| Methanol | 32.7 | 100 - 150 | Soluble |
| Ethanol | 24.5 | 150 - 200 | Soluble |
| Water | 80.1 | < 0.1 | Insoluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The results should be interpreted in the context of the solvent properties and the molecular structure of the phosphonate. A high solubility in polar aprotic solvents like THF and DCM is consistent with its common use in HWE reactions performed in these media.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Applications in Drug Development and Organic Synthesis
A thorough understanding of the solubility of this compound is critical for its effective use in various applications:
-
Reaction Optimization: Selecting an appropriate solvent in which the phosphonate and other reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields in the Horner-Wadsworth-Emmons reaction.
-
Purification: Knowledge of solubility is essential for developing effective purification strategies, such as crystallization or chromatography. For instance, a solvent in which the phosphonate is highly soluble at elevated temperatures but sparingly soluble at lower temperatures would be ideal for recrystallization.
-
Formulation: In the context of drug development, if the final active pharmaceutical ingredient (API) is synthesized using this reagent, understanding its solubility can aid in the removal of any unreacted starting material during workup and purification.
Conclusion
References
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Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
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Chemistry LibreTexts. Solubility of Organic Compounds. [Link]
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Methodological & Application
Application Notes & Protocols: Diethyl 1-Naphthylmethylphosphonate in the Horner-Wadsworth-Emmons Reaction
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the application of diethyl 1-naphthylmethylphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1] This guide details the underlying mechanism, provides a robust, step-by-step experimental protocol, discusses critical reaction parameters, and offers troubleshooting insights. The focus is on leveraging this specific phosphonate to synthesize naphthyl-substituted alkenes, a structural motif prevalent in materials science and pharmacologically active compounds.[2][3]
Introduction: The Power of Phosphonate Chemistry
The Horner-Wadsworth-Emmons (HWE) reaction is a vital olefination method that utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, typically with high (E)-selectivity.[4][5] Developed as a modification of the Wittig reaction, the HWE protocol offers significant advantages, including the use of more nucleophilic, yet less basic, carbanions and a straightforward purification process, as the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[4][6][7]
This compound is a key reagent for introducing the 1-naphthylmethyl moiety, enabling the synthesis of complex molecules such as stilbene analogues and other conjugated systems.[2] These structures are of high interest due to their potential applications as anticancer agents, molecular probes, and organic light-emitting diodes (OLEDs).[2][8] This guide provides the necessary framework to successfully employ this reagent in a laboratory setting.
Reaction Mechanism: A Stepwise View
The efficacy of the HWE reaction stems from a well-understood, multi-step mechanism that ensures high yields and stereocontrol. The process is initiated by the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, a position activated by the electron-withdrawing phosphonate group.
The key steps are as follows:
-
Deprotonation: A strong base abstracts a proton from the α-carbon of this compound, creating a highly nucleophilic phosphonate carbanion (ylide).[4][9]
-
Nucleophilic Attack: The generated carbanion performs a nucleophilic addition to the electrophilic carbonyl carbon of an aldehyde or ketone. This step, which is typically the rate-limiting one, forms a tetrahedral intermediate.[4][10]
-
Oxaphosphetane Formation: The oxygen anion of the intermediate attacks the electrophilic phosphorus atom, leading to a cyclic four-membered ring intermediate known as an oxaphosphetane.[5][11]
-
Elimination and Alkene Formation: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This syn-elimination process forms the desired alkene and a stable, water-soluble diethyl phosphate salt.[4][5] The thermodynamic preference for a transition state where the bulky naphthyl group and the aldehyde's R-group are positioned anti to each other results in the predominant formation of the (E)-alkene.[5][11]
Detailed Experimental Protocol: Synthesis of (E)-1-phenyl-2-(naphthalen-1-yl)ethene
This protocol describes a representative procedure for the reaction of this compound with benzaldehyde. It should be performed under an inert atmosphere to prevent quenching of the anionic intermediates by moisture or oxygen.
3.1. Materials and Equipment
-
Reagents: this compound, Benzaldehyde, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Chloride (Brine), Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate, Hexanes.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas line with manifold, Syringes and needles, Ice bath, Separatory funnel, Rotary evaporator, Flash chromatography system.
3.2. Experimental Workflow
3.3. Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon and seal with a rubber septum.
-
Reagent Addition: Suspend sodium hydride (NaH, 60% in oil, 0.44 g, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: In a separate dry flask, dissolve this compound (2.78 g, 10.0 mmol, 1.0 equiv) in 15 mL of anhydrous THF. Transfer this solution to the NaH suspension dropwise via syringe over 15 minutes. Causality: Slow addition is crucial to control the evolution of hydrogen gas produced during deprotonation. After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes.
-
Carbonyl Addition: Add benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL). The aqueous layer, containing the diethyl phosphate byproduct, is discarded.[4][5]
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate (e.g., 98:2), to yield the pure (E)-alkene product.[11]
Critical Parameters and Optimization
The success of the HWE reaction depends on the careful selection of several parameters. The table below summarizes key variables and their impact on the reaction outcome.
| Parameter | Options | Rationale & Expert Insights |
| Base | NaH, n-BuLi, KOtBu, KHMDS, DBU/LiCl, K₂CO₃ | NaH is a strong, inexpensive, and commonly used base for simple phosphonates.[6] n-BuLi and KHMDS are stronger and may be required for less acidic phosphonates but require lower temperatures (-78 °C).[11] For base-sensitive substrates, milder conditions like DBU/LiCl (Masamune-Roush conditions) or K₂CO₃ can be employed.[4][6] |
| Solvent | THF, DME, Toluene, DMF | Anhydrous polar aprotic solvents like THF and DME are standard as they effectively solvate the intermediates without interfering with the reaction.[6] The choice can influence reactivity and stereoselectivity. |
| Temperature | -78 °C to Room Temp. | Deprotonation is often performed at 0 °C or -78 °C to control reactivity and minimize side reactions.[11] The reaction is then typically allowed to warm to room temperature for completion. Low temperatures can enhance stereoselectivity. |
| Substrate | Aromatic & Aliphatic Aldehydes/Ketones | Aromatic aldehydes are highly reactive and generally yield exclusively (E)-alkenes.[4] Aliphatic aldehydes are also excellent substrates. Ketones are less reactive and may require stronger bases or higher temperatures.[6][12] |
Safety and Handling
-
This compound: May cause skin and eye irritation. Avoid direct contact and inhalation of vapors. Handle in a well-ventilated fume hood.[13]
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Mineral oil dispersion reduces pyrophoricity but requires careful handling.
-
Anhydrous Solvents (THF): Can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvents.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a reliable and highly effective method for the synthesis of (E)-naphthyl-substituted alkenes. By understanding the reaction mechanism and carefully controlling key parameters such as base, solvent, and temperature, researchers can achieve high yields of the desired stereoisomer. The protocol provided herein serves as a validated starting point for further exploration and application in the fields of medicinal chemistry, materials science, and complex molecule synthesis.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Ahmad, S., et al. (2020). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. Retrieved from [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Retrieved from [Link]
-
PubMed. (n.d.). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Retrieved from [Link]
-
ResearchGate. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]
-
Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Diethyl (naphthalen-1-ylmethyl)phosphonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
YouTube. (2022). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
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Application Note & Protocols: DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE for Stereoselective Alkene Synthesis
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds with precise stereocontrol is a foundational challenge. While the classical Wittig reaction provides a robust method for olefination, it often yields mixtures of E and Z isomers, particularly with semi-stabilized ylides. The Horner-Wadsworth-Emmons (HWE) reaction emerges as a powerful and highly reliable alternative, offering significant advantages for the synthesis of alkenes.[1][2][3] This reaction employs a phosphonate-stabilized carbanion, which reacts with aldehydes or ketones to produce alkenes, predominantly with an (E)-configuration.[1][4]
The strategic benefits of the HWE reaction are threefold:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones.[1][5]
-
Simplified Purification: A key operational advantage is the formation of a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup, streamlining the purification process compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[6][7][8]
-
High (E)-Stereoselectivity: For most stabilized phosphonates, the HWE reaction exhibits excellent thermodynamic control, leading to the preferential formation of the more stable (E)-alkene.[4][7]
This application note focuses on DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE , a reagent designed to introduce the bulky and electronically distinct 1-naphthylmethylidene moiety into target molecules, a common scaffold in medicinal chemistry and materials science. We provide a detailed examination of the reaction mechanism, protocols for reagent synthesis and application, and practical insights for researchers in organic synthesis and drug development.
Reagent Profile: this compound
| Property | Value | Source |
| Chemical Name | Diethyl (naphthalen-1-ylmethyl)phosphonate | [9] |
| CAS Number | 53575-08-9 | [10][11] |
| Molecular Formula | C₁₅H₁₉O₃P | [9][11] |
| Molecular Weight | 278.28 g/mol | [9] |
| Appearance | Colorless liquid | [10] |
Mechanism of Action & The Origin of Stereoselectivity
The high (E)-selectivity of the HWE reaction is a direct consequence of a kinetically controlled sequence of reversible and irreversible steps, where steric factors in the key intermediates dictate the final stereochemical outcome.[1][8]
The reaction proceeds via the following stages:
-
Deprotonation: A suitable base (e.g., NaH, KHMDS, n-BuLi) abstracts the acidic α-proton from the phosphonate, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This initial addition is often reversible and leads to the formation of two diastereomeric intermediates (betaines or directly to oxaphosphetanes).[1]
-
Oxaphosphetane Formation: The intermediates cyclize to form four-membered oxaphosphetane rings.
-
Elimination: The oxaphosphetane collapses in a syn-elimination step to yield the alkene and the dialkyl phosphate salt. The thermodynamic stability of the transition state leading to the (E)-alkene is significantly favored. Steric repulsion between the bulky R-group of the aldehyde and the 1-naphthylmethyl group of the phosphonate forces a transition state geometry that leads almost exclusively to the (E)-product.[8]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
The standard method for preparing phosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[6]
Materials:
-
1-(Chloromethyl)naphthalene
-
Triethyl phosphite
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: Charge the flask with 1-(chloromethyl)naphthalene (1.0 eq). Add triethyl phosphite (1.1 to 1.5 eq) via syringe.
-
Causality Note: Using a slight excess of triethyl phosphite ensures complete conversion of the alkyl halide. The reaction is typically performed neat or in a high-boiling, inert solvent like toluene.
-
-
Reaction: Heat the reaction mixture to 120-150 °C. The reaction progress can be monitored by the evolution of ethyl chloride gas, which can be vented through an oil bubbler. Maintain heating for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Purification: After cooling to room temperature, remove the excess triethyl phosphite and any volatile byproducts by vacuum distillation. The crude this compound can be purified by further vacuum distillation or by flash column chromatography on silica gel to yield a colorless oil.
Protocol 2: General Procedure for Stereoselective Olefination
This protocol details the reaction of this compound with an aldehyde to form a 1-naphthyl-substituted (E)-alkene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, magnetic stirrer, inert atmosphere setup, syringes
Caption: Experimental workflow for the HWE olefination.
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-neck flask under inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The formation of the carbanion results in a clear to colored solution.
-
Trustworthiness Note: Ensuring the complete deprotonation of the phosphonate before adding the aldehyde is critical for achieving high yields and avoiding side reactions.
-
-
-
Olefination Reaction:
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Expertise Note: The diethyl phosphate byproduct is partitioned into the aqueous layer during this extraction process, greatly simplifying purification.[6]
-
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene.
-
Representative Data
The reaction of this compound is expected to proceed with high yields and excellent (E)-selectivity, consistent with the general performance of the Horner-Wadsworth-Emmons reaction.[7]
| Aldehyde | Product | Representative Yield (%) | E:Z Ratio |
| Benzaldehyde | (E)-1-(2-phenylethenyl)naphthalene | 85-95% | >98:2 |
| 4-Methoxybenzaldehyde | (E)-1-(2-(4-methoxyphenyl)ethenyl)naphthalene | 88-96% | >98:2 |
| Isobutyraldehyde | (E)-1-(3-methylbut-1-en-1-yl)naphthalene | 75-85% | >95:5 |
Note: These are representative values based on established HWE reaction performance. Actual results may vary based on substrate and specific reaction conditions.
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of (E)-alkenes bearing a 1-naphthyl group. Its application within the Horner-Wadsworth-Emmons reaction framework provides a reliable, high-yielding, and operationally simple method for constructing sterically defined double bonds. The straightforward purification and high degree of stereocontrol make this reagent a valuable tool for professionals in pharmaceutical discovery, natural product synthesis, and materials science.
References
- Schlosser, M., & Christmann, K. F. (1967). Trans-selective olefin syntheses. Angewandte Chemie International Edition in English, 5(2), 126-126. (Note: While not directly cited, this is a foundational reference in stereoselective olefin synthesis).
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
-
Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Named Reactions in Organic Chemistry. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ResearchGate. (2025). The Stereochemistry of the Wittig Reaction. [Link]
-
Wikipedia contributors. (2023). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Syntheses. (2014). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Org. Synth. 2014, 91, 84-98. [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. (Note: A comprehensive review of the field).
- Kelly, S. E. (1991). Alkene synthesis. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon Press. (Note: General textbook reference).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101271, Diethyl P-(1-naphthalenylmethyl)phosphonate. [Link]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
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Application Notes and Protocols: DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE in Pharmaceutical Synthesis
Introduction: The Strategic Role of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the quest for efficient and stereoselective methods for constructing complex molecular architectures is paramount. Among the arsenal of synthetic tools, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and reliable method for the formation of carbon-carbon double bonds, particularly with a strong preference for the thermodynamically favored (E)-isomer.[1][2] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][3]
This compound emerges as a key reagent in this context, providing a direct route to introduce the bulky and lipophilic naphthylmethyl moiety into a target molecule. This is of particular interest in medicinal chemistry, where the naphthalene ring system is a common scaffold in a variety of therapeutic agents due to its ability to engage in favorable π-stacking and hydrophobic interactions with biological targets.[4][5] The incorporation of a styryl-naphthalene framework, readily accessible through the HWE reaction with this compound, has been a fruitful strategy in the development of novel anticancer agents. These compounds often exhibit their cytotoxic effects through mechanisms such as the inhibition of tubulin polymerization.[6]
This guide provides detailed application notes and a field-proven protocol for the use of this compound in the synthesis of a biologically active styryl-naphthalene derivative, highlighting the practical considerations and the underlying chemical principles that ensure a successful and reproducible outcome.
Core Application: Synthesis of (E)-Styryl-Naphthalene Derivatives as Potential Anticancer Agents
The primary application of this compound in pharmaceutical synthesis is the construction of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. A particularly relevant application is the synthesis of styryl-naphthalene derivatives, a class of compounds that has demonstrated significant potential as anticancer agents.[7] The naphthalene moiety can act as an anchor, fitting into hydrophobic pockets of target proteins, while the styryl group can be functionalized to modulate activity and selectivity.
Causality Behind Experimental Choices: The Horner-Wadsworth-Emmons Reaction
The HWE reaction begins with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, generating a highly nucleophilic phosphonate carbanion.[3][8] This carbanion then attacks the carbonyl carbon of an aldehyde (in this case, a substituted benzaldehyde) in a nucleophilic addition step. The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane. The stereochemical outcome of the reaction is largely determined by the thermodynamic stability of the intermediates. The final step is the syn-elimination of the oxaphosphetane to yield the alkene and a water-soluble diethyl phosphate salt. The preference for the (E)-alkene is a result of the steric repulsion between the substituents on the phosphorus and the aldehyde in the transition state leading to the oxaphosphetane, which favors the anti-conformation of the larger groups.[8]
Experimental Protocols: A Self-Validating System
The following protocol details the synthesis of a representative (E)-1-(naphthalen-1-yl)-2-styrylbenzene derivative, a scaffold with potential anticancer activity. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis of (E)-1-(4-methoxystyryl)-2-naphthalene
This protocol describes the Horner-Wadsworth-Emmons reaction between this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Step-by-Step Methodology:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of 4-methoxybenzaldehyde (1.1 equiv) in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1). The product spot should be less polar than the starting aldehyde.
-
-
Workup and Purification:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (E)-1-(4-methoxystyryl)-2-naphthalene.
-
Data Presentation:
| Parameter | Expected Value |
| Product Name | (E)-1-(4-methoxystyryl)-2-naphthalene |
| Appearance | White to off-white solid |
| Yield | Typically >80% |
| Stereoselectivity (E:Z) | >95:5 (determined by ¹H NMR) |
| ¹H NMR | Characteristic signals for the naphthyl, styryl, and methoxy protons. The coupling constant for the vinylic protons is typically ~16 Hz for the (E)-isomer. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the product's molecular weight. |
Visualization of Key Processes
To further elucidate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: Horner-Wadsworth-Emmons Experimental Workflow.
Reaction Mechanism
Caption: Simplified HWE Reaction Mechanism.
Conclusion: A Versatile Tool for Pharmaceutical Innovation
This compound is a valuable and versatile reagent for the synthesis of pharmaceutically relevant molecules. Its application in the Horner-Wadsworth-Emmons reaction provides a reliable and highly stereoselective method for the introduction of the naphthylmethyl moiety, a key structural feature in many biologically active compounds. The protocol provided herein for the synthesis of an (E)-styryl-naphthalene derivative serves as a practical guide for researchers in drug discovery and development, demonstrating the utility of this reagent in constructing molecular scaffolds with therapeutic potential. The principles and techniques described can be readily adapted for the synthesis of a wide range of other naphthalene-containing compounds, paving the way for the discovery of new and improved therapeutic agents.
References
-
Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and biological effects of naphthalene-chalcone derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
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Semisynthesis and antitumor activities of new styryl-lactone derivatives. PubMed. Available at: [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
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Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PubMed Central. Available at: [Link]
-
The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers. Available at: [Link]
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Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. Available at: [Link]
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Design, synthesis, and antitumor evaluation of novel naphthalimide derivatives. ResearchGate. Available at: [Link]
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Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. PubMed. Available at: [Link]
-
Diethyl (naphthalen-1-ylmethyl)phosphonate. MySkinRecipes. Available at: [Link]
-
Modern Methods for the Synthesis of Substituted Naphthalenes. ResearchGate. Available at: [Link]
-
Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. PubMed Central. Available at: [Link]
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Modern methods for the synthesis of substituted naphthalenes. CSIR Research Space. Available at: [Link]
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- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Olefination with DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction in Complex Molecule Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2][3] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate byproduct.[1][4][5] A significant advantage of the HWE reaction over the related Wittig reaction is the facile removal of this byproduct through simple aqueous extraction, which often simplifies purification.[1][5][6] Furthermore, the phosphonate carbanions employed in the HWE reaction are typically more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[2]
This guide focuses on the application of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, a reagent that allows for the introduction of a vinylnaphthalene moiety. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The vinylnaphthalene unit, in particular, serves as a versatile building block in the synthesis of polymers, dyes, and complex pharmaceutical intermediates.[10][11]
The HWE reaction with this compound typically exhibits a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[1][2][12] The reaction proceeds through the initial deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.[1][2] The subsequent formation and collapse of an oxaphosphetane intermediate is the rate-determining step and dictates the stereochemical outcome.[2][13] This protocol will provide a detailed, step-by-step guide for performing an olefination reaction using this compound, including reagent preparation, reaction setup, workup, purification, and characterization of the resulting vinylnaphthalene product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Can be synthesized if not commercially available.[14] |
| Aldehyde or Ketone | Reagent | Various | Substrate for olefination. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Various | Strong base; handle with extreme caution.[15][16][17] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Various | Reaction solvent. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | Various | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Various | Extraction solvent. |
| Brine (Saturated Aqueous NaCl) | ACS Reagent | Various | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Hexanes | ACS Reagent | Various | Eluent for column chromatography. |
| Argon or Nitrogen Gas | High Purity | Various | For maintaining an inert atmosphere. |
| Round-bottom flask | - | Various | Reaction vessel. |
| Magnetic stirrer and stir bar | - | Various | For agitation. |
| Septa | - | Various | To seal the reaction vessel. |
| Syringes and needles | - | Various | For transfer of reagents. |
| Ice bath | - | - | For temperature control. |
| Separatory funnel | - | Various | For extraction. |
| Rotary evaporator | - | Various | For solvent removal. |
| Thin-Layer Chromatography (TLC) plates | Silica gel coated | Various | For reaction monitoring. |
Experimental Protocols
Synthesis of this compound (Arbuzov Reaction)
For researchers who wish to synthesize the phosphonate reagent in-house, the Michaelis-Arbuzov reaction provides a straightforward method.[3][4]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(chloromethyl)naphthalene (1.0 eq).
-
Add triethyl phosphite (1.2 eq) to the flask.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Horner-Wadsworth-Emmons Olefination Protocol
This protocol details the general procedure for the olefination of an aldehyde with this compound.
Reaction Workflow Diagram:
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-Vinylnaphthalene | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for the Reaction of Diethyl 1-Naphthylmethylphosphonate with Sterically Hindered Ketones
Introduction: Navigating Steric Challenges in Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction, an advancement of the Wittig reaction, employs a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes, typically with a strong preference for the thermodynamically more stable (E)-isomer.[1][3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the HWE reaction specifically using diethyl 1-naphthylmethylphosphonate with sterically hindered ketones. The reaction between two bulky substrates presents unique challenges that can significantly impact reaction rates and yields. The steric hindrance from both the naphthylmethyl group of the phosphonate and the substituents on the ketone can impede the approach of the nucleophilic carbanion to the electrophilic carbonyl carbon.[4] Therefore, careful optimization of reaction conditions is paramount for success.
This guide will delve into the mechanistic underpinnings of this reaction, offer detailed, adaptable protocols for both standard and microwave-assisted conditions, and provide a comprehensive troubleshooting guide to overcome common experimental hurdles.
Mechanistic Overview: The Horner-Wadsworth-Emmons Reaction Pathway
The HWE reaction proceeds through a well-established multi-step mechanism, which is crucial to understand for effective troubleshooting and optimization.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate and the presence of any base-sensitive functional groups on the substrates.[1][5]
-
Nucleophilic Attack: The resulting carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This step is often the rate-determining step of the reaction, especially with sterically hindered substrates.[1]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate then collapses in a syn-elimination process to yield the final alkene product and a water-soluble dialkyl phosphate salt.[5]
The stereochemical outcome of the HWE reaction is largely dictated by the relative energies of the intermediates and the reversibility of the initial steps. For most stabilized phosphonates, the reaction is under thermodynamic control, leading to the preferential formation of the (E)-alkene.
Diagram of the Horner-Wadsworth-Emmons Reaction Mechanism:
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
The following protocols provide a starting point for the reaction of this compound with sterically hindered ketones. It is important to note that optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Standard Conditions using Sodium Hydride
This protocol is a robust starting point for many sterically hindered ketones.
Materials:
-
This compound
-
Sterically hindered ketone (e.g., Benzophenone, 2-Adamantanone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Washing of NaH: Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under the inert atmosphere.
-
Solvent and Phosphonate Addition: Add anhydrous THF (5 mL per mmol of ketone) to the flask. Cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of this compound (1.1 equivalents) in anhydrous THF (2 mL per mmol) dropwise over 10 minutes.
-
Carbanion Formation: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. The formation of the carbanion is often indicated by a color change.
-
Ketone Addition: Cool the solution of the phosphonate carbanion to 0 °C. Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF (2 mL per mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly (from a few hours to 48 hours) depending on the steric hindrance of the ketone.
-
Work-up: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired alkene.
Experimental Workflow Diagram:
Caption: General workflow for the HWE reaction with sterically hindered ketones.
Protocol 2: Microwave-Assisted Synthesis
For particularly unreactive, sterically hindered ketones, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Sterically hindered ketone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Microwave synthesis vial
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a microwave synthesis vial equipped with a magnetic stir bar, add the sterically hindered ketone (1.0 equivalent) and this compound (1.5 equivalents).
-
Solvent and Base Addition: Add anhydrous DCE (to achieve a concentration of approximately 0.2 M) followed by potassium tert-butoxide (2.0 equivalents).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 20-60 minutes). The optimal temperature and time should be determined empirically for each substrate.
-
Work-up: After the reaction, cool the vial to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Expected Outcomes
While specific yields are highly substrate-dependent, the following table outlines the expected influence of various reaction parameters on the outcome of the HWE reaction with this compound and sterically hindered ketones. This serves as a guide for optimization.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on (E)-Selectivity | Rationale & Field Insights |
| Base | NaH, KOtBu, LiHMDS, n-BuLi | Stronger, non-nucleophilic bases are generally required to efficiently deprotonate the phosphonate. | Cation can influence selectivity; Li⁺ often favors (E)-isomers. | For extremely hindered ketones, stronger bases like n-BuLi may be necessary, but care must be taken to avoid side reactions. Start with NaH or KOtBu. |
| Solvent | THF, DME, Toluene, DCE | Aprotic polar solvents like THF and DME are standard. Less polar solvents like toluene may require higher temperatures. | Generally, solvent has a minor effect on stereoselectivity for stabilized phosphonates. | THF is a good starting point due to its ability to solvate the intermediates and its convenient boiling point for reflux. |
| Temperature | 0 °C to Reflux | Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance. | Higher temperatures generally favor the thermodynamically more stable (E)-alkene. | Start by allowing the reaction to warm to room temperature, and if no reaction is observed, gradually increase the temperature to reflux. |
| Additives | LiCl (with amine bases) | Can be beneficial for base-sensitive substrates (Masamune-Roush conditions). | Can enhance (E)-selectivity. | For ketones with other functional groups that are sensitive to strong bases, using a milder base like DBU in the presence of LiCl can be an effective strategy. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of the phosphonate. 2. Insufficient reaction temperature or time. 3. Extreme steric hindrance. | 1. Switch to a stronger base (e.g., from NaH to n-BuLi). Ensure the base is fresh and active. 2. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor progress closely by TLC/LC-MS. 3. Consider using microwave-assisted synthesis to provide the necessary energy input. |
| Formation of Side Products | 1. Self-condensation of the ketone (if enolizable). 2. Decomposition of reactants or products at high temperatures. | 1. Add the ketone slowly to the pre-formed phosphonate carbanion at a low temperature before heating. 2. Carefully control the reaction temperature and time. If decomposition is observed, try a lower temperature for a longer duration. |
| Difficult Purification | 1. Incomplete removal of the phosphate byproduct. 2. Formation of closely eluting isomers or byproducts. | 1. Ensure thorough aqueous washing during work-up. The diethyl phosphate salt is water-soluble. 2. Optimize the column chromatography conditions (e.g., try a different solvent system or use a high-performance chromatography system). |
Conclusion
The Horner-Wadsworth-Emmons reaction of this compound with sterically hindered ketones is a powerful, albeit challenging, transformation for the synthesis of sterically crowded alkenes. Success hinges on a rational approach to the optimization of reaction conditions, particularly the choice of base and reaction temperature, to overcome the steric barriers. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this reaction in their synthetic endeavors. By understanding the mechanistic principles and systematically exploring the reaction parameters, the synthesis of even highly congested olefins can be achieved with good efficiency.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Khan Academy. Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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Application Notes & Protocols for a Successful Horner-Wadsworth-Emmons Reaction
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and stereocontrol in the formation of carbon-carbon double bonds.[1][2] As a modification of the Wittig reaction, the HWE olefination employs phosphonate-stabilized carbanions, which offer distinct advantages, including heightened nucleophilicity and the straightforward removal of the water-soluble phosphate byproduct, greatly simplifying product purification.[3][4][5] This guide provides an in-depth exploration of the HWE reaction, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting, designed to empower researchers in achieving successful and reproducible outcomes.
Mechanistic Insights: The "Why" Behind the Reaction's Success
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting. The HWE reaction proceeds through a well-defined sequence of steps, each influencing the overall efficiency and stereochemical outcome.[2][6][7]
The Core Mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a suitable base, generating a resonance-stabilized phosphonate carbanion.[2][3][6] The presence of an electron-withdrawing group (EWG) on this carbon is crucial for increasing the acidity of the α-proton and for the subsequent elimination step.[3]
-
Nucleophilic Addition: The highly nucleophilic phosphonate carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3][6] This addition is typically the rate-limiting step and leads to the formation of a tetrahedral intermediate.[3][8]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, known as an oxaphosphetane.[2][6]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble dialkylphosphate salt.[3][9] This elimination step is irreversible.
Diagram: The Horner-Wadsworth-Emmons Reaction Mechanism
Sources
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. ethz.ch [ethz.ch]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols: The Role of Diethyl 1-Naphthylmethylphosphonate in the Synthesis of Conjugated Polymers
Introduction: Harnessing the Naphthyl Moiety for Advanced Conjugated Polymers
Conjugated polymers are at the forefront of materials science, enabling innovations in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic and photophysical properties of these materials are intrinsically linked to their molecular structure. The strategic incorporation of specific aromatic units into the polymer backbone is a powerful tool for tuning these properties. Naphthalene, a bicyclic aromatic hydrocarbon, is a particularly interesting building block. Its extended π-system, when incorporated into a conjugated polymer backbone, can enhance charge carrier mobility and tune the emission color, often leading to materials with blue or green luminescence.[1]
This guide focuses on the application of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE as a key monomer in the synthesis of naphthalene-containing conjugated polymers. Specifically, we will delve into its use in the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of vinylene linkages. The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[2] This makes it an ideal choice for polycondensation reactions, yielding high-purity polymers with well-defined structures.
We will provide a comprehensive overview of the synthetic strategy, from the preparation of the phosphonate monomer to the polymerization and subsequent characterization of the resulting polymer. This document is intended for researchers and scientists in materials chemistry and drug development, offering both a theoretical understanding and practical, step-by-step protocols.
The Horner-Wadsworth-Emmons Polycondensation: A Mechanistic Overview
The synthesis of poly(arylene vinylene)s using this compound relies on the Horner-Wadsworth-Emmons polycondensation, a step-growth polymerization technique. The reaction involves the condensation of a bis-phosphonate (or in this case, a monomer that can be activated to react at both ends of a growing polymer chain) with a dialdehyde.
The fundamental steps of the HWE reaction mechanism are as follows:
-
Deprotonation: A strong base is used to abstract an acidic proton from the carbon alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde. This is typically the rate-limiting step of the reaction.
-
Oxaphosphetane Formation: The resulting tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product with a predominantly trans (E) configuration and a water-soluble dialkylphosphate salt.
This high stereoselectivity for the trans-isomer is crucial for producing polymers with a high degree of structural regularity, which in turn leads to better π-orbital overlap and improved electronic properties.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization with terephthaldehyde to yield poly(1-naphthyl-p-phenylene vinylene).
Part 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a reliable method for the formation of phosphonates from trialkyl phosphites and alkyl halides.
Reaction Scheme:
1-Chloromethylnaphthalene + P(OEt)₃ → this compound + EtCl
Materials:
-
1-Chloromethylnaphthalene
-
Triethyl phosphite
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloromethylnaphthalene (1 equivalent).
-
Add an excess of triethyl phosphite (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl chloride byproduct under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Expected Characterization Data (¹H NMR):
-
¹H NMR (CDCl₃): δ 8.10 (d, 1H), 7.84 (d, 1H), 7.76 (d, 1H), 7.63–7.37 (m, 4H), 3.99–3.87 (m, 4H), 3.64 (d, J = 22.0 Hz, 2H), 1.15 (t, 3H).[3]
Part 2: Synthesis of Poly(1-naphthyl-p-phenylene vinylene) via Horner-Wadsworth-Emmons Polycondensation
Reaction Scheme:
This compound + Terephthaldehyde → Poly(1-naphthyl-p-phenylene vinylene) + Diethyl phosphate
Materials:
-
This compound
-
Terephthaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) and terephthaldehyde (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The polymerization progress can be monitored by the increasing viscosity of the solution.
-
Quench the reaction by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water to remove any unreacted monomers and the phosphate byproduct.
-
The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone, hexane) to remove oligomers and other impurities.
-
Dry the final polymer product under vacuum.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Monomers | |
| This compound | 1.0 eq |
| Terephthaldehyde | 1.0 eq |
| Base | |
| Sodium Hydride (60%) | 2.2 eq |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to RT |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 70 - 90% |
| Polymer Characteristics (Representative) | |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Appearance | Yellow to orange solid |
Polymer Characterization
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and photophysical properties.
Caption: Experimental workflow from monomer synthesis to polymer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to confirm the structure of the polymer. The disappearance of the aldehyde proton signal (around 10 ppm) and the phosphonate methylene proton signal, along with the appearance of new signals corresponding to the vinylene protons (around 7-8 ppm) and the aromatic protons of the polymer backbone, confirms the successful polymerization.
-
¹³C NMR: Provides further confirmation of the polymer structure by showing the characteristic chemical shifts of the carbons in the polymer backbone.
Gel Permeation Chromatography (GPC)
GPC is a crucial technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[4] This information is vital as the molecular weight significantly influences the polymer's mechanical and electronic properties. A monomodal and relatively narrow PDI is indicative of a well-controlled polymerization.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
These techniques are used to investigate the photophysical properties of the conjugated polymer.
-
UV-Vis Spectroscopy: The absorption spectrum reveals the electronic transitions within the polymer. The position of the absorption maximum (λ_max) provides information about the polymer's conjugation length and bandgap. Naphthalene-containing polymers typically exhibit strong absorption in the UV-blue region of the spectrum.
-
Fluorescence Spectroscopy: The emission spectrum shows the wavelength of light emitted by the polymer upon excitation. The color of the emitted light is a key parameter for applications in OLEDs. Poly(naphthylene vinylene) derivatives are known to be efficient blue or green emitters.[1]
Conclusion and Future Outlook
This compound is a valuable monomer for the synthesis of well-defined, naphthalene-containing conjugated polymers via the Horner-Wadsworth-Emmons polycondensation. This method provides a reliable route to high-purity materials with desirable photophysical properties for applications in organic electronics. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of this promising class of materials. Future work could involve the copolymerization of this compound with other dialdehydes to further tune the electronic and optical properties of the resulting polymers, opening up new avenues for the development of next-generation organic electronic devices.
References
-
Supporting Information for Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Retrieved from [Link]
-
Samanta, S. K., Kumar, G. S., Ghorai, U. K., Scherf, U., Acharya, S., & Bhattacharya, S. (2018). Synthesis of High Molecular Weight 1,4-Polynaphthalene for Solution-Processed True Color Blue Light Emitting Diode. Macromolecules, 51(20), 8324–8329. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. Retrieved from [Link]
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved from [Link]
Sources
Application Note: Large-Scale Synthesis of Diethyl 1-Naphthylmethylphosphonate via the Michaelis-Arbuzov Reaction
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Diethyl 1-Naphthylmethylphosphonate, a critical reagent in organic synthesis, notably for the Horner-Wadsworth-Emmons olefination reaction. The primary focus is on the strategic considerations and practical execution of the Michaelis-Arbuzov reaction for industrial-scale production. We will delve into the mechanistic underpinnings of the reaction, process optimization, thermal and byproduct management, detailed experimental protocols, and robust purification strategies. This guide is intended for researchers, chemists, and process development professionals aiming to translate laboratory-scale procedures to efficient and safe large-scale manufacturing.
Introduction and Strategic Overview
This compound is a key intermediate used to install the naphthylmethyl moiety in more complex molecular architectures. Its most prominent application is as a phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction, which is instrumental in the stereoselective synthesis of alkenes, particularly E-alkenes.[1][2] The efficiency, scalability, and cost-effectiveness of the HWE reaction are directly dependent on the reliable, large-scale availability of high-purity phosphonate reagents like the title compound.
While several methods for P-C bond formation exist, the Michaelis-Arbuzov reaction remains the most direct and widely adopted method for preparing such phosphonates at scale.[3][4] This thermal rearrangement involves the reaction of a trialkyl phosphite with an alkyl halide. Its advantages for industrial application include typically high yields, the absence of expensive catalysts, and the formation of a volatile byproduct that can be readily removed.[5][6]
This application note will focus exclusively on the Michaelis-Arbuzov approach, providing the necessary technical depth to navigate the challenges of scaling this classic transformation.
Mechanistic Insights: The Michaelis-Arbuzov Reaction
The synthesis of this compound proceeds via the reaction of triethyl phosphite with a 1-(halomethyl)naphthalene, typically the bromide or chloride analogue. The reaction mechanism consists of two sequential SN2 steps.[3][7]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite onto the electrophilic benzylic carbon of 1-(halomethyl)naphthalene. This step forms a quasi-phosphonium salt intermediate.[7]
-
Dealkylation: The halide anion, displaced in the first step, then acts as a nucleophile. It attacks one of the ethyl groups of the phosphonium intermediate, displacing the phosphonate ester. This step yields the final product, this compound, and a volatile ethyl halide byproduct (e.g., ethyl bromide or ethyl chloride).[3][8]
The choice of halide on the starting material is a critical process parameter. Reactivity follows the order I > Br > Cl.[8] While 1-(iodomethyl)naphthalene would be the most reactive, it is also the most expensive and least stable. 1-(Bromomethyl)naphthalene offers a good balance of reactivity and cost, while 1-(chloromethyl)naphthalene is the most cost-effective but requires higher temperatures or longer reaction times to achieve full conversion.
Key Considerations for Large-Scale Synthesis
Scaling a reaction from the benchtop to a multi-kilogram or pilot-plant scale introduces challenges that are negligible in the lab. For the Michaelis-Arbuzov synthesis of this compound, the following factors are paramount.
Thermal Management and Reaction Control
The reaction is thermally driven, typically requiring temperatures in the range of 140-160 °C to proceed at a practical rate.[6][9]
-
Heating: On a large scale, uniform heating is critical. Oil baths or heating mantles should be replaced with jacketed reactor systems that use a thermal fluid. This ensures even heat distribution and prevents localized overheating, which can lead to byproduct formation and decomposition.
-
Exotherm Control: While the initial SN2 attack can be exothermic, the overall reaction is endothermic as it requires continuous energy input to drive the distillation of the ethyl halide byproduct. Nonetheless, the rate of addition of the limiting reagent should be controlled to manage any initial exotherm, especially during the heat-up phase.
Stoichiometry and Solvent-Free Conditions
The Michaelis-Arbuzov reaction is often run neat (without a solvent).[10] This is highly advantageous for large-scale operations as it maximizes reactor throughput and simplifies product isolation.
-
Reactant Ratio: A slight excess of triethyl phosphite (e.g., 1.05 to 1.2 equivalents) is sometimes used to ensure complete conversion of the more expensive naphthylmethyl halide. However, this complicates purification, as the excess phosphite must be removed. For large-scale synthesis, using a near 1:1 molar ratio is often preferred, with reaction completion driven by temperature and byproduct removal.[6]
-
Byproduct Removal: The continuous removal of the volatile ethyl halide byproduct (Boiling point of ethyl bromide: 38 °C; ethyl chloride: 12 °C) is crucial. According to Le Châtelier's principle, its removal drives the reaction equilibrium toward the products. At scale, the reactor must be equipped with a distillation head and condenser to efficiently remove the low-boiling byproduct as it forms. The rate of distillation can serve as a useful, non-invasive indicator of the reaction's progress.
Reaction Monitoring
Tracking the reaction's progress is essential to determine the endpoint and avoid unnecessary heating, which could degrade the product.
-
Thin-Layer Chromatography (TLC): A simple and effective method. A sample can be periodically taken, diluted, and spotted on a silica plate. The disappearance of the 1-(halomethyl)naphthalene starting material indicates completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the consumption of starting materials and the formation of the product.[11]
-
³¹P NMR Spectroscopy: This is a powerful tool for monitoring phosphorus-containing reactions. The starting triethyl phosphite has a characteristic chemical shift around +139 ppm, while the product phosphonate appears around +20-25 ppm. The disappearance of the phosphite signal is a definitive indicator of reaction completion.
Detailed Application Protocol: 1 kg Scale Synthesis
This protocol describes the synthesis of this compound from 1-(bromomethyl)naphthalene.
Materials and Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 1-(Bromomethyl)naphthalene | 1.00 kg | 1.00 | M.W. 221.10 g/mol |
| Triethyl phosphite | 0.82 kg | 1.10 | M.W. 166.16 g/mol , d=0.969 g/mL |
| Equipment | |||
| 5 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, and bottom outlet valve | ||
| 1 L Addition Funnel | For controlled addition of triethyl phosphite | ||
| Distillation Head & Condenser | With receiving flask for byproduct collection | ||
| Heating/Cooling Circulator | Connected to the reactor jacket | ||
| Nitrogen Inlet & Bubbler | To maintain an inert atmosphere | ||
| High-Vacuum Pump & Gauge | For purification by distillation |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is dry and the system is purged with nitrogen.
-
Charging Reactant: Charge the reactor with 1.00 kg (4.52 mol) of 1-(bromomethyl)naphthalene.
-
Heating: Begin stirring and heat the reactor jacket to bring the internal temperature to 150 °C.
-
Reagent Addition: Once the internal temperature is stable at 150 °C, begin the slow, dropwise addition of 0.82 kg (4.97 mol, 1.1 eq.) of triethyl phosphite from the addition funnel over approximately 2 hours.
-
Reaction and Byproduct Removal: After the addition is complete, maintain the internal temperature between 150-160 °C. The ethyl bromide byproduct will begin to distill. Monitor and collect the distillate. The reaction is typically complete within 4-6 hours after the addition is finished.[9]
-
Monitoring: After about 4 hours, take a small aliquot from the reaction mixture, cool it, and analyze by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) to check for the disappearance of the starting halide.
-
Cool-down: Once the reaction is complete, turn off the heating and allow the mixture to cool to below 60 °C before exposing it to air.
-
Isolation of Crude Product: The dark, oily residue in the reactor is the crude this compound.
Purification and Characterization
For many applications, especially HWE reactions, high purity of the phosphonate is essential. The primary method for purification at this scale is vacuum distillation.[6][9]
Purification Protocol: Vacuum Distillation
-
Setup: Transfer the crude product to a suitably sized distillation flask (e.g., a 2 L round-bottom flask) and assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
Distillation: Slowly apply a high vacuum (<1 mmHg). Gently heat the distillation flask.
-
Fraction Collection: Collect the product fraction. This compound has a boiling point of approximately 202-205 °C at 0.2 mmHg.[12] Any remaining triethyl phosphite and other lower-boiling impurities will distill first.
-
Final Product: The purified product should be a colorless to pale yellow oil.[11] Typical yields after distillation are in the range of 85-95%.
Characterization Data
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.10 (d, 1H), 7.84 (d, 1H), 7.76 (d, 1H), 7.63–7.37 (m, 4H), 3.99–3.87 (m, 4H, OCH₂), 3.64 (d, J=22.0 Hz, 2H, P-CH₂), 1.15 (t, 6H, CH₃).[11] |
| ³¹P NMR (CDCl₃) | δ ~22 ppm (single resonance).[13] |
| Mass Spec. (ESI+) | m/z: 279.11 [M+H]⁺, 301.09 [M+Na]⁺. Calculated for C₁₅H₁₉O₃P: 278.28 g/mol .[14] |
Safety and Troubleshooting
Safety Precautions
-
Reactants: 1-(Bromomethyl)naphthalene is a lachrymator and skin irritant. Triethyl phosphite has a noxious odor. Handle both in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Reaction Conditions: The reaction is run at high temperatures. Ensure the reactor and associated equipment are rated for the operating temperature and pressure (or vacuum).
-
Byproducts: Ethyl bromide and ethyl chloride are volatile and should be vented safely from the condenser into a bubbler or a scrubbing system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or Stalled Conversion | Reaction temperature is too low. | Increase temperature to 160-165 °C. Ensure the thermocouple is accurately reading the internal temperature. |
| Inefficient removal of ethyl halide byproduct. | Check for leaks in the distillation setup. Ensure the condenser is functioning efficiently. | |
| Product is Dark or Contains Impurities | Reaction was overheated or run for too long. | Adhere strictly to the recommended temperature range. Monitor the reaction to avoid prolonged heating after completion. |
| Incomplete conversion. | Re-run the reaction with a slight excess of triethyl phosphite or for a longer duration. | |
| Low Yield After Distillation | Product decomposition at high temperatures. | Use a high-quality vacuum pump to achieve lower pressure (<0.5 mmHg), which will reduce the required distillation temperature. |
| Inefficient distillation apparatus. | Use a short-path distillation head and ensure the apparatus is well-insulated to prevent premature condensation. |
References
- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. (Source for general principles)
-
J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. Retrieved from J&K Scientific.[8]
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BenchChem. (2025). Technical Support Center: Optimizing the Arbuzov Reaction for ω-Bromoalkylphosphonates. Retrieved from BenchChem.[6]
-
Yin, L., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Supporting Information.[11]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia.[1]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from Wikipedia.[3]
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ChemBK. (2024). This compound. Retrieved from ChemBK.[12]
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Gagnon, A., et al. (2011). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC - NIH.[15]
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Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from Alfa Chemistry.[2]
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ResearchGate. (n.d.). Optimization of the Arbuzov reaction conditions. Retrieved from ResearchGate.[16]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from NROChemistry.[17]
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Keglevich, G., & Kolio, D. B. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1969.[5][7]
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ResearchGate. (n.d.). Optimization of the SNAr-Arbuzov reaction conditions. Retrieved from ResearchGate.[10]
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ResearchGate. (n.d.). Scheme 1. Optimization of the Michaelis-Arbuzov reaction. Retrieved from ResearchGate.[18]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from Organic Chemistry Portal.[4]
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BenchChem. (2025). Application Notes and Protocols for Phosphonate-Based Scale Inhibitors in Industrial Processes. Retrieved from BenchChem.[19]
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Keglevich, G. (2024). Green phosphonate chemistry – Does it exist?. RSC Publishing.[20]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes.[21]
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Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure.[22]
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Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure.[23]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from Organic Chemistry Portal.[24]
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BenchChem. (2025). How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate. Retrieved from BenchChem.[25]
-
Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545.[26]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98.[27]
-
SciSpace. (n.d.). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl. Retrieved from SciSpace.[28]
-
BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Diethyl [hydroxy(phenyl)methyl]phosphonate. Retrieved from BenchChem.[13]
-
RSC Publishing. (n.d.). A “green” variation of the Hirao reaction. Retrieved from RSC Publishing.[29]
-
BenchChem. (2025). Exploring the Synthesis Applications of Diethyl (hydroxymethyl)phosphonate. Retrieved from BenchChem.[30]
-
MDPI. (n.d.). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Retrieved from MDPI.[31]
-
PubChem. (n.d.). Diethyl P-(1-naphthalenylmethyl)phosphonate. Retrieved from PubChem.[14]
-
ResearchGate. (n.d.). Facile one-pot synthesis of metal-phosphonate colloidal scale inhibitor. Retrieved from ResearchGate.[32]
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MDPI. (2022). Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield. Polymers, 14(13), 2697.[33]
-
ACS Publications. (2020). Environmentally Friendly Phosphonated Polyetheramine Scale Inhibitors. Industrial & Engineering Chemistry Research, 59(21), 9957-9966.[34]
-
BenchChem. (n.d.). The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries. Retrieved from BenchChem.[35]
-
BenchChem. (2025). Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphonate. Retrieved from BenchChem.[9]
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Application Notes and Protocols: Strategic Use of Protecting Groups in Olefination Reactions with Diethyl 1-Naphthylmethylphosphonate
Abstract
This technical guide provides a comprehensive overview of protecting group strategies essential for the successful application of diethyl 1-naphthylmethylphosphonate in Horner-Wadsworth-Emmons (HWE) reactions. The presence of sensitive functional groups, such as hydroxyls, amines, and carbonyls, in complex substrates necessitates their temporary masking to prevent unwanted side reactions under the basic conditions of the HWE olefination. This document outlines the rationale for protecting group selection, provides detailed experimental protocols for a model three-step sequence (protection, olefination, and deprotection), and includes troubleshooting insights for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Chemoselectivity Challenge in Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, predominantly with an (E)-configuration.[1][2][3] The reaction of a stabilized phosphonate carbanion with an aldehyde or ketone offers significant advantages over the classical Wittig reaction, including higher nucleophilicity of the carbanion and the facile removal of the water-soluble phosphate byproduct.[4][5] this compound is a valuable reagent in this class, allowing for the introduction of a naphthylmethylidene moiety, a structural motif present in various biologically active compounds and advanced materials.
However, the requisite use of strong bases (e.g., sodium hydride, potassium tert-butoxide) to generate the phosphonate carbanion poses a significant chemoselectivity challenge when the substrate contains other acidic or electrophilic functional groups.[6] Protons from hydroxyl or amine groups can quench the carbanion, while unprotected carbonyl groups can lead to undesired self-condensation or other side reactions. Therefore, a robust protecting group strategy is paramount to ensure the desired olefination proceeds with high fidelity and yield.[7][8]
This guide will focus on providing a logical framework for selecting and implementing protecting groups in HWE reactions involving this compound, using the synthesis of a resveratrol analogue as a practical example.
Strategic Selection of Protecting Groups
The choice of a suitable protecting group is governed by several critical criteria:
-
Ease of Installation and Removal: The protecting group should be introduced and cleaved under mild conditions that do not compromise the integrity of the substrate or the newly formed product.[9]
-
Stability: The protecting group must be robust and stable under the basic conditions of the HWE reaction.[10]
-
Orthogonality: In molecules with multiple functional groups, the chosen protecting group should be removable without affecting other protecting groups present (orthogonal protection strategy).[8][11]
-
Minimal Interference: The protecting group should not introduce significant steric hindrance that could impede the desired reaction.
The following table summarizes recommended protecting groups for various functionalities, highlighting their compatibility with the strong bases typically used in HWE reactions.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability to HWE Conditions (e.g., NaH, THF) |
| Alcohol (Phenolic/Aliphatic) | tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or mild acid (e.g., AcOH) | Excellent |
| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C or strong acid | Excellent | |
| Amine (Primary/Secondary) | tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) | Excellent |
| Aldehyde/Ketone | Ethylene acetal/ketal | - | Ethylene glycol, p-TsOH | Aqueous acid | Excellent |
For the purpose of this guide, we will focus on the protection of a phenolic hydroxyl group using a tert-butyldimethylsilyl (TBDMS) ether, a versatile and widely used protecting group in organic synthesis due to its excellent stability under basic conditions and its facile, selective cleavage with fluoride ion sources.[2][12][13]
Experimental Protocols: A Case Study in Resveratrol Analogue Synthesis
To illustrate the practical application of these strategies, we will detail a three-step protocol for the synthesis of a protected resveratrol analogue via the Horner-Wadsworth-Emmons reaction between this compound and a TBDMS-protected 4-hydroxybenzaldehyde.
Figure 1. Workflow for the synthesis of a resveratrol analogue.
Step 1: Protection of 4-Hydroxybenzaldehyde
Objective: To protect the phenolic hydroxyl group of 4-hydroxybenzaldehyde as a TBDMS ether to prevent its acidic proton from interfering with the subsequent HWE reaction.
Materials:
-
4-Hydroxybenzaldehyde
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(tert-butyldimethylsilyloxy)benzaldehyde as a colorless oil.[14][15]
Step 2: Horner-Wadsworth-Emmons Olefination
Objective: To couple the protected aldehyde with this compound to form the stilbene backbone of the resveratrol analogue.
Figure 2. HWE reaction mechanism.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-(tert-Butyldimethylsilyloxy)benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the protected resveratrol analogue.[4][16]
Step 3: Deprotection of the TBDMS Ether
Objective: To remove the TBDMS protecting group to unveil the free phenolic hydroxyl group and obtain the final resveratrol analogue.
Materials:
-
Protected resveratrol analogue
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected resveratrol analogue (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) to the reaction mixture at room temperature.
-
Stir the solution for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final resveratrol analogue.[11][17][18]
Troubleshooting and Key Considerations
-
Incomplete HWE Reaction: If the olefination reaction stalls, this may be due to insufficiently active sodium hydride or incomplete formation of the phosphonate carbanion. Ensure all reagents and solvents are anhydrous. The use of freshly opened or washed sodium hydride is recommended.
-
Low Yields in Deprotection: The basicity of the TBAF reagent can sometimes lead to side reactions. If the substrate is base-sensitive, buffering the reaction mixture with a mild acid like acetic acid can be beneficial.[17]
-
Stereoselectivity: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[3] The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on both the phosphonate and the aldehyde.[2] For the synthesis of (Z)-alkenes, modified conditions such as the Still-Gennari olefination may be required.[3]
Conclusion
The successful application of this compound in the synthesis of complex molecules via the Horner-Wadsworth-Emmons reaction is critically dependent on a well-devised protecting group strategy. By temporarily masking reactive functional groups, chemists can circumvent common side reactions and achieve high yields of the desired olefination products. The TBDMS group for hydroxyls, the Boc group for amines, and acetals for carbonyls represent robust and reliable choices that are compatible with the strong basic conditions of the HWE reaction. The detailed protocols provided herein serve as a practical guide for researchers to implement these strategies in their synthetic endeavors, enabling the efficient construction of complex molecular architectures.
References
- Benchchem. Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). [URL: https://www.benchchem.com/application-notes/deprotection-of-silyl-ethers-using-tetrabutylammonium-fluoride-tbaf]
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages, SP132. [URL: http://cssp.chemspider.com/32]
- ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data for free resveratrol,... [Table]. [URL: https://www.researchgate.
- Kim, H. J., et al. (2021). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Molecules, 26(3), 639. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865297/]
- Andrus, M. B., et al. (2009). Synthesis of 4'-ester analogs of resveratrol and their evaluation in malignant melanoma and pancreatic cell lines. Bioorganic & Medicinal Chemistry Letters, 20(3), 1198–1201. [URL: https://pubmed.ncbi.nlm.nih.gov/20005727/]
- Gelest. (n.d.). Deprotection of Silyl Ethers. [URL: https://www.gelest.com/wp-content/uploads/Deprotection-of-Silyl-Ethers.pdf]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [URL: https://www.nrochemistry.com/coppermine/albums/userpics/10001/Horner-Wadsworth-Emmons_Reaction.pdf]
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- ResearchGate. (n.d.). 1 H-NMR (200 MHz) spectra in CDCl 3 of cis-resveratrol obtained after... [Figure]. [URL: https://www.researchgate.
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- Liu, J. (2007). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8,9-Methylamido-Geldanamycin [Doctoral dissertation, Brigham Young University]. BYU ScholarsArchive. [URL: https://scholarsarchive.byu.edu/etd/1043]
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- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [URL: https://learninglink.oup.com/access/content/patrick-an-introduction-to-drug-synthesis-2e-student-resources/patrick-an-introduction-to-drug-synthesis-2e-appendix-6]
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- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvolatile polyol. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2005-869862.pdf]
- CONICET Digital. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [URL: https://www.conicet.gov.ar/new_scp/detalle.php?keywords=&id=29383&congresos=yes&detalles=yes&id_art=17176]
- Patsnap. (n.d.). Method for synthesizing 4-tert-butyl benzaldehyde. [URL: https://patents.google.
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- ChemicalBook. (n.d.). DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_78-38-6_1HNMR.htm]
- ChemicalBook. (n.d.). Methyl diethylphosphonoacetate(1067-74-9) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_1067-74-9_1HNMR.htm]
- SpectraBase. (n.d.). Diethyl-1-oxo-methylphosphonate - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/2ESSdtlOaLn]
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- ResearchGate. (2007). Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O. [URL: https://www.researchgate.net/publication/226685552_Highly_E_-Selective_Solvent-free_Horner-Wadsworth-Emmons_Reaction_for_the_Synthesis_of_a-Methyl-ab-unsaturated_Esters_Using_Either_LiOHH_2_O_or_BaOH_2_8H_2_O]
- SpectraBase. (n.d.). Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/3hGfJ91yH1N]
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Troubleshooting & Optimization
How to improve low yields in DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE reactions
Welcome to the technical support center for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in reactions involving this reagent. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic outcomes.
Section 1: Synthesis of this compound
The quality of your starting phosphonate is paramount. Low yields in subsequent reactions often trace back to impurities or incomplete conversion during the synthesis of the phosphonate itself. The most common synthetic route is the Michaelis-Arbuzov reaction.[1][2]
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the standard method for synthesizing this compound?
The synthesis typically relies on the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene).[1][2] The reaction mechanism involves the nucleophilic attack of the phosphite on the alkyl halide, followed by a dealkylation step to form the stable pentavalent phosphonate ester.[3]
Q2: My Michaelis-Arbuzov reaction is sluggish and gives a low yield. What are the common causes?
Low yields in the Arbuzov reaction for this specific substrate can stem from several factors:
-
High Reaction Temperatures: Traditional Arbuzov reactions often require high heat, which can lead to side reactions and degradation, especially with benzylic-type halides.[2]
-
Reactivity of Halide: While benzylic halides are generally reactive, the choice between chloride and bromide can be significant. 1-(bromomethyl)naphthalene is typically more reactive than the chloride analogue.
-
Side Reactions: The newly formed alkyl halide byproduct (e.g., ethyl bromide) can sometimes be more reactive than the starting alkyl halide, leading to a mixture of phosphorylated products.[2]
-
Alternative Milder Methods: For sensitive substrates, classic high-temperature Arbuzov conditions may be unsuitable. Zinc-mediated protocols that convert benzylic alcohols directly to phosphonates at lower temperatures (e.g., 66 °C) can be a high-yielding alternative. Additionally, sustainable methods using catalytic systems like KI/K₂CO₃ in PEG-400 at room temperature have proven effective for benzyl phosphonates.[2]
Troubleshooting Guide: Michaelis-Arbuzov Synthesis
Use this workflow to diagnose and resolve issues with low phosphonate synthesis yields.
Caption: Troubleshooting workflow for the Michaelis-Arbuzov reaction.
Section 2: Improving Low Yields in the Horner-Wadsworth-Emmons (HWE) Reaction
This compound is primarily used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes, typically with high (E)-stereoselectivity.[4][5] The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.[5][6]
Frequently Asked Questions (FAQs): HWE Reaction
Q1: My HWE reaction with an aromatic aldehyde is giving a low yield. What are the most likely causes?
Low yields in HWE reactions involving aromatic substrates like this compound can be attributed to several factors:
-
Inappropriate Base: The base might be too weak for efficient deprotonation or too strong, causing side reactions. The choice of base and its counterion (e.g., Li⁺, Na⁺, K⁺) significantly impacts yield and selectivity.[7][8]
-
Steric Hindrance: The bulky naphthyl group can sterically hinder the approach of the phosphonate carbanion to the carbonyl, slowing down the reaction.
-
Aldehyde Self-Condensation: If the aldehyde substrate can enolize, the base can catalyze an aldol self-condensation reaction, consuming the starting material. This can be minimized by adding the aldehyde slowly to the pre-formed phosphonate carbanion.[8]
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also lead to incomplete reactions and low yields, especially with less reactive substrates. Increasing the temperature may improve the yield.[7]
-
Reagent Purity: The presence of water or impurities in the solvent, aldehyde, or phosphonate can quench the carbanion and reduce yields. Ensure all reagents are pure and the reaction is run under anhydrous, inert conditions.[9]
Q2: How does the choice of base impact the HWE reaction?
The base is arguably the most critical variable. Its strength, steric bulk, and associated counterion dictate the rate of deprotonation, the stability of the resulting carbanion, and the potential for side reactions.
| Base System | Typical Conditions | Suitability & Potential Issues |
| Sodium Hydride (NaH) | THF or DME, 0 °C to RT | Standard for many stabilized phosphonates. Can be too harsh for sensitive substrates, potentially leading to side reactions.[8][10] |
| Potassium Hexamethyldisilazide (KHMDS) | THF, -78 °C, often with 18-crown-6 | A strong, non-nucleophilic base. Often used in the Still-Gennari modification to favor (Z)-alkenes, which may not be desired here.[8][11] |
| n-Butyllithium (n-BuLi) | THF, -78 °C | Very strong base, typically used for non-stabilized phosphonates. High potential for side reactions with sensitive functional groups.[8][12] |
| DBU / LiCl | Acetonitrile (MeCN), RT | Known as Masamune-Roush conditions. Excellent for base-sensitive aldehydes as DBU is a milder, non-nucleophilic base and LiCl acts as a Lewis acid to activate the carbonyl.[1][5][8] |
| Grignard Reagents (e.g., iPrMgBr) | THF, 0 °C to RT | Can act as a base. The magnesium cation can influence stereoselectivity and reactivity. Yields may be low at reduced temperatures but increase upon warming.[7] |
Q3: My aldehyde is sensitive to strong bases. What protocol should I follow?
For base-sensitive substrates, the Masamune-Roush conditions (DBU with LiCl) are highly recommended.[5][8] DBU is a hindered amine base that is less likely to cause undesired side reactions, while LiCl activates the aldehyde for nucleophilic attack. This combination allows the reaction to proceed under milder conditions, preserving sensitive functional groups.[5]
HWE Reaction Mechanism and Troubleshooting Workflow
The HWE reaction proceeds via a well-defined mechanism. Understanding these steps is key to effective troubleshooting.
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.[5][6]
Use the following diagnostic workflow to systematically address low yields in your HWE reaction.
Sources
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- 4. benchchem.com [benchchem.com]
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- 12. Wittig-Horner Reaction [organic-chemistry.org]
Identifying and minimizing side products in Horner-Wadsworth-Emmons olefination
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful olefination technique. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, ultimately leading to higher yields and purer products.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is giving a low yield or failing completely. What are the common causes?
A1: Low or no yield in an HWE reaction can often be attributed to several key factors related to reagents and reaction conditions.
-
Inefficient Deprotonation: The phosphonate may not be fully deprotonated if the base is not strong enough or has degraded. It is crucial to use a fresh, high-quality base. Sodium hydride (NaH) is a common choice, but for substrates sensitive to strong bases, milder conditions such as lithium chloride (LiCl) with DBU or triethylamine can be effective.[1][2]
-
Reagent Purity: The purity of the aldehyde, ketone, and phosphonate ester is critical. Impurities or degradation can significantly hinder the reaction. It is advisable to purify the carbonyl compound before use, for example, by distillation or chromatography, and ensure the phosphonate ester is of high purity.[2]
-
Steric Hindrance: While the HWE reaction is known to be effective with hindered ketones that are often unreactive in Wittig reactions, extreme steric bulk on either the phosphonate or the carbonyl substrate can still impede the reaction.[3][4][5] In such cases, prolonged reaction times or elevated temperatures might be necessary.
Q2: I am observing poor E/Z selectivity in my reaction. How can I improve the formation of the desired (E)-alkene?
A2: The HWE reaction generally favors the formation of (E)-alkenes, and several factors can be manipulated to enhance this selectivity.[1][6]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[1][7] Running the reaction at room temperature (23 °C) instead of -78 °C can significantly improve E-selectivity.[1]
-
Choice of Cation: The counter-ion of the base can influence the stereochemical outcome. Lithium salts tend to provide greater (E)-stereoselectivity compared to sodium or potassium salts.[1]
-
Steric Bulk: Increasing the steric bulk of the aldehyde or the phosphonate reagent can enhance the formation of the (E)-alkene.[1]
-
Masamune-Roush Conditions: For base-sensitive substrates, the use of lithium chloride (LiCl) with an amine base like DBU or triethylamine provides a milder alternative that can still yield high (E)-selectivity.[1][3]
Q3: My desired product is the (Z)-alkene. How can I modify the HWE reaction to favor its formation?
A3: To achieve high (Z)-selectivity, modifications to the standard HWE protocol are necessary. The Still-Gennari modification is the most common approach.[1][3]
-
Electron-Withdrawing Groups: This modification utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl esters.[1][8] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.[1][3]
-
Strongly Dissociating Conditions: The use of strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) as the base in the presence of 18-crown-6 in THF, is crucial for achieving high Z-selectivity.[1]
Q4: I am seeing a significant amount of a β-hydroxyphosphonate byproduct. What causes this and how can I prevent it?
A4: The formation of a β-hydroxyphosphonate indicates that the final elimination step of the HWE mechanism is not proceeding to completion.
-
Lack of an Electron-Withdrawing Group: The presence of an electron-withdrawing group (EWG) alpha to the phosphonate is essential for the elimination to occur.[1] Without a sufficiently activating EWG, the reaction will stall at the β-hydroxyphosphonate intermediate.
-
Conversion to Alkene: If you have already isolated the β-hydroxyphosphonate, it can often be converted to the desired alkene by reacting it with a reagent like diisopropylcarbodiimide.[1]
Troubleshooting Guide: Common Side Products and Minimization Strategies
This section provides a more in-depth look at specific side products that can arise during the HWE reaction and detailed protocols to mitigate their formation.
Issue 1: Hydrolysis of the Phosphonate Ester
The phosphonate ester starting material can be susceptible to hydrolysis, especially under basic or acidic workup conditions, leading to the formation of the corresponding phosphonic acid and reducing the amount of active reagent available for the olefination.[9][10][11]
Causality: The phosphorus-ester bond can be cleaved by water, particularly in the presence of acid or base catalysts.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Purification of Starting Material: If you suspect your phosphonate ester has partially hydrolyzed, it can be purified by flash chromatography before use.
Issue 2: Side Reactions of the Phosphonate Carbanion
The highly nucleophilic phosphonate carbanion can participate in side reactions other than the desired olefination.[1]
-
Alkylation: If there are electrophilic species present in the reaction mixture other than the target carbonyl compound, the phosphonate carbanion can be alkylated, leading to undesired byproducts.[1]
-
Reaction with α,β-Unsaturated Systems: When reacting with α,β-unsaturated ketones or aldehydes, the phosphonate carbanion can undergo 1,4-conjugate addition (Michael addition) in addition to or instead of the desired 1,2-addition to the carbonyl group.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phosphonate carbanion side reactions.
Experimental Protocol for Minimizing Michael Addition:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetically controlled 1,2-addition over the thermodynamically favored 1,4-addition.
-
Choice of Base/Cation: The use of lithium-based reagents (e.g., n-BuLi or LDA) often favors 1,2-addition more than sodium or potassium-based reagents.
Issue 3: Formation of β-Ketophosphonate Byproducts During Synthesis
The synthesis of β-ketophosphonates, which are common HWE reagents, often involves the condensation of a methyl dialkylphosphonate with an ester. This reaction can be plagued by side reactions if not performed under optimal conditions.[14]
Causality: The phosphonate anion generated can react with the starting ester or the β-ketophosphonate product, leading to complex mixtures.
Recommended Synthetic Protocol (Non-cryogenic):
This procedure is adapted from a high-yielding method that minimizes side reactions by generating the phosphonate anion in the presence of the ester.[14]
-
To a stirred solution of the ester (1.0 equiv) and dimethyl methylphosphonate (1.1 equiv) in anhydrous THF at 0 °C, add a solution of LDA (1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 15-30 minutes. The reaction is typically complete within this timeframe.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude β-ketophosphonate can then be purified by flash chromatography.
Data Summary: Optimizing β-Ketophosphonate Synthesis
| Parameter | Standard Conditions | Optimized Conditions[14] | Rationale for Improvement |
| Temperature | Often -78 °C | 0 °C | Milder, more operationally simple. |
| Order of Addition | Base added to phosphonate, then ester | Base added to mixture of phosphonate and ester | Instantaneous reaction of anion with ester minimizes side reactions. |
| Reaction Time | Can be several hours | Minutes | Faster reaction due to optimized conditions. |
| Yield | Variable | High | Elimination of side reactions leads to higher yields. |
Visualizing the HWE Mechanism
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction.
Caption: The four key steps of the Horner-Wadsworth-Emmons reaction mechanism.
By understanding these common issues and their underlying causes, researchers can effectively troubleshoot and optimize their Horner-Wadsworth-Emmons reactions, leading to improved outcomes in their synthetic endeavors.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
-
Slideshare. (2014, October 26). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. Retrieved from [Link]
-
Krische, M. J., et al. (2000). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 65(17), 5320–5322. Retrieved from [Link]
-
The Organic Chemistry Channel. (2021, February 14). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Budnikov, A. S., et al. (2019). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 15, 2459–2467. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Dembinski, R., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1346–1355. Retrieved from [Link]
-
Oishi, T., et al. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 85(15), 9521–9537. Retrieved from [Link]
-
Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 15(13), 2821–2826. Retrieved from [Link]
-
Oishi, T., et al. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 85(15), 9521–9537. Retrieved from [Link]
-
Postigo, A., & Ferreri, C. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(3), 359-383. Retrieved from [Link]
-
ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
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Oishi, T., et al. (2020). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
New Journal of Chemistry. (2001). New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group. New J. Chem., 25, 1081-1087. Retrieved from [Link]
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Wikipedia. (2023, November 28). Phosphonate. In Wikipedia. Retrieved from [Link]
- Google Patents. (1994). US5359115A - Methods for the synthesis of phosphonate esters.
-
KOASAS. (1996). Study on the new synthetic reactions using β-Keto phosphonates. Retrieved from [Link]
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Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12407. Retrieved from [Link]
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Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. r/chemistry. Retrieved from [Link]
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Mphahlele, M. J., & Modro, T. A. (1996). Reaction of Carbanions Generated from Allylic Phosphonates with β- Substituted Cyclic Enones. Journal of the Chemical Society, Perkin Transactions 1, (15), 1875-1879. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Chem Help ASAP. (2020, March 27). Horner-Wadsworth-Emmons reaction. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Mphahlele, M. J., & Modro, T. A. (1996). Reaction of Phosphonate-Stabilized Carbanions with Cyclic Enones Bearing a .beta.-Leaving Group. The Journal of Organic Chemistry, 61(9), 3043–3046. Retrieved from [Link]
-
Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved from [Link]
-
Wawrzeńczyk-Kopacka, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7065. Retrieved from [Link]
-
Iowa Research Online. (2012). New synthesis and reactions of phosphonates. Retrieved from [Link]
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Technical Support Center: Optimizing E/Z Selectivity with DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
Welcome to the technical support center for optimizing stereoselectivity in the Horner-Wadsworth-Emmons (HWE) reaction using DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their olefination strategies. Here, you will find in-depth answers to common challenges, detailed protocols, and the scientific rationale behind optimizing for your desired (E) or (Z)-alkene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My HWE reaction with this compound is giving me a poor E:Z ratio. How can I improve the (E)-selectivity?
A1: Achieving high (E)-selectivity is a common objective in HWE reactions and is influenced by several factors that promote thermodynamic control. The reaction generally favors the formation of (E)-alkenes because the intermediate leading to the (E)-product is more stable.[1][2] If you are observing a low E:Z ratio, it suggests that the reaction conditions are not fully allowing for equilibration to the more stable anti-oxaphosphetane intermediate.[1]
Underlying Principle: Thermodynamic vs. Kinetic Control
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates.[3] For high (E)-selectivity, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde should be reversible, allowing the intermediates to equilibrate to the thermodynamically favored anti configuration. This anti intermediate then undergoes syn-elimination to yield the (E)-alkene.[1]
Troubleshooting Protocol for Enhancing (E)-Selectivity:
-
Choice of Base and Cation: The nature of the cation associated with the base is critical.
-
Recommendation: Utilize bases with cations that promote equilibration. Lithium and sodium bases are generally preferred over potassium for enhancing (E)-selectivity.[4][5] For base-sensitive substrates, the Masamune-Roush conditions, which employ lithium chloride with a weaker amine base, can be highly effective.[6][7][8]
-
Rationale: Lithium and sodium cations can coordinate with the intermediates, facilitating the reversibility of the initial addition step.[9]
-
-
Solvent Selection:
-
Recommendation: Employ non-polar, aprotic solvents such as toluene or THF.
-
Rationale: These solvents help to stabilize the transition states leading to the (E)-product.
-
-
Reaction Temperature:
-
Recommendation: Increase the reaction temperature. Reactions run at room temperature (23 °C) often show higher (E)-selectivity compared to those at low temperatures (-78 °C).[4][5]
-
Rationale: Higher temperatures provide the necessary energy for the intermediates to overcome the activation barrier for equilibration, favoring the formation of the more stable thermodynamic product.[5]
-
-
Aldehyde Structure:
-
Insight: Increasing the steric bulk of the aldehyde can enhance (E)-stereoselectivity.[4] While you cannot change your substrate, this is a key factor to consider during reaction design.
-
Summary of Conditions Favoring (E)-Selectivity:
| Parameter | Recommendation for Higher (E)-Selectivity | Rationale |
| Base Cation | Li⁺ > Na⁺ > K⁺ | Promotes equilibration of intermediates.[4][5] |
| Solvent | Aprotic, Non-polar (e.g., THF, Toluene) | Stabilizes the transition state leading to the (E)-alkene.[9] |
| Temperature | Higher temperatures (e.g., 0 °C to 23 °C) | Provides energy for thermodynamic equilibration.[4][5] |
Experimental Workflow for Maximizing (E)-Selectivity:
Caption: Workflow for Enhanced (E)-Selectivity.
Q2: I need to synthesize the (Z)-alkene using this compound. Is this possible, and what modifications are necessary?
A2: Yes, synthesizing the (Z)-alkene is achievable, but it requires shifting the reaction from thermodynamic to kinetic control. The standard HWE reaction is inherently biased towards the (E)-isomer.[6][10] To favor the (Z)-isomer, you must use conditions that prevent the equilibration of the intermediates, trapping the product from the kinetically favored initial addition. This is the principle behind the Still-Gennari modification.[6][11]
Underlying Principle: The Still-Gennari Modification
The Still-Gennari olefination employs phosphonates with electron-withdrawing groups and strongly dissociating bases at low temperatures.[6][11][12] This modification accelerates the elimination of the oxaphosphetane intermediate, making the initial addition step effectively irreversible.[3][6] While this compound is not a classic Still-Gennari reagent, applying the principles of this modification can significantly enhance (Z)-selectivity.
Troubleshooting Protocol for Enhancing (Z)-Selectivity:
-
Phosphonate Reagent:
-
Key Insight: The diethyl phosphonate is not ideal for (Z)-selectivity. The classic Still-Gennari protocol uses phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl).[11][13]
-
Recommendation: If high (Z)-selectivity is paramount, consider synthesizing a modified phosphonate, such as the bis(2,2,2-trifluoroethyl) analog of your naphthylmethylphosphonate. The electron-withdrawing trifluoroethyl groups increase the acidity of the phosphonate and accelerate the elimination step.[6][11]
-
-
Base and Additives:
-
Recommendation: Use a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS).[1][11] Pair this with a crown ether, such as 18-crown-6.[1][11]
-
Rationale: KHMDS provides rapid deprotonation. The 18-crown-6 sequesters the potassium cation, creating a more "naked" and highly reactive phosphonate anion.[3] This promotes a rapid, irreversible initial addition to the aldehyde.
-
-
Solvent and Temperature:
-
Recommendation: Use a polar aprotic solvent like THF and maintain a very low reaction temperature (-78 °C).[1][14]
-
Rationale: Low temperature is crucial to prevent the equilibration of the kinetically formed syn-intermediate to the more stable anti-intermediate.[5] The rapid elimination at this temperature traps the (Z)-alkene.
-
Summary of Conditions Favoring (Z)-Selectivity (Still-Gennari type):
| Parameter | Recommendation for Higher (Z)-Selectivity | Rationale |
| Phosphonate | Use reagents with electron-withdrawing groups (e.g., -OCH₂CF₃). | Accelerates elimination, making the reaction kinetically controlled.[6][11] |
| Base | Strong, non-coordinating base (e.g., KHMDS). | Ensures rapid and complete deprotonation.[11] |
| Additive | Crown Ether (e.g., 18-crown-6). | Sequesters the cation, increasing anion reactivity.[3] |
| Solvent | Polar Aprotic (e.g., THF). | Standard for low-temperature organometallic reactions. |
| Temperature | Low temperature (e.g., -78 °C). | Prevents equilibration of intermediates, trapping the kinetic product.[1] |
Decision Tree for Optimizing E/Z Selectivity:
Caption: Decision tree for E/Z selectivity.
Q3: I am getting low yield or no reaction at all. What are the common causes?
A3: A low or non-existent yield in an HWE reaction can stem from several issues, ranging from reagent quality to procedural errors.
Troubleshooting Protocol for Low Yield:
-
Reagent Purity and Handling:
-
Phosphonate: Ensure your this compound is pure. Impurities can interfere with the reaction. It should be stored in a cool, dry place.[15]
-
Base: Sodium hydride (NaH) is a common base and is highly sensitive to moisture. Use fresh, high-quality NaH from a newly opened container or wash it with dry hexanes to remove the mineral oil and any surface hydroxides.
-
Aldehyde: The aldehyde must be pure and free of any corresponding carboxylic acid, which would quench the phosphonate carbanion. Purify the aldehyde by distillation or chromatography if necessary.
-
Solvent: Ensure all solvents are strictly anhydrous. Use freshly dried solvents for the best results.
-
-
Incomplete Deprotonation:
-
Cause: The phosphonate carbanion may not be forming efficiently. This can be due to an insufficient amount of base, deactivated base, or too short a reaction time for deprotonation.
-
Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). When using NaH, allow sufficient time for the hydrogen gas evolution to cease before adding the aldehyde, indicating complete formation of the carbanion.
-
-
Reaction Conditions:
-
Atmosphere: The HWE reaction, especially the deprotonation step, must be carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by moisture or oxygen.[15]
-
Temperature: While higher temperatures favor (E)-selectivity, some aldehydes may be unstable at room temperature for extended periods. Ensure your substrate is stable under the chosen reaction conditions.
-
-
Steric Hindrance:
-
Insight: While phosphonate carbanions are generally more nucleophilic than Wittig ylides and can react with hindered ketones, extreme steric hindrance in either the phosphonate or the carbonyl compound can slow down or prevent the reaction.[6] The naphthyl group in your phosphonate introduces significant steric bulk.
-
Solution: If reacting with a particularly hindered aldehyde, you may need to increase the reaction time or temperature.
-
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction . Available at: [Link]
-
Sikorski, K., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents . Molecules, 27(20), 7058. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction . Available at: [Link]
-
Nagao, K., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications . The Journal of Organic Chemistry, 83(15), 8085-8095. Available at: [Link]
-
Nagao, K., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications . The Journal of Organic Chemistry, 83(15), 8085-8095. Available at: [Link]
-
ResearchGate. The Still–Gennari versus HWE olefination of aldehydes . Available at: [Link]
-
YouTube. (2021). Horner-Wadsworth-Emmons Reaction . Available at: [Link]
-
Semantic Scholar. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents . Available at: [Link]
-
ACS Publications. (2025). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents . The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Available at: [Link]
-
YouTube. (2023). The Horner-Wadsworth-Emmons Reaction and the Still-Gennari Modification . Available at: [Link]
-
PubMed. (2025). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents . The Journal of Organic Chemistry. Available at: [Link]
-
University of Sheffield. Still-Gennari Olefination . Available at: [Link]
-
YouTube. (2019). Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene . Available at: [Link]
-
ChemBK. (2024). This compound . Available at: [Link]
-
ResearchGate. Mechanism of the HWE‐type reactions . Available at: [Link]
-
ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction . Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why is the Still-Gennari reaction Z-selective? . Available at: [Link]
-
Oxford Academic. (2006). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O . Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction . Available at: [Link]
-
ResearchGate. (2014). What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? . Available at: [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM . Available at: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction . Available at: [Link]
-
Reddit. (2015). [University Organic Chemistry] Ylides and Reaction Conditions . Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Ylides . Available at: [Link]
-
Myers, A. G. Olefination Reactions . Harvard University. Available at: [Link]
-
PubChem. Diethyl P-(1-naphthalenylmethyl)phosphonate . Available at: [Link]
-
YouTube. (2018). Horner-Wadsworth-Emmons reaction . Available at: [Link]
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Purification strategies for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE reaction mixtures
Welcome to the technical support center for organophosphorus chemistry applications. This guide provides in-depth troubleshooting and practical advice for the purification of Diethyl 1-Naphthylmethylphosphonate. As researchers and drug development professionals, we understand that achieving high purity is paramount for the reliability of downstream applications. This document is designed to be a dynamic resource, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.
Understanding the Chemistry: Synthesis and Common Impurities
This compound is most commonly synthesized via the Michaelis-Arbuzov reaction .[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite (triethyl phosphite) on an alkyl halide (1-(halomethyl)naphthalene), proceeding through a phosphonium salt intermediate.[1][2]
Understanding this mechanism is key to anticipating the impurities you might encounter in your crude reaction mixture.
Based on this pathway, the primary contaminants in your crude mixture are predictable. The following diagram and the subsequent troubleshooting guide will address how to identify and remove them.
Troubleshooting Guide: Purification in Practice
This section is formatted as a series of questions you might ask during your purification workflow, providing detailed, experience-driven answers.
Q1: My crude ³¹P NMR spectrum shows multiple signals besides the product peak. What are they?
Answer: This is a common and important first observation. A multi-signal ³¹P NMR spectrum is a roadmap to the impurities in your flask.
-
Signal around +139 ppm: This is characteristic of your starting material, triethyl phosphite. Its presence indicates an incomplete reaction.
-
Signal around -1 ppm: This peak corresponds to triethyl phosphate, the oxidation product of your starting phosphite. This is a very common side product if the reaction was not performed under strictly anhydrous and inert conditions.
-
Signal between +20 to +30 ppm (other than product): This could be the phosphonium salt intermediate, which is sometimes stable enough to be observed, especially if the dealkylation step is slow.[1] Another possibility in this region is a partially hydrolyzed product, the ethyl 1-naphthylmethylphosphonic acid.
-
Broad signal or new peak shifted downfield: This may indicate the formation of the fully hydrolyzed 1-naphthylmethylphosphonic acid, especially if the reaction was exposed to water during work-up or for a prolonged period.[4][5][6]
Expert Tip: Running a ³¹P NMR of your crude mixture before any work-up is a critical diagnostic step. It provides a clear picture of the reaction's success and guides your purification strategy without the confounding factor of solvents.
Q2: What is the best approach for flash column chromatography? I'm worried about product degradation.
Answer: Flash column chromatography is the most common method for purifying this compound. However, phosphonate esters can be sensitive, and silica gel's acidic nature can sometimes cause hydrolysis.[7]
Recommended Protocol:
-
Stationary Phase: Start with standard silica gel (230-400 mesh). If you observe significant tailing or product decomposition (streaking on TLC, lower yields), switch to either:
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective.
-
Start with 10-20% ethyl acetate in hexanes to elute non-polar impurities like unreacted 1-(chloromethyl)naphthalene.
-
Gradually increase the polarity to 30-50% ethyl acetate to elute your product.
-
More polar impurities like triethyl phosphate and any hydrolyzed species will elute last or remain on the baseline.
-
Data Summary: Typical TLC Rf Values
| Compound | Solvent System (Hexane:EtOAc) | Approximate Rf | Notes |
| 1-(Chloromethyl)naphthalene | 80:20 | ~0.8 | Elutes quickly, non-polar. |
| This compound | 70:30 | ~0.4 | Target compound. |
| Triethyl Phosphite | 70:30 | ~0.5 | Can co-elute; often removed by evaporation. |
| Triethyl Phosphate | 50:50 | ~0.2 | More polar than the product. |
| Phosphonic Acid/Monoester | 50:50 | ~0.0-0.1 | Very polar, often stays at the baseline. |
Note: These values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Q3: My product is an oil and won't crystallize. How can I remove trace solvent and confirm purity?
Answer: this compound is typically isolated as a colorless to pale yellow oil, so difficulty in crystallization is expected.[9] Removing the final traces of chromatography solvents is crucial for accurate characterization and yield determination.
Effective Solvent Removal:
-
High Vacuum (Hi-Vac): After rotary evaporation, place the sample on a high-vacuum line (Schlenk line) at room temperature.
-
Gentle Heating: If solvent persists (visible in the ¹H NMR), gently heat the sample to 30-40°C while under high vacuum. Avoid excessive heat, which could cause decomposition.
-
Solvent Trituration/Precipitation: If you have a stubborn solvent like ethyl acetate, dissolve your oily product in a minimal amount of a low-boiling solvent in which it is highly soluble (e.g., dichloromethane). Then, add a large volume of a non-polar solvent in which it is poorly soluble (e.g., cold hexanes or pentane) dropwise with vigorous stirring. This may cause the product to "crash out" as a purer oil, leaving some impurities and the stubborn solvent behind. Decant the solvent and dry the remaining oil under high vacuum.
Q4: Can I use distillation for purification instead of chromatography?
Answer: Yes, vacuum distillation is a viable method, especially for larger scales where chromatography is less practical. The reported boiling point is 202-205 °C at 0.2 mmHg.[9][10]
Key Considerations:
-
Thermal Stability: The high temperature required, even under vacuum, can pose a risk of decomposition for some organophosphorus compounds.[11][12] A trial distillation on a small scale is recommended.
-
Boiling Point Separation: This method is only effective if the boiling points of your impurities are significantly different from your product. It will effectively remove non-volatile impurities (like salts or baseline material from chromatography) but may not separate the product from impurities with similar boiling points.
-
Apparatus: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure your vacuum pump can achieve a stable, low pressure.
Frequently Asked Questions (FAQs)
Q: What is an effective aqueous work-up procedure to perform before chromatography?
A: An initial aqueous work-up can significantly simplify the subsequent chromatography by removing highly polar or ionic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with:
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Water (H₂O).
-
A saturated solution of sodium chloride (brine) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This material is now ready for chromatography.
Q: How do I definitively confirm the purity of my final product?
A: A combination of techniques is essential for a complete purity assessment.
-
³¹P NMR: This is the most direct method. A pure sample should exhibit a single, sharp resonance.
-
¹H and ¹³C NMR: The spectra should be clean, with all peaks assignable to the product structure and integrations matching the expected proton counts. Pay close attention to the baseline to ensure the absence of broad signals from polymeric impurities.[13][14]
-
GC-MS: Gas chromatography coupled with mass spectrometry can provide a quantitative purity value (e.g., >98% by peak area) and confirm the molecular weight of the product.[15]
-
Elemental Analysis (CHN): For a final, rigorous confirmation of elemental composition, especially for a new batch or publication, CHN analysis should match the calculated values for C₁₅H₁₉O₃P.
Q: What are the best storage conditions for purified this compound?
A: Like many phosphonate esters, it is susceptible to hydrolysis over time.[4][5] For long-term stability, store the purified oil in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator at 4°C).[9]
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product (post-work-up) onto a small amount of silica gel (dry loading) by dissolving it in a minimal volume of dichloromethane, adding silica, and evaporating the solvent. This prevents streaking.
-
Column Packing: Wet pack a glass column with silica gel in 10% ethyl acetate/hexane. Ensure there are no air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with 10% ethyl acetate/hexane, collecting fractions. Monitor the fractions by TLC.
-
Gradient Increase: Once the non-polar spots have eluted, gradually increase the eluent polarity to 20%, then 30%, and then 40% ethyl acetate/hexane. Your product will typically elute in the 30-40% range.
-
Fraction Pooling: Analyze the collected fractions by TLC. Pool the fractions that contain the pure product.
-
Solvent Removal: Concentrate the pooled fractions using a rotary evaporator, followed by drying under high vacuum to yield the pure oil.
References
-
György Keglevich. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(23), 5536. [Link]
-
Wikipedia. (n.d.). Phosphonate. [Link]
-
Kelly, C. P., Johnson, W. V., & Moir, D. B. (1989). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Journal of Biological Chemistry, 264(15), 8569-8575. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]
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Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
- Campbell, D. A., & Bermak, J. C. (1994). U.S. Patent No. 5,359,115. Washington, DC: U.S.
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
- Horn, W. P., & Cauley, J. A. (2002). Process for purification of phosphate esters.
-
Bielinska, S., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(11), 3236. [Link]
-
Bieleski, R. L. (1968). Analysis of phosphate esters in plant material. Extraction and purification. Analytical Biochemistry, 24(2), 230-244. [Link]
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Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
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Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]
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J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]
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Głowacka, I. E., & Boduszek, B. (2021). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Molbank, 2021(2), M1229. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
-
Ren, Y., et al. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Angewandte Chemie International Edition, 57(42), 13868-13872. [Link]
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Demetriou, C., & Hayes, J. M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1986. [Link]
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Kanazawa, J., Kubo, H., & Sato, R. (1965). Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry, 29(1), 56-60. [Link]
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U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
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PubChem. (n.d.). Diethyl P-(1-naphthalenylmethyl)phosphonate. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Doak, G. O., & Freedman, L. D. (1954). Organophosphorus Chemistry. Addition Reactions of Diethyl Phosphonate and the Oxidation of Triethyl Phosphite. Journal of the American Chemical Society, 76(6), 1621-1622. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. [Link]
-
Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
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Cromlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. [Link]
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Chemistry LibreTexts. (2020). Distillation. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
- Wang, Y., et al. (2015). High-purity diethyl phosphinate and preparation method thereof.
- Friedman, L. (1966). Method of preparing organic phosphonates by transesterification.
-
Bálint, E., et al. (2018). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Molecules, 23(7), 1618. [Link]
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Common experimental errors when using DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE (CAS No. 53575-08-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols for the successful application of this reagent in organic synthesis.
This compound is a specialized phosphonate ester primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. Its bulky 1-naphthylmethyl group makes it an excellent choice for synthesizing (E)-vinylnaphthalenes, which are valuable structural motifs in materials science and medicinal chemistry. The steric hindrance of the naphthyl group plays a significant role in the reaction's stereochemical outcome, typically affording high (E)-selectivity.[1][2]
This guide is structured in a question-and-answer format to directly address the common challenges and errors encountered during its use.
Core Troubleshooting & FAQs
This section addresses the most common issues reported by users. We focus not just on the solution, but on the underlying chemical principles to empower you to diagnose and resolve problems effectively.
FAQ 1: Why is my HWE reaction failing or resulting in a very low yield?
A low or zero yield is the most common issue, and it can typically be traced back to the initial, critical deprotonation step.
Answer: The success of the HWE reaction hinges on the efficient generation of the phosphonate carbanion.[3] If the base is not strong enough, is added incorrectly, or if the reaction conditions are compromised, the nucleophile will not form in sufficient concentration.
Troubleshooting Steps:
-
Verify Base Strength and Quality: The acidity of the α-proton on this compound is significant but requires a sufficiently strong base for complete deprotonation.
-
Sodium Hydride (NaH): This is a common and effective choice. However, NaH can be contaminated with sodium hydroxide from improper storage, which is not strong enough for efficient deprotonation and can promote side reactions.[4] Always use a fresh bottle or wash the NaH with dry hexanes before use.
-
Organolithium Reagents (e.g., n-BuLi): These are extremely effective but can be less chemoselective if your substrate has other sensitive functional groups.
-
Amide Bases (e.g., KHMDS, NaHMDS): Excellent for clean, rapid deprotonation, especially when trying to control stereoselectivity.[5]
-
-
Ensure Anhydrous Conditions: The phosphonate carbanion is highly basic and will be quenched instantly by protic sources, including water.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, DME).
-
Glassware: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Ensure the aldehyde/ketone substrate is dry and the this compound itself has been stored properly in a cool, dry place.[6]
-
-
Consider Steric Hindrance: The 1-naphthylmethyl group is sterically demanding. If your aldehyde or ketone is also bulky, the nucleophilic addition step may be slow.[1] In such cases, you may need to increase the reaction temperature after the initial addition or extend the reaction time.
FAQ 2: My starting materials (phosphonate and/or aldehyde) are only partially consumed. What is happening?
Answer: Incomplete conversion points directly to an issue with carbanion formation or reactivity. The likely cause is either insufficient base or premature quenching of the carbanion.
-
Causality: The rate-limiting step of the HWE reaction is often the nucleophilic addition of the carbanion to the carbonyl.[1] If the carbanion concentration is too low due to incomplete deprotonation, this step will stall.
Diagnostic Workflow: To help diagnose the root cause of low yield or incomplete conversion, follow this logical flow:
Caption: Troubleshooting workflow for HWE reactions.
FAQ 3: How can I improve the removal of the phosphate byproduct during workup?
Answer: A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt, which simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[7] However, incomplete removal can lead to streaks on TLC plates and difficulties in column chromatography.
Optimized Workup Protocol:
-
Quenching: After the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl).[8]
-
Extraction: Dilute the mixture with water and extract several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Washes: This is the critical step. Combine the organic layers and wash them multiple times with water, followed by a final wash with brine. This ensures the vast majority of the phosphate salt is partitioned into the aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]
If purification issues persist, a small amount of phosphonic acid may have formed due to ester hydrolysis.[9][10] A dilute base wash (e.g., 5% NaHCO₃) can help remove acidic impurities before the final brine wash.
FAQ 4: My reaction produces a mixture of (E) and (Z) isomers. How can I increase the (E)-selectivity?
Answer: The HWE reaction with stabilized phosphonates like this compound is thermodynamically controlled and generally provides high (E)-selectivity.[1][5] This is because the intermediates can equilibrate to the more stable configuration where the bulky groups (naphthylmethyl and the aldehyde substituent) are anti to each other before the final elimination step.[11]
| Parameter | Effect on (E)-Selectivity | Rationale |
| Aldehyde Structure | Increased steric bulk | Encourages the anti-conformation in the transition state to minimize steric clash.[1] |
| Temperature | Higher reaction temperatures (e.g., warming to 23°C from -78°C) | Provides more energy for the intermediates to equilibrate to the more stable thermodynamic pathway leading to the (E)-alkene.[1] |
| Base Cation | Li⁺ > Na⁺ > K⁺ | Lithium salts are believed to promote the reversibility of the initial addition step, allowing for more complete equilibration to the thermodynamically favored intermediate.[1][12] |
| Solvent | Aprotic solvents (THF, DME) | Standard solvents that facilitate the reaction without interfering with the intermediates. |
Key Reaction Workflow and Protocols
General HWE Reaction Workflow
The following diagram outlines the critical steps for a successful Horner-Wadsworth-Emmons reaction.
Caption: General workflow for the HWE reaction.
Protocol 1: Standard HWE Reaction with NaH
This protocol is suitable for most aldehydes reacting with this compound.
-
Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes, decanting the solvent carefully via cannula.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the suspension to 0°C using an ice-water bath.
-
Phosphonate Addition: Dissolve this compound (1.1 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Carbonyl Addition: Cool the resulting phosphonate carbanion solution back down to 0°C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Workup: Cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.[13]
-
Extraction: Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[14]
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol uses a milder base system and is ideal for substrates that are prone to epimerization or decomposition under strongly basic conditions.[1]
-
Preparation: Add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flame-dried Schlenk flask containing a stir bar. Heat under vacuum and backfill with argon.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by this compound (1.1 eq.) and the aldehyde (1.0 eq.).
-
Base Addition: Cool the stirred suspension to 0°C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir until TLC indicates completion (typically 4-24 hours).
-
Workup and Purification: Follow steps 7-9 from Protocol 1.
References
-
ChemBK. (2024). This compound. [Link]
-
Wada, R., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Informal Lectures. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Ramtahal, M. (2007). New synthesis and reactions of phosphonates. Iowa Research Online. [Link]
-
Keglevich, G. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. ProQuest. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Silbestri, G. F. (2015). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
-
Gajda, T., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]
-
Kelly, S. J., et al. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. PubMed. [Link]
-
Keglevich, G. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. [Link]
-
Informal Lectures. (2019). formation of phosphonate esters with the Arbuzov reaction. YouTube. [Link]
-
Keglevich, G. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Politzer, P., et al. (1995). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. [Link]
-
National Center for Biotechnology Information. (2024). Diethyl P-(1-naphthalenylmethyl)phosphonate. PubChem Compound Summary for CID 101271. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Gámez-Montaño, R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Demkowicz, S., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
ResearchGate. (2024). An Expedient Synthesis of Diethyl Diazomethylphosphonate. [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
Brandt, P., et al. (1998). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry. [Link]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
Welcome to the technical support center for optimizing olefination reactions involving DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental outcomes. The focus of this document is the critical role of temperature in dictating the yield and stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern synthetic chemistry.
The HWE reaction utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes, typically with a strong preference for the (E)-isomer.[1][2] However, achieving the desired outcome is highly dependent on precise control of reaction parameters, especially temperature. This guide will address common issues encountered in the lab, explain the underlying mechanistic principles, and provide actionable protocols to steer your reaction toward the desired product.
Frequently Asked Questions & Troubleshooting Guide
Q1: My HWE reaction is resulting in a low yield. How can temperature be the underlying cause?
Low yields in HWE reactions can often be traced back to the stability of the phosphonate carbanion (ylide) and the temperature at which it is generated and reacted. The naphthylmethyl group provides resonance stabilization, but the resulting ylide is still a reactive intermediate.
Possible Causes & Solutions:
-
Ylide Decomposition: The phosphonate carbanion can degrade over time, especially at elevated temperatures. Deprotonation is typically performed at low temperatures (0 °C down to -78 °C) to generate the ylide. Allowing the ylide solution to warm for extended periods before the addition of the aldehyde can lead to significant decomposition.
-
Troubleshooting Step: Always prepare the phosphonate carbanion in situ at a low temperature (e.g., -78 °C or 0 °C depending on the base) and add the aldehyde promptly once formation is complete.[3]
-
-
Side Reactions of the Aldehyde: If the reaction temperature is too high, strong bases (like NaH or KHMDS) can catalyze the self-condensation of enolizable aldehydes (an aldol reaction), consuming your starting material and reducing the yield of the desired alkene.[3]
-
Troubleshooting Step: Maintain a low temperature (-78 °C) throughout the addition of the aldehyde to the pre-formed ylide solution. This ensures the HWE reaction is kinetically favored over competing side reactions.[3]
-
-
Incomplete Deprotonation: While it might be tempting to warm the mixture to accelerate a sluggish deprotonation, this is often counterproductive. The issue is more likely an inappropriate choice of base for the phosphonate's acidity.
-
Troubleshooting Step: Do not use elevated temperatures to force deprotonation. Instead, ensure your base is sufficiently strong. For a benzylic-type phosphonate like this compound, strong bases like Sodium Hydride (NaH), Potassium Hexamethyldisilazide (KHMDS), or n-Butyllithium (n-BuLi) are required. The choice of base is critical and can influence the reaction's stereochemical outcome.[4]
-
Q2: I'm observing poor E/Z selectivity. How can I control the stereochemical outcome using temperature?
This is one of the most critical functions of temperature in the HWE reaction. The E/Z ratio of the resulting alkene is determined by whether the reaction is under thermodynamic or kinetic control.[5][6]
-
For the (E)-Alkene (Thermodynamic Control): The standard HWE reaction typically favors the more stable (E)-alkene. This is achieved by allowing the intermediates to equilibrate.[1][7]
-
Mechanism: The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible.[7] Warmer temperatures (e.g., allowing the reaction to slowly warm from 0 °C to room temperature) provide the energy needed for this equilibrium to be established.[8][9] The system settles into the most stable intermediate conformation (the anti-oxaphosphetane), which then eliminates to form the (E)-alkene.[7]
-
Conditions: Use bases like NaH in THF. Start the reaction at 0 °C and allow it to warm to room temperature over several hours.[8][9]
-
-
For the (Z)-Alkene (Kinetic Control): To obtain the less stable (Z)-alkene, you must prevent the intermediates from equilibrating. This is achieved under kinetic control, where the product distribution is determined by the rate of formation, not stability.[10]
-
Mechanism: The Still-Gennari modification is the premier method for achieving high (Z)-selectivity.[1][7] It employs highly dissociating conditions (KHMDS with 18-crown-6) at very low temperatures (-78 °C).[11] At this low temperature, the initial addition is irreversible, trapping the kinetically favored syn-oxaphosphetane intermediate, which then rapidly eliminates to yield the (Z)-alkene.[8][9] The use of phosphonates with electron-withdrawing groups can further accelerate this elimination, enhancing (Z)-selectivity.[1]
-
Conditions: Use KHMDS and 18-crown-6 in THF at a strictly maintained temperature of -78 °C.[12]
-
The following diagram illustrates the mechanistic pathways influenced by temperature.
Caption: HWE reaction pathway showing kinetic vs. thermodynamic control.
Data Summary: Temperature and Condition Effects
The choice of base, solvent, and temperature collectively dictates the reaction outcome. Below is a summary of expected results based on typical conditions.
| Objective | Temperature | Base/Solvent System | Expected Outcome | Control Type |
| (E)-Alkene | 0 °C to Room Temp. | NaH in THF or DME | High (E)-selectivity (>90:10 E/Z) | Thermodynamic |
| (E)-Alkene | -78 °C to Room Temp. | LiCl / DBU in MeCN | Good (E)-selectivity, mild for sensitive substrates | Thermodynamic |
| (Z)-Alkene | -78 °C (Strict) | KHMDS / 18-Crown-6 in THF | High (Z)-selectivity (>90:10 Z/E)[11] | Kinetic |
| Low Yield | > Room Temp. | Any strong base | Ylide decomposition, aldol condensation | Loss of Control |
Experimental Protocols
Protocol 1: Synthesis of (E)-Alkene (Thermodynamic Control)
This protocol is designed to maximize the yield of the thermodynamically favored (E)-alkene.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.1 eq) to anhydrous THF.
-
Ylide Formation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Cool the resulting ylide solution back down to 0 °C. Add the aldehyde (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC indicates consumption of the aldehyde).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of (Z)-Alkene (Still-Gennari Conditions; Kinetic Control)
This protocol employs Still-Gennari conditions to achieve high (Z)-selectivity.[7][11]
-
Preparation: Under an inert atmosphere, dissolve 18-crown-6 (1.5 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add KHMDS (1.4 eq, as a solution in toluene or THF) to the cooled crown ether solution. Stir for 20 minutes.[12]
-
Ylide Formation: Add this compound (1.2 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the base solution at -78 °C. Stir for 30-60 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the ylide at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, carefully monitoring by TLC. It is critical to maintain the temperature at -78 °C throughout this period.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[12]
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues related to temperature control in your HWE reactions.
Caption: Troubleshooting guide for HWE reactions.
By carefully controlling the reaction temperature, you can navigate the mechanistic landscape of the Horner-Wadsworth-Emmons reaction to achieve high yields and excellent stereoselectivity for either the (E) or (Z)-alkene product.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
PubMed. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones. [Link]
-
University of Iowa. Temperature Effects on Stereocontrol in the Horner−Wadsworth−Emmons Condensation of α-Phosphono Lactones. [Link]
-
National Center for Biotechnology Information. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
ChemBK. This compound. [Link]
-
Semantic Scholar. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
PubMed. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. [Link]
-
ACS Publications. Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes. [Link]
-
Royal Society of Chemistry. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. [Link]
- Google Books. Phosphorus Ylides.
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Fiveable. Phosphonium Ylides Definition. [Link]
-
Reddit. Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
PubChem. Diethyl P-(1-naphthalenylmethyl)phosphonate. [Link]
-
Chem-Station. Wittig Reaction. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Dalal Institute. Kinetic and Thermodynamic Control. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. Ylide. [Link]
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- 8. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: A Troubleshooting Guide for Reactions with DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
Welcome to the technical support hub for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you navigate and troubleshoot your reactions effectively. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Failed Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds, and this compound is a key reagent for introducing the naphthylmethyl moiety.[1][2] However, like any chemical transformation, it can be prone to specific failures. This section provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low or No Product Yield
Scenario: You've run your HWE reaction with this compound and an aldehyde/ketone, but TLC or LC-MS analysis shows little to no formation of the desired vinylnaphthalene product.
Potential Causes & Solutions:
-
Ineffective Deprotonation: The first step of the HWE reaction is the deprotonation of the phosphonate to form the reactive carbanion.[1][3] If the base is not strong enough, this equilibrium will not favor the carbanion, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weaker base like an amine, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).[4]
-
Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Strong bases react readily with water, which will quench the base and prevent deprotonation. Solvents like THF should be freshly distilled from a suitable drying agent.
-
Deprotonation Time & Temperature: Allow sufficient time for the deprotonation to complete before adding the carbonyl compound. This is typically 30-60 minutes.[4] While often performed at 0 °C, some systems may require room temperature for efficient carbanion formation.
-
-
-
Low Reactivity of the Carbonyl Compound: Sterically hindered aldehydes or ketones can be less susceptible to nucleophilic attack by the phosphonate carbanion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: After the addition of the carbonyl compound, slowly warming the reaction from 0 °C to room temperature, or even gentle heating, can provide the necessary activation energy.[4]
-
Increase Reaction Time: Some reactions are simply slow and may require extended reaction times (e.g., 12-24 hours).[1] Monitor the reaction progress by a suitable analytical technique.
-
Use of Additives: For particularly stubborn cases, the addition of Lewis acids can sometimes activate the carbonyl group towards nucleophilic attack. However, this should be approached with caution as it can also lead to side reactions.
-
-
-
Decomposition of Reactants or Intermediates: The naphthylmethylphosphonate or the carbonyl partner may be sensitive to the basic reaction conditions.
-
Troubleshooting Steps:
-
Milder Base/Conditions: If you suspect base-induced decomposition, consider using milder conditions. The Masamune-Roush conditions, which employ lithium chloride and an amine base like DBU or triethylamine, can be effective for base-sensitive substrates.[3][5]
-
Protecting Groups: If your carbonyl compound contains other base-sensitive functional groups, it may be necessary to protect them prior to the HWE reaction.[4]
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield HWE reactions.
Problem 2: Poor (E/Z) Stereoselectivity
Scenario: The reaction produces a mixture of (E) and (Z) isomers of the vinylnaphthalene product, and you require a specific stereoisomer.
Background: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][6] This selectivity arises from the reversibility of the initial addition step and the steric interactions in the transition state leading to the oxaphosphetane intermediate.[7]
Factors Influencing Stereoselectivity & Solutions:
| Parameter | Effect on Stereoselectivity | Recommended Action for Higher (E)-Selectivity |
| Cation | Smaller cations (Li⁺, Na⁺) generally favor (E)-alkene formation.[8] | Use lithium or sodium bases (e.g., n-BuLi, NaH). |
| Solvent | Aprotic solvents like THF are standard. Protic solvents are generally avoided. | Use anhydrous THF or DME.[5] |
| Temperature | Higher temperatures can promote equilibration of intermediates, leading to a higher proportion of the thermodynamic (E)-product.[4] | After initial addition at low temperature, allow the reaction to warm to room temperature. |
| Phosphonate Structure | Bulky groups on the phosphonate can influence selectivity. | While the diethyl ester is standard, for specific cases, other esters could be explored. |
Achieving (Z)-Selectivity:
While the standard HWE reaction is (E)-selective, modifications can be made to favor the (Z)-isomer. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and specific base/solvent systems (e.g., KHMDS with 18-crown-6 in THF at low temperatures) to kinetically favor the (Z)-product.[9][10]
Reaction Mechanism and Stereoselectivity
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Managing the Stability and Decomposition of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and decomposition of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your research.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experimental workflows.
Issue 1: Gradual Loss of Purity During Storage
You observe a decrease in the purity of your this compound sample over time, even when stored under seemingly appropriate conditions.
-
Possible Cause 1: Hydrolysis
-
Explanation: Diethyl phosphonate esters are susceptible to hydrolysis, a reaction where water molecules cleave the ester bonds.[1][2] This can be catalyzed by both acidic and basic residues. The process occurs in a stepwise manner, first yielding the monoester (ethyl 1-naphthylmethylphosphonate) and then the fully hydrolyzed phosphonic acid (1-naphthylmethylphosphonic acid).[2] Atmospheric moisture can be sufficient to initiate this degradation, especially over long-term storage.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon to minimize contact with moisture.
-
Desiccation: Store in a desiccator containing a suitable drying agent.
-
Solvent Purity: If stored in solution, ensure the solvent is anhydrous.
-
pH Neutrality: Verify that the storage container is free from acidic or basic contaminants.
-
-
-
Possible Cause 2: Photodecomposition
-
Explanation: The naphthalene moiety in the molecule contains an aromatic ring system that can absorb UV light. This absorption of energy can lead to photochemical degradation.[3]
-
Troubleshooting Steps:
-
Issue 2: Unexpected Side Products in a Reaction Mixture
During a reaction involving this compound, you observe the formation of unexpected impurities, leading to a low yield of the desired product.
-
Possible Cause 1: Reaction Conditions Promoting Hydrolysis
-
Explanation: The presence of acidic or basic reagents, or even an aqueous workup, can cause hydrolysis of the phosphonate ester.[1][2] The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the molecule.[1]
-
Troubleshooting Steps:
-
pH Control: If your reaction conditions are not pH-sensitive, aim to maintain a neutral pH.[1][5] If acidic or basic conditions are necessary, use the mildest reagents possible and minimize the reaction time.[2][5]
-
Temperature Management: Perform the reaction at the lowest practical temperature to slow down the rate of hydrolysis.[1][2]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
-
Workup Procedure: During aqueous workups, neutralize any acidic or basic components quickly and minimize the contact time with the aqueous phase.[1]
-
-
-
Possible Cause 2: Thermal Decomposition
-
Explanation: Elevated temperatures, especially above 120-160°C, can lead to the thermal decomposition of phosphonate esters.[6][7] The specific decomposition pathway can vary, but it often involves the elimination of ethene to form the corresponding phosphonic acid.
-
Troubleshooting Steps:
-
Temperature Monitoring: Carefully control and monitor the reaction temperature.
-
Reaction Time: Optimize the reaction time to avoid prolonged heating.
-
Alternative Synthetic Routes: If high temperatures are unavoidable, consider alternative synthetic strategies that proceed under milder conditions.
-
-
Issue 3: Difficulty in Purification
You are experiencing challenges in isolating pure this compound, with co-eluting impurities or product degradation during chromatography.
-
Possible Cause 1: On-Column Degradation
-
Explanation: Standard silica gel is acidic and can catalyze the hydrolysis of phosphonate esters during column chromatography.[1] This leads to streaking of the desired product and the appearance of more polar impurities in the collected fractions.
-
Troubleshooting Steps:
-
Neutralized Silica: Use silica gel that has been neutralized with a base, such as triethylamine, in the eluent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or reverse-phase silica.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.
-
-
-
Possible Cause 2: Presence of Polar Hydrolysis Products
-
Explanation: The monoester and phosphonic acid hydrolysis products are significantly more polar than the parent diester.[5] This can lead to poor separation and contamination of the desired product fractions.
-
Troubleshooting Steps:
-
Aqueous Wash: Before chromatography, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove the acidic hydrolysis products.
-
Gradient Elution: Utilize a gradient elution method during chromatography to improve the separation of compounds with different polarities.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4] It is recommended to use a tightly sealed container to prevent moisture ingress.
Q2: What are the primary decomposition products I should look for?
A2: The most common decomposition products arise from hydrolysis. These are ethyl 1-naphthylmethylphosphonate (the monoester) and 1-naphthylmethylphosphonic acid (the fully hydrolyzed acid).[2] Under thermal stress, you might observe the formation of the phosphonic acid via elimination of ethene.
Q3: How can I monitor the stability of my sample?
A3: Several analytical techniques can be used to monitor the stability of this compound:
-
³¹P NMR Spectroscopy: This is a highly effective method for observing the phosphorus-containing species in your sample. The parent diester, monoester, and phosphonic acid will have distinct chemical shifts, allowing for easy quantification of their relative amounts.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent compound and its degradation products.[8][9] A reverse-phase column is often suitable for this separation.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity. The hydrolysis products will appear as more polar spots (lower Rf values) compared to the parent compound.[5]
Q4: Are there any specific reagents or conditions I should avoid?
A4: To maintain the stability of this compound, you should avoid:
-
Strong Acids and Bases: These will catalyze hydrolysis.[2]
-
Prolonged Exposure to Water: Especially under non-neutral pH conditions.[1]
-
High Temperatures: Can lead to thermal decomposition.[6]
-
Direct Sunlight or UV Light: Can cause photodecomposition.[4]
-
Strong Oxidizing Agents: These can potentially react with the phosphonate or naphthyl groups.
Q5: What safety precautions should I take when handling this compound?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling any vapors.[4]
-
Spill Response: In case of a spill, use an inert absorbent material to contain it and dispose of it as hazardous waste according to your institution's guidelines.[4]
III. Visualizations and Protocols
Diagrams
Hydrolysis Pathway of this compound
Caption: Stepwise hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: A general workflow for assessing the stability of this compound.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ³¹P NMR
-
Solution Preparation: Prepare stock solutions of this compound in a suitable deuterated solvent (e.g., CD₃CN).
-
Buffer Preparation: Prepare deuterated buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: In separate NMR tubes, mix the stock solution with each buffer solution to achieve the desired final concentration.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum for each sample at time zero.
-
Incubation: Store the NMR tubes at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: Acquire ³¹P NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: Integrate the signals corresponding to the starting material, monoester, and phosphonic acid to determine their relative concentrations over time.
Protocol 2: Purification Using Neutralized Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate). Add 1% triethylamine (v/v) to the eluent to neutralize the silica.
-
Column Packing: Pack a chromatography column with the neutralized silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the neutralized eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (pH < 7) | Increased rate of hydrolysis | [1][2] |
| Neutral (pH ≈ 7) | Optimal for stability | [1] | |
| Basic (pH > 7) | Increased rate of hydrolysis | [1][2] | |
| Temperature | Increased Temperature | Accelerates hydrolysis and thermal decomposition | [1][6] |
| Decreased Temperature | Slows down degradation rates | [2] | |
| Light | UV or Sunlight Exposure | Can lead to photodecomposition | [3][4] |
| Moisture | Presence of Water | Promotes hydrolysis | [1] |
V. References
-
Technical Support Center: Diethyl Phosphonate Esters - Benchchem. (n.d.). Retrieved from
-
Stability issues of diethyl tolylphosphonate under acidic or basic conditions - Benchchem. (n.d.). Retrieved from
-
Essential Guidelines for Handling Phosphonate Derivatives Safely - Htdchem. (2025, September 20). Retrieved from
-
Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - AWS. (n.d.). Retrieved from
-
Detecting traces of phosphonates - Wiley Analytical Science. (2020, December 15). Retrieved from
-
PHOSPHONATE ESTER - Ataman Kimya. (n.d.). Retrieved from
-
Stability of Diethyl 7-bromoheptylphosphonate under acidic conditions. - Benchchem. (n.d.). Retrieved from
-
Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022, November 15). Retrieved from
-
Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride) - NIH. (2021, June 14). Retrieved from
-
Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis - Benchchem. (n.d.). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. htdchem.com [htdchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Impact of impurities in DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE on reaction efficiency
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Impurities on Reaction Efficiency
Welcome to the technical support center for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE. This guide is designed to provide in-depth, experience-based insights into troubleshooting common issues related to reagent purity and its direct impact on critical reactions like the Horner-Wadsworth-Emmons (HWE) olefination. As senior application scientists, we understand that subtle impurities can lead to significant variations in reaction yield, selectivity, and reproducibility. This resource, presented in a practical question-and-answer format, aims to explain the causality behind these issues and provide actionable protocols for their resolution.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Horner-Wadsworth-Emmons (HWE) reaction using this compound is resulting in a low yield. Could impurities be the cause?
A1: Absolutely. Low yields in HWE reactions are frequently traced back to the purity of the phosphonate reagent.[1][2] Several classes of impurities can disrupt the reaction mechanism at different stages, from the initial deprotonation to the final elimination step. The most common culprits are moisture, unreacted starting materials from the phosphonate synthesis, and degradation products formed during storage. Each of these can initiate side reactions that consume reagents or inhibit the desired pathway.[2]
Q2: What are the most common impurities in this compound and where do they come from?
A2: The impurities present are almost always a direct reflection of the synthetic route used to prepare the phosphonate and its subsequent handling. The most common method is the Michaelis-Arbuzov reaction.[3][4][5][6]
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual 1-(chloromethyl)naphthalene[7][8] or triethyl phosphite[9][10][11][12] are common. Triethyl phosphite is a nucleophile and can compete in side reactions, while unreacted alkyl halides can interfere with the base or the formed ylide.[3][6]
-
By-products: Side reactions during the Michaelis-Arbuzov reaction can produce various phosphorous-containing by-products.[3][13] For instance, impurities in the triethyl phosphite starting material, such as diethyl phosphite, can lead to the formation of undesired phosphonates.[9][10]
-
-
Storage-Related Impurities (Degradation Products):
-
Hydrolysis Products: Phosphonate esters are susceptible to hydrolysis, especially in the presence of acid or base, to form the corresponding phosphonic acid monoester or the fully hydrolyzed phosphonic acid.[14][15][16][17] Moisture in the storage container or solvents is the primary cause. These acidic impurities can neutralize the base required for the HWE reaction.
-
Oxidation Products: Triethyl phosphite, if present as an impurity, can be oxidized to triethyl phosphate.[9][10]
-
The following table summarizes these common impurities and their origins:
| Impurity Class | Specific Example | Common Source |
| Unreacted Starting Materials | Triethyl Phosphite | Incomplete Michaelis-Arbuzov reaction.[3][4] |
| 1-(chloromethyl)naphthalene | Incomplete Michaelis-Arbuzov reaction.[3][4] | |
| Degradation Products | Ethyl 1-naphthylmethylphosphonic acid | Hydrolysis of the final product due to moisture.[14][16] |
| 1-Naphthylmethylphosphonic acid | Complete hydrolysis of the final product.[14][16] | |
| Starting Material Impurities | Diethyl phosphite | Present as an impurity in the triethyl phosphite starting material.[10][12] |
Part 2: Troubleshooting Guide
Issue 1: Consistently Low Reaction Yields
You've run your HWE reaction multiple times, carefully controlling stoichiometry and conditions, but the yield of your desired alkene is consistently low.
Underlying Cause: The most probable cause is an impurity that actively consumes one of the essential reagents. Water is a primary suspect. The HWE reaction requires a strong base (e.g., NaH, KHMDS) to deprotonate the phosphonate, generating the nucleophilic carbanion.[18][19] Any moisture present in the phosphonate reagent, solvent, or glassware will quench the base, reducing the amount of active ylide formed and thus lowering the overall yield. Acidic impurities, such as phosphonic acids from hydrolysis, will have the same base-quenching effect.[14][16]
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low HWE reaction yields.
Issue 2: My reaction is not proceeding to completion, and TLC/LC-MS analysis shows significant amounts of unreacted aldehyde.
Underlying Cause: This points to insufficient generation of the active phosphonate carbanion. While moisture and acidic impurities are common culprits (see Issue 1), another possibility is the presence of unreacted 1-(chloromethyl)naphthalene. This electrophilic impurity can be consumed by the phosphonate carbanion in a side reaction, effectively titrating out the active nucleophile and preventing it from reacting with your target aldehyde.
Impact of Key Impurities on HWE Reaction Efficiency:
The Horner-Wadsworth-Emmons reaction mechanism involves several key steps, each of which can be inhibited by specific impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]
- 8. 1-(Chloromethyl)naphthalene technical, = 97.0 GC 86-52-2 [sigmaaldrich.com]
- 9. Buy Triethyl phosphite (EVT-313048) | 122-52-1 [evitachem.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Page loading... [wap.guidechem.com]
- 12. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 477. The hydrolysis of phosphonate esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE versus Traditional Wittig Reagents in Modern Olefination
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds remains a cornerstone of molecular architecture, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. For decades, the Wittig reaction has been a foundational method for this transformation. However, its operational challenges have paved the way for more robust alternatives. This guide provides an in-depth comparison of the Horner-Wadsworth-Emmons (HWE) reaction, specifically utilizing DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, against the traditional Wittig reagents. We will explore the mechanistic underpinnings, stereochemical control, and practical advantages that distinguish these powerful olefination strategies.
The Wittig Reaction: A Celebrated Workhorse with Practical Limitations
Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction transforms aldehydes or ketones into alkenes using a phosphonium ylide, commonly known as a Wittig reagent.[1][2] The reaction is prized for its reliability and the precise placement of the newly formed double bond.[2][3]
The mechanism initiates with the deprotonation of a phosphonium salt to form the ylide. This nucleophilic ylide then attacks the carbonyl carbon, leading to a betaine intermediate which subsequently cyclizes to a four-membered oxaphosphetane ring.[4][5] This intermediate collapses, driven by the formation of the thermodynamically stable phosphorus-oxygen double bond, to yield the desired alkene and triphenylphosphine oxide (TPPO).[5]
A critical factor in the Wittig reaction is the nature of the ylide, which dictates the stereochemical outcome.
-
Non-stabilized ylides (with alkyl or hydrogen substituents) are highly reactive and typically react under kinetic control to yield predominantly (Z)-alkenes.[1][6]
-
Stabilized ylides (bearing an electron-withdrawing group like an ester or ketone) are less reactive and their reactions are often reversible, leading to the thermodynamically favored (E)-alkene.[1]
Despite its utility, the Wittig reaction's primary drawback is the formation of the triphenylphosphine oxide (TPPO) byproduct.[7] TPPO is a high-boiling, non-polar, and often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating laborious column chromatography.[7][8] This purification challenge can significantly impact yields and workflow efficiency, especially on an industrial scale. Furthermore, sterically hindered ketones can be poor substrates for the Wittig reaction, leading to slow reactions and low yields.[1][6]
The Horner-Wadsworth-Emmons (HWE) Reaction: An Elegant and Efficient Successor
The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted modification of the Wittig olefination that addresses many of its predecessor's shortcomings.[7][9] This reaction employs phosphonate-stabilized carbanions, generated by the deprotonation of phosphonate esters like this compound.
The HWE mechanism mirrors the Wittig reaction in its core steps but differs in its reagent and byproduct.[9][10] A base deprotonates the phosphonate ester to form a highly nucleophilic carbanion. This carbanion adds to the carbonyl compound to form an oxaphosphetane intermediate, which then eliminates to produce the alkene.[11][12] The crucial advantage lies in the byproduct: a water-soluble dialkyl phosphate salt.[7][10][12] This salt is easily removed from the reaction mixture through a simple aqueous extraction, dramatically simplifying product purification and isolation.[7]
Key Advantages of the HWE Reaction:
-
Simplified Purification: The water-soluble phosphate byproduct is the most significant practical advantage, often eliminating the need for chromatography.[7]
-
Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[7][9] This enhanced nucleophilicity allows them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in the Wittig reaction.[6][13]
-
Stereoselectivity: The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[9][12] This selectivity is particularly pronounced with stabilized phosphonates. For specific applications requiring (Z)-alkenes, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can be employed.[11][14]
Head-to-Head Comparison: this compound vs. Wittig Reagents
This compound is a phosphonate ester that, upon deprotonation, forms a resonance-stabilized carbanion. This positions it as an ideal reagent for the HWE reaction, offering a clear contrast to traditional Wittig reagents.
| Feature | This compound (HWE Reagent) | Traditional Wittig Reagent (e.g., Benzyltriphenylphosphonium chloride) |
| Reagent Type | Phosphonate Ester | Phosphonium Salt |
| Active Nucleophile | Phosphonate Carbanion | Phosphonium Ylide |
| Byproduct | Diethyl phosphate salt (e.g., (EtO)₂PO₂⁻ Na⁺) | Triphenylphosphine oxide (TPPO) |
| Byproduct Properties | Water-soluble | Organic-soluble, often crystalline |
| Purification | Simple aqueous extraction | Often requires column chromatography[7] |
| Typical Stereoselectivity | Predominantly (E)-alkene[9][10] | (Z)-alkene (non-stabilized) or (E)-alkene (stabilized)[1] |
| Reactivity with Ketones | Generally high, including hindered ketones[6][13] | Can be low, especially with hindered ketones[1][6] |
| Base Requirement | Strong bases (e.g., NaH, LDA, KHMDS)[11][15] | Strong bases for non-stabilized (e.g., n-BuLi); weaker bases for stabilized[2][16] |
Experimental Protocols
The following protocols provide a practical demonstration of the procedural differences between the two methods.
Protocol 1: Traditional Wittig Olefination of 9-Anthraldehyde
This protocol describes the synthesis of trans-9-(2-phenylethenyl)anthracene, a common undergraduate experiment that highlights the typical Wittig procedure and workup.[3][17]
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (DCM)
-
50% Sodium hydroxide (NaOH) solution
-
1-Propanol
-
Water
Procedure:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine 9-anthraldehyde (0.30 g, 1.45 mmol) and benzyltriphenylphosphonium chloride (0.48 g, 1.23 mmol).[3]
-
Add 5 mL of dichloromethane and stir the mixture vigorously.
-
Carefully add 0.65 mL of 50% aqueous NaOH solution dropwise to the stirring mixture.[3] The reaction mixture will typically develop a deep color, indicating ylide formation.
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes.[17]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed.
-
Workup & Purification: a. Dilute the reaction mixture with 10 mL of DCM and 15 mL of water. Transfer to a separatory funnel. b. Separate the layers. The organic layer contains the product and the TPPO byproduct. c. Wash the organic layer with water (2 x 15 mL), then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The resulting crude solid is a mixture of the desired alkene and TPPO. Purify by recrystallization from 1-propanol or by column chromatography on silica gel to separate the product from TPPO.[3][8]
Protocol 2: HWE Olefination of Benzaldehyde with this compound
This protocol demonstrates the stereoselective synthesis of (E)-1-phenyl-2-(naphthalen-1-yl)ethene, highlighting the simplified aqueous workup.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion, 1.1 equiv).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution will be observed as the phosphonate carbanion is formed.
-
Cool the resulting carbanion solution back to 0 °C and add a solution of benzaldehyde (1.05 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.
-
Workup & Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the layers. The aqueous layer now contains the water-soluble diethyl phosphate byproduct. d. Extract the aqueous layer with ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. The crude product is often of high purity. If necessary, it can be further purified by recrystallization or a rapid silica gel plug.
Visualizing the Mechanisms and Workflow
To fully appreciate the operational differences, we can visualize the reaction pathways and the decision-making process for selecting a reagent.
Caption: The Wittig reaction workflow, highlighting the formation of the TPPO byproduct which complicates purification.
Caption: The HWE reaction workflow, showcasing the formation of a water-soluble phosphate salt, enabling simple purification.
Caption: A decision-making workflow for selecting an appropriate olefination reagent based on desired stereochemistry and process constraints.
Conclusion
For researchers, scientists, and drug development professionals, the choice of synthetic methodology is paramount. While the Wittig reaction remains a vital tool in the organic chemist's arsenal, particularly for accessing (Z)-alkenes from non-stabilized ylides, its operational drawbacks are significant. The Horner-Wadsworth-Emmons reaction, exemplified by the use of reagents like this compound, represents a substantial advancement. Its key advantages—a water-soluble byproduct that vastly simplifies purification, enhanced reactivity, and reliable (E)-stereoselectivity—make it a more efficient, robust, and often superior choice for modern olefination.[7] For projects where process efficiency, scalability, and purity are critical, the HWE reaction is the authoritative and field-proven method.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction.
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Wikipedia. Horner–Wadsworth–Emmons reaction.
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BenchChem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction.
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ChemBK. This compound.
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Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
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BenchChem. A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction.
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BYJU'S. Wittig Reaction.
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PubMed. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction].
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Taylor & Francis Online. Z- and E-selective Horner–Wadsworth–Emmons reactions.
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The Wittig Reaction: Synthesis of Alkenes.
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BenchChem. Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene.
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Chemistry LibreTexts. 6: The Wittig Reaction (Experiment).
-
Science Info. Wittig reaction: Mechanism, Applications, Limitations.
-
Master Organic Chemistry. Wittig Reaction – Examples and Mechanism.
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ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
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YouTube. reaction mechanism, experimental procedure and how to get rid of TPPO.
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!
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Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide.
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YouTube. Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up.
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate.
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Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions.
-
PubChem. Diethyl P-(1-naphthalenylmethyl)phosphonate.
-
BenchChem. A Comparative Guide to Olefination Reagents: Methyl 3-(dimethoxyphosphinoyl)propionate vs. Wittig Reagents.
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TCI Chemicals. Olefination.
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YouTube. phosphonium ylides.
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A Comparative Guide to the Reactivity of Diethyl 1-Naphthylmethylphosphonate and Other Phosphonate Esters
Introduction: The Enduring Utility of Phosphonate Esters in Modern Synthesis
Phosphonate esters, particularly those amenable to the Horner-Wadsworth-Emmons (HWE) reaction, represent a cornerstone of modern synthetic organic chemistry. Their ability to form carbon-carbon double bonds with high stereocontrol has rendered them indispensable in the synthesis of a vast array of complex molecules, from natural products to pharmaceuticals.[1] The HWE reaction, a modification of the Wittig reaction, offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2][3]
This guide provides an in-depth technical comparison of the reactivity of diethyl 1-naphthylmethylphosphonate with other commonly employed phosphonate esters. We will delve into the structural nuances that govern their reactivity, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the selection and application of these versatile reagents.
Structural and Electronic Factors Influencing Phosphonate Reactivity
The reactivity of a phosphonate ester in the HWE reaction is primarily dictated by the stability of the corresponding phosphonate carbanion, which is generated upon deprotonation of the α-carbon. Several factors contribute to this stability and, consequently, the nucleophilicity of the carbanion:
-
Inductive Effects: Electron-withdrawing groups attached to the α-carbon increase the acidity of the α-protons, facilitating carbanion formation.[4] This enhanced stability, however, can sometimes lead to decreased nucleophilicity.
-
Resonance Effects: Delocalization of the negative charge of the carbanion through resonance with adjacent π-systems significantly stabilizes the carbanion.[5]
-
Steric Hindrance: The steric bulk around the phosphonate group and the α-carbon can influence the approach of the carbanion to the carbonyl electrophile, affecting reaction rates and stereoselectivity.[6]
-
Hybridization: The s-character of the carbanionic carbon's orbital plays a role in its stability; greater s-character leads to increased stability.[7]
Comparative Analysis of Phosphonate Esters
To provide a comprehensive comparison, we will examine the structural features and reactivity profiles of three representative phosphonate esters: this compound, diethyl benzylphosphonate, and triethyl phosphonoacetate.
Table 1: Structural and Spectroscopic Properties of Selected Phosphonate Esters
| Phosphonate Ester | Structure | Molecular Formula | Molecular Weight ( g/mol ) | ³¹P NMR (δ, ppm) |
| This compound | C₁₅H₁₉O₃P | 278.28 | ~26-28 (Predicted) | |
| Diethyl Benzylphosphonate | C₁₁H₁₇O₃P | 228.22 | ~24.5[8] | |
| Triethyl Phosphonoacetate | C₈H₁₇O₅P | 224.19 | Not specified |
This compound: A Sterically Influenced Reagent
The defining feature of this compound is the bulky naphthyl group. This substituent exerts significant steric influence on the reactivity of the corresponding carbanion.
-
Electronic Effects: The naphthyl group, being a large aromatic system, can effectively delocalize the negative charge of the carbanion through resonance, contributing to its stability. However, the electron-donating or -withdrawing nature of the naphthyl ring is more complex than a simple phenyl group and can be influenced by the position of substitution.
-
Steric Effects: The peri-hydrogen at the 8-position of the naphthalene ring creates considerable steric hindrance around the methylene bridge.[6] This steric congestion can impede the approach of the carbanion to the carbonyl carbon of aldehydes and ketones, potentially leading to slower reaction rates compared to less hindered phosphonates. This steric hindrance can also play a crucial role in determining the stereochemical outcome of the olefination reaction.
Diethyl Benzylphosphonate: The Archetypal Arylmethylphosphonate
Diethyl benzylphosphonate serves as a fundamental benchmark for understanding the reactivity of arylmethylphosphonates.
-
Electronic Effects: The phenyl group stabilizes the adjacent carbanion through resonance, delocalizing the negative charge over the aromatic ring. This stabilization makes the α-protons more acidic than those of simple alkylphosphonates.
-
Steric Effects: While the phenyl group is aromatic, its steric profile is less demanding than that of the naphthyl group. This allows for a more facile approach to the carbonyl electrophile, generally resulting in faster reaction rates compared to its naphthylmethyl counterpart under similar conditions.
Triethyl Phosphonoacetate: An Activated System
Triethyl phosphonoacetate is a classic example of a "stabilized" phosphonate, where the α-carbon is substituted with an electron-withdrawing group, in this case, an ethoxycarbonyl group.
-
Electronic Effects: The ester group significantly increases the acidity of the α-protons through both inductive and resonance effects, making carbanion formation facile even with weaker bases.[9] The resulting carbanion is highly stabilized.
-
Reactivity: While the carbanion is stabilized, it remains a potent nucleophile, readily participating in HWE reactions. The presence of the electron-withdrawing group is essential for the final elimination step to occur.[2]
Experimental Comparison of Reactivity in the Horner-Wadsworth-Emmons Reaction
To provide a quantitative comparison, we will consider a model HWE reaction between the phosphonate esters and a representative aromatic aldehyde, such as benzaldehyde.
Table 2: Hypothetical Comparative Data for the HWE Reaction with Benzaldehyde
| Phosphonate Ester | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |
| This compound | NaH / THF | 12 | 75 | >95:5 |
| Diethyl Benzylphosphonate | NaH / THF | 6 | 90 | >95:5 |
| Triethyl Phosphonoacetate | NaOEt / EtOH | 2 | 95 | >98:2 |
Note: The data in this table is illustrative and intended to reflect the expected trends in reactivity based on the structural and electronic properties of the phosphonates. Actual experimental results may vary depending on the specific reaction conditions.
The expected trend in reactivity, as reflected in the reaction times, is: Triethyl phosphonoacetate > Diethyl benzylphosphonate > this compound . This trend can be rationalized as follows:
-
Triethyl phosphonoacetate is the most reactive due to the high acidity of its α-protons, allowing for rapid carbanion formation and subsequent reaction.
-
Diethyl benzylphosphonate is less reactive than the phosphonoacetate but more reactive than the naphthylmethylphosphonate. The phenyl group provides good resonance stabilization for the carbanion without the significant steric hindrance of the naphthyl group.
-
This compound is expected to be the least reactive due to the steric hindrance imposed by the naphthyl group, which slows down the rate of nucleophilic attack.
In terms of stereoselectivity, all three phosphonates are expected to afford the (E)-alkene as the major product, which is characteristic of the HWE reaction with stabilized phosphonates.[2]
Experimental Protocols
Synthesis of this compound
Caption: General workflow for the HWE reaction.
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the phosphonate ester (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Conclusion
The reactivity of phosphonate esters in the Horner-Wadsworth-Emmons reaction is a nuanced interplay of electronic and steric factors. This compound, with its bulky naphthyl substituent, exhibits a distinct reactivity profile compared to the less sterically encumbered diethyl benzylphosphonate and the electronically activated triethyl phosphonoacetate. While the naphthyl group provides resonance stabilization to the carbanion, its steric bulk generally leads to slower reaction rates. Understanding these structure-reactivity relationships is paramount for the strategic design and successful execution of synthetic routes employing these powerful reagents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these versatile building blocks.
References
- Thompson, S. K.; Heathcock, C. H. A systematic study of the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes. J. Org. Chem.1992, 57 (22), 5979–5980.
- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
-
PubChem. Diethyl benzylphosphonate. [Link]
- Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, XIII. Darstellung von Olefinen mit Hilfe von Phosphinoxiden. Chem. Ber.1958, 91 (1), 61-63.
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- Kelly, T. R.; Schmidt, T. E.; Haggerty, J. G. A convenient preparation of ylides from phosphonium salts and sodium hydride. Synthesis1972, 1972 (10), 544–545.
- Ando, K. Horner-Wadsworth-Emmons reaction with a new phosphonate. Highly Z-selective synthesis of alpha,beta-unsaturated esters. J. Org. Chem.1997, 62 (7), 1934–1939.
- Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Acc. Chem. Res.1988, 21 (12), 456–463.
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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A Comparative Guide to the Analytical Characterization of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
This guide provides a comprehensive overview and comparison of key analytical techniques for the structural elucidation, purity assessment, and thermal characterization of Diethyl 1-naphthylmethylphosphonate (DNMP). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Gravimetric Analysis (TGA). Each section includes detailed experimental protocols, comparative data, and the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the characterization process.
Introduction to this compound
This compound (CAS No: 53575-08-9) is an organophosphorus compound featuring a naphthalene moiety linked to a diethyl phosphonate group via a methylene bridge.[1][2] Its structure suggests potential applications as an intermediate in organic synthesis for pharmaceuticals, pesticides, and dyes.[1] Given its potential biological and chemical activity, rigorous characterization is imperative to confirm its identity, assess its purity, and understand its stability. This guide provides a multi-faceted analytical approach to achieve a comprehensive characterization profile.
Chemical Structure and Properties:
-
Molecular Weight: 278.28 g/mol [2]
-
Appearance: Colorless to pale yellow viscous liquid[3]
-
Boiling Point: 202-205 °C at 0.2 mmHg[1]
The Analytical Workflow: A Holistic Approach
A robust characterization of DNMP relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from synthesis to comprehensive characterization.
Caption: A typical workflow for the synthesis and analytical characterization of DNMP.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like DNMP. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ³¹P), one can deduce the connectivity and chemical environment of atoms within the molecule.
Causality Behind NMR Choices:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The integration of signals reveals the relative number of protons, while splitting patterns (coupling) indicate adjacent protons.
-
¹³C NMR: Determines the number and types of carbon atoms (e.g., aliphatic, aromatic, carbonyl).
-
³¹P NMR: Is highly specific to the phosphorus atom, providing a distinct signal that confirms the presence of the phosphonate group and can reveal its chemical environment and any couplings to adjacent atoms. The progress of reactions involving phosphonates can be effectively monitored using ³¹P NMR.[4]
Comparative NMR Data for DNMP and Analogs
The following table summarizes the expected NMR data for DNMP and compares it with a structurally related compound, diethyl benzylphosphonate, to highlight key spectral differences.
| Nucleus | This compound (Expected) | Diethyl Benzylphosphonate (Reference) [5] | Rationale for Differences |
| ¹H NMR | ~7.4-8.2 ppm (m, 7H, Naphthyl-H) | ~7.2-7.4 ppm (m, 5H, Phenyl-H) | The more extensive aromatic system of the naphthyl group leads to a more complex and slightly downfield multiplet pattern. |
| ~4.0-4.2 ppm (dq, 4H, -OCH₂CH₃) | ~3.9-4.1 ppm (dq, 4H, -OCH₂CH₃) | The diethyl phosphonate signals are similar, showing coupling to both phosphorus and the adjacent methyl protons.[6] | |
| ~3.6 ppm (d, J=22 Hz, 2H, Ar-CH₂-P) | ~3.1 ppm (d, J=22 Hz, 2H, Ar-CH₂-P) | The methylene bridge protons are a doublet due to coupling with the phosphorus atom. The downfield shift in DNMP is due to the deshielding effect of the naphthyl ring. | |
| ~1.2 ppm (t, 6H, -OCH₂CH₃) | ~1.2 ppm (t, 6H, -OCH₂CH₃) | The terminal methyl groups of the ethyl esters are triplets due to coupling with the adjacent methylene groups. | |
| ¹³C NMR | ~125-135 ppm (Naphthyl C) | ~126-130 ppm (Phenyl C) | The naphthyl group will show more signals due to its ten carbons compared to the six of the phenyl group. |
| ~62 ppm (d, J=7 Hz, -OCH₂) | ~62 ppm (d, J=7 Hz, -OCH₂) | The methylene carbons of the ethyl groups are doublets due to coupling with phosphorus. | |
| ~34 ppm (d, J=138 Hz, Ar-CH₂-P) | ~33 ppm (d, J=139 Hz, Ar-CH₂-P) | The methylene bridge carbon shows a large coupling constant with the phosphorus atom. | |
| ~16 ppm (d, J=6 Hz, -CH₃) | ~16 ppm (d, J=6 Hz, -CH₃) | The methyl carbons of the ethyl groups are also doublets due to coupling to phosphorus. | |
| ³¹P NMR | ~20-25 ppm (s) | ~24 ppm (s) | A single resonance is expected, confirming the presence of one phosphorus environment. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified DNMP in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[7] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.[4]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).[4]
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum, referencing it to an external standard of 85% H₃PO₄.[4]
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all spectra.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight of DNMP and providing evidence for its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of moderately polar molecule.
Expected Mass Spectrum Data
| Technique | Ion | Expected m/z | Interpretation |
| ESI-MS (Positive Mode) | [M+H]⁺ | 279.11 | Protonated molecular ion. Confirms the molecular weight. |
| [M+Na]⁺ | 301.09 | Sodiated adduct, commonly observed in ESI. | |
| [M+K]⁺ | 317.06 | Potassiated adduct, also common. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of DNMP (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] For MS-compatible HPLC, formic acid can be used as a mobile phase additive instead of phosphoric acid.[8]
-
Instrumentation: Use an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the measured m/z values to the theoretical values calculated from the molecular formula.
Caption: A simplified workflow for ESI-Mass Spectrometry analysis.
Chromatographic Methods: Purity Assessment and Separation
Chromatography is essential for assessing the purity of the synthesized DNMP and for separating it from starting materials, byproducts, or impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.
Comparison of Chromatographic Techniques
| Technique | Principle | Advantages for DNMP | Disadvantages for DNMP |
| Reverse-Phase HPLC | Separation based on polarity. A polar mobile phase is used with a nonpolar stationary phase. | Excellent for analyzing moderately polar compounds. Can be made MS-compatible.[8] Scalable for preparative separation of impurities.[8] | Requires the compound to be soluble in the mobile phase. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas. | High resolution and sensitivity, especially with a Flame Ionization Detector (FID). Suitable for purity assays.[3] | Requires the compound to be thermally stable and sufficiently volatile. DNMP's high boiling point may require high inlet temperatures. |
Experimental Protocol: Reverse-Phase HPLC
This protocol is adapted from methodologies for similar organophosphorus compounds.[8]
-
Instrumentation: An HPLC system with a C18 column (e.g., Newcrom R1[8]), a UV detector, and a pump capable of gradient elution.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (where the naphthyl group absorbs).[7]
-
Injection Volume: 10 µL.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.
-
-
Sample Preparation: Dissolve a small amount of DNMP in the initial mobile phase composition.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thermal Analysis: Assessing Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of a compound. This is particularly relevant for organophosphorus compounds, which are often used in applications where thermal stability is crucial, such as flame retardants.[9][10]
The Mechanism of Thermal Degradation
Organophosphorus esters, including phosphonates, typically undergo thermal degradation via the elimination of a phosphorus acid.[10] For DNMP, this would likely involve the elimination of a phosphonic acid species, with the stability being influenced by the naphthylmethyl group. The process can be affected by the level of oxygenation at the phosphorus atom.[10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrumentation: A TGA instrument capable of heating a sample under a controlled atmosphere.
-
Sample Preparation: Place a small, accurately weighed amount of DNMP (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
TGA Conditions:
-
Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 20 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature up to 600-800 °C.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), which indicates the beginning of significant weight loss.
-
Determine the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve.
-
Note the percentage of residual mass at the end of the experiment, which can indicate the formation of char.[11]
-
Comparative Thermal Stability Data
| Compound Type | Typical Onset of Decomposition (T_onset) | Mechanism |
| Alkyl Phosphates | Lower Temperature | Facile elimination of phosphorus acid.[10] |
| Aryl Phosphates | Higher Temperature | Slower elimination process compared to alkyl phosphates.[10] |
| This compound (Expected) | Intermediate to High | Elimination of phosphonic acid. The bulky naphthyl group may influence stability. |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR (¹H, ¹³C, ³¹P) spectroscopy serves as the definitive tool for structural elucidation, while mass spectrometry provides orthogonal confirmation of the molecular weight. Chromatographic methods like HPLC and GC are indispensable for quantifying purity, a critical parameter for any subsequent application. Finally, thermal analysis offers vital insights into the material's stability under thermal stress. By integrating the data from these distinct yet complementary techniques, researchers can build a complete and reliable analytical profile of the target compound, ensuring its suitability for its intended purpose in research and development.
References
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SIELC Technologies. (n.d.). Separation of Diethyl (2-(1-naphthylamino)ethyl)phosphonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. (2023). MDPI. Retrieved from [Link]
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This compound. (2024). ChemBK. Retrieved from [Link]
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Thermal Degradation of Organophosphorus Flame Retardants. (2022). PMC - PubMed Central. Retrieved from [Link]
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(PDF) Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (n.d.). European Open Science. Retrieved from [Link]
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Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials. (n.d.). MDPI. Retrieved from [Link]
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Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). (2023). PMC. Retrieved from [Link]
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Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. (n.d.). MDPI. Retrieved from [Link]
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NMR Spectra of New Compounds. (n.d.). MDPI. Retrieved from [Link]
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1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Diethyl P-(1-naphthalenylmethyl)phosphonate. (2025). PubChem. Retrieved from [Link]
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Diethyl methylthiomethylphosphonate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. (2025). ResearchGate. Retrieved from [Link]
-
This compound, 90+%. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
-
Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. (1988). DTIC. Retrieved from [Link]
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Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. (n.d.). DTIC. Retrieved from [Link]
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- 4. Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate | MDPI [mdpi.com]
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- 11. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment: Quantitative NMR vs. HPLC for DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is non-negotiable. It is the cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of two powerful analytical techniques for the purity assessment of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
While HPLC is a well-established workhorse for purity analysis, qNMR has emerged as a primary analytical method capable of delivering highly accurate and traceable results without the need for specific reference standards for each impurity.[1][2] This guide will delve into the operational principles, experimental protocols, and comparative performance of these methods, offering researchers and drug development professionals the insights needed to make informed decisions for their analytical workflows.
The Power of Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from most other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[3][4] This fundamental principle allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a highly pure, co-weighed internal standard.[5] This makes qNMR an inherently quantitative method that does not rely on compound-specific response factors, a significant advantage over chromatographic techniques.[4]
For this compound, its structure offers several distinct proton signals suitable for quantification, including the aromatic protons of the naphthyl group, the methylene bridge protons, and the ethyl group protons of the phosphonate ester.
The Cornerstone of qNMR: Selecting the Right Internal Standard
The accuracy of the qNMR experiment is fundamentally anchored to the quality and suitability of the internal standard (IS).[6] The choice is therefore a critical decision in method development. An ideal internal standard must meet several criteria:
-
High Purity (≥99.5%): The purity of the standard must be accurately known and certified, as any error in its purity directly translates to an error in the analyte's calculated purity.[7]
-
Chemical Stability: It must be stable in the solid state and in solution, not reacting with the analyte, solvent, or air.
-
Non-Overlapping Signals: It should produce one or more sharp signals, preferably singlets, in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[7][8]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[7]
-
Known Proton Count: The number of protons giving rise to the selected signal must be unambiguous.
For the analysis of this compound in CDCl₃, Maleic Acid is an excellent choice. It provides a sharp singlet for its two olefinic protons at approximately 6.3 ppm, a region typically clear of signals from the analyte.
Experimental Workflow for qNMR Purity Assessment
The qNMR workflow is a systematic process that demands precision at every stage, from sample preparation to data processing.[9] The following diagram and protocol outline a self-validating system for robust and reproducible purity determination.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 20 mg of this compound into a clean glass vial. Record the mass (m_analyte) to 0.01 mg.
-
Accurately weigh approximately 10 mg of high-purity (≥99.5%) Maleic Acid internal standard into the same vial. Record the mass (m_IS) to 0.01 mg.
-
Add a precise volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Rationale for Parameter Selection: The goal is to ensure that the signal intensity is directly proportional to the number of protons, which requires complete magnetization recovery between pulses.
-
Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal resolution and lineshape.
-
Pulse Angle: Calibrate and use a 90° excitation pulse. This ensures maximum signal generation for all nuclei in a single scan.
-
Relaxation Delay (d1): Set a long relaxation delay. This is the most critical parameter for quantification. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard protons is required. For phosphonates and aromatic compounds, a conservative delay of 30-60 seconds is often a good starting point.
-
Acquisition Time (aq): Set to 2-4 seconds to ensure good digital resolution.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply an automated baseline correction algorithm. Visually inspect the baseline to ensure it is flat, especially around the integrated signals.
-
Integrate the selected signals. For this compound, a well-resolved aromatic proton from the naphthyl ring is a good choice. For Maleic Acid, integrate the singlet at ~6.3 ppm. The integration range should be consistent and wide enough to encompass the entire signal, including ¹³C satellites (typically 64 times the full width at half height).[9]
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[5][9]
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal for the analyte or internal standard.
-
N: Number of protons giving rise to the integrated signal (e.g., N_IS = 2 for maleic acid; N_analyte = 1 for a single aromatic proton).
-
M: Molar mass of the analyte or internal standard.
-
m: Mass from the precision weighing.
-
P_IS: Purity of the internal standard (as a percentage).
-
The Orthogonal Approach: Purity by HPLC with UV Detection
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating compounds based on their differential partitioning between a stationary and a mobile phase. For this compound, its naphthalene moiety provides strong UV absorbance, making it highly suitable for detection.
The most common approach for purity assessment by HPLC is the area percent method . This method calculates purity by taking the peak area of the main component and dividing it by the total area of all detected peaks.
Limitations of the Area Percent Method
While straightforward, this method operates on a critical assumption: that all compounds (analyte and impurities) have an identical response factor at the detection wavelength. This is rarely the case, as impurities may have different chromophores, leading to under- or over-estimation of their levels. However, it serves as an excellent orthogonal technique to qNMR for detecting the presence of impurities.
Experimental Protocol for HPLC Purity Assessment
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this solution to ~0.1 mg/mL with the mobile phase initial composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm (corresponding to an absorbance maximum of the naphthalene ring).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, setting an appropriate threshold to distinguish peaks from noise (e.g., 0.05% of the main peak area).
-
Calculate the purity using the area percent formula:
Purity (%) = (Area_analyte / Σ Area_all peaks) * 100
-
Performance Comparison: qNMR vs. HPLC
To illustrate the comparative performance, let's consider a hypothetical batch of this compound analyzed by both techniques.
| Parameter | Quantitative NMR (qNMR) | HPLC (Area Percent) |
| Principle | Signal integral is directly proportional to the molar concentration.[1] | Separation by polarity, quantification by UV absorbance. |
| Hypothetical Purity | 98.9% (w/w) | 99.2% (Area %) |
| Precision (RSD) | < 0.5% | < 1.0% |
| Traceability | Direct traceability to a certified reference material (the IS).[10] | Indirect; assumes equal response factors for impurities. |
| Impurity Standard | Not required for quantification.[2] | Required for accurate quantification of specific impurities. |
| Information | Provides simultaneous structural confirmation and quantitative data. | Provides retention time and UV response. |
| Throughput | Lower (longer experiment time per sample). | Higher (amenable to automation with an autosampler). |
| Sensitivity | Lower; LOD/LOQ typically in the µg range.[11] | Higher; LOD/LOQ can be in the ng range. |
Analysis of Results
In this hypothetical scenario, both methods indicate high purity. The slight difference between the qNMR result (a mass-based purity) and the HPLC result (an area-based purity) is expected. The qNMR value is considered more accurate as it is a direct measurement against a standard of known purity and is not affected by differences in detector response.[12]
The HPLC method is superior for detecting very low-level impurities due to its higher sensitivity. However, without individual impurity standards, the 99.2% value is a relative purity, not an absolute one. The qNMR result of 98.9% provides a more trustworthy absolute purity value for the main component.
Conclusion: A Synergistic Approach
Neither qNMR nor HPLC is universally superior; they are powerful, complementary tools.
-
qNMR is the method of choice for:
-
Assigning the absolute purity of reference standards and active pharmaceutical ingredients (APIs).
-
When impurity reference standards are unavailable.
-
Obtaining simultaneous structural and quantitative information in a single experiment.
-
-
HPLC is ideal for:
-
Routine quality control and high-throughput screening.
-
Detecting and profiling trace-level impurities.
-
Stability studies where the formation of degradation products is monitored over time.
-
For comprehensive characterization and purity assessment of this compound, a synergistic approach is recommended. Use qNMR to establish the absolute purity of a primary batch, which can then serve as an in-house reference standard. This standard can subsequently be used to develop and validate a more rapid HPLC method for routine analysis, including the determination of relative response factors for known impurities. This integrated strategy leverages the absolute accuracy of qNMR and the high sensitivity and throughput of HPLC, ensuring the highest level of scientific integrity and trustworthiness in your analytical results.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma. [Link]
-
Ito, Y., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]
-
Chemistry For Everyone. (2023). What Is Quantitative NMR (qNMR)? YouTube. [Link]
-
Pauli, G. F., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 419-431. [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
-
Ito, Y., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]
-
USP qNMR Expert Panel. (n.d.). Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Mestrelab. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
ResolveMass Laboratories. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of qNMR measurement results with focus on accuracy and robustness. ResearchGate. [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL Applications Notes. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
-
Webster, G., & Hamilton, B. (2009). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Base Selection in the Horner-Wadsworth-Emmons Reaction
For chemists engaged in the fine art of molecular construction, particularly within the pharmaceutical and agrochemical industries, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes.[1][2] Its renown stems from its broad substrate scope, operational simplicity, and the convenient removal of its water-soluble phosphate byproduct.[2][3] However, the true mastery of the HWE reaction lies in the nuanced selection of the base, a choice that profoundly dictates the reaction's stereochemical outcome, yield, and compatibility with sensitive functional groups.
This guide provides a comparative analysis of commonly employed bases in the HWE reaction, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
The Crucial Role of the Base in HWE Stereoselectivity
The stereoselectivity of the HWE reaction is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the choice of base and its corresponding counter-ion.[4] The reaction proceeds through the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound.[1] The resulting betaine intermediate cyclizes to an oxaphosphetane, which subsequently collapses to form the alkene and a phosphate salt.[3]
The E/Z selectivity is largely determined by the relative stability of the diastereomeric oxaphosphetane intermediates and the reversibility of the initial addition step. Bases that promote equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate lead to the formation of the (E)-alkene. Conversely, conditions that favor kinetic control and prevent equilibration can lead to the formation of the (Z)-alkene, a principle elegantly exploited in the Still-Gennari modification.[1][5]
Comparative Analysis of Common Bases
The selection of a base for the HWE reaction is a critical parameter that must be tailored to the specific phosphonate, carbonyl substrate, and desired stereochemical outcome. Below is a comparative overview of several widely used base systems.
| Base System | Typical Conditions | Key Characteristics | Primary Stereoselectivity |
| Sodium Hydride (NaH) | THF or DME, 0 °C to rt | Strong, non-nucleophilic base; requires anhydrous conditions.[3] | High (E)-selectivity.[6] |
| Potassium tert-Butoxide (t-BuOK) | THF, rt | Strong, sterically hindered base. | Generally good (E)-selectivity. |
| Lithium/Sodium/Potassium Hexamethyldisilazide (LHMDS/NaHMDS/KHMDS) | THF, -78 °C to rt | Strong, non-nucleophilic bases with varying cations. | Cation-dependent; Na+ can favor (E), while K+ is used for (Z).[6] |
| DBU / LiCl (Masamune-Roush) | Acetonitrile, 0 °C to rt | Mild, non-nucleophilic amine base with a Lewis acid additive.[1][7] | High (E)-selectivity, suitable for base-sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | THF/H₂O or MeCN | Mild, inexpensive inorganic base. | Moderate to good (E)-selectivity.[7] |
| KHMDS / 18-Crown-6 (Still-Gennari) | THF, -78 °C | Strong, non-coordinating base system. | High (Z)-selectivity with electron-withdrawing phosphonates.[1] |
In-Depth Discussion of Base Performance
Strong Bases: The Workhorses for (E)-Selectivity
Sodium hydride (NaH) is a classic and highly effective base for achieving excellent (E)-selectivity in the HWE reaction.[3] Its strength ensures rapid and complete deprotonation of the phosphonate. The sodium cation is believed to play a crucial role in stabilizing the transition state leading to the thermodynamically favored anti-oxaphosphetane, thus promoting the formation of the (E)-alkene.[6]
Similarly, alkali metal hexamethyldisilazides (LHMDS, NaHMDS, KHMDS) are powerful, non-nucleophilic bases that offer a handle to modulate selectivity through the choice of the counter-ion. Experimental evidence suggests that for certain substrates, the sodium cation (from NaHMDS) is more conducive to (E)-selectivity compared to lithium or potassium.[6] This cation effect underscores the importance of the metal's coordination properties in influencing the reaction pathway.
Milder Conditions for Sensitive Substrates: The Masamune-Roush Protocol
For substrates bearing base-labile functional groups, the use of strong bases like NaH can be problematic. The Masamune-Roush conditions, employing the mild amine base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl), provide an elegant solution.[1][8] In this system, LiCl is thought to act as a Lewis acid, coordinating to both the carbonyl oxygen and the phosphonate oxygen, thereby increasing the acidity of the phosphonate's α-proton and facilitating deprotonation by the weaker base, DBU.[8][9] This method is highly regarded for its high (E)-selectivity and compatibility with a wide range of functional groups.
The Path to (Z)-Alkenes: The Still-Gennari Modification
While the classical HWE reaction is inherently biased towards (E)-alkene formation, the Still-Gennari modification provides a reliable route to the thermodynamically less stable (Z)-isomers.[1] This is achieved by employing phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in conjunction with a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 at low temperatures.[1] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, while the potassium cation, sequestered by the crown ether, does not strongly coordinate and allows the reaction to proceed under kinetic control, favoring the formation of the syn-oxaphosphetane and, consequently, the (Z)-alkene.[1]
Visualizing the Mechanistic Pathways
The choice of base directly influences the reaction mechanism and the stereochemical outcome. The following diagrams illustrate the key mechanistic steps for both the standard (E)-selective and the Still-Gennari (Z)-selective HWE reactions.
Caption: E-Selective Horner-Wadsworth-Emmons Reaction Pathway.
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A Comparative Guide to the Performance of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE in Complex Molecule Synthesis
In the intricate field of complex molecule synthesis, the choice of reagents is paramount to achieving desired yields, stereoselectivity, and overall efficiency. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for carbon-carbon double bond formation, offering distinct advantages over the classical Wittig reaction, such as enhanced carbanion nucleophilicity and simplified purification due to water-soluble phosphate byproducts.[1][2] This guide provides an in-depth performance evaluation of a specialized HWE reagent, Diethyl 1-Naphthylmethylphosphonate, designed for researchers, scientists, and drug development professionals. We will explore its unique attributes, compare its performance against common alternatives with supporting data, and provide detailed experimental protocols.
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction
The HWE reaction utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding alkenes, predominantly with an (E)-configuration.[1][3] This stereochemical preference arises from the thermodynamic stability of the transition state leading to the trans-alkene.[1][2] The reaction's reliability and predictability have made it an indispensable tool in the synthesis of natural products and pharmacologically active compounds.[2]
The general mechanism involves three key steps:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate, generating a stabilized carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone in the rate-limiting step.[3]
-
Elimination: The resulting intermediate cyclizes to an oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkylphosphate salt.[3]
Profiling this compound
This compound (CAS 53575-08-9) is an organophosphorus compound featuring a bulky, aromatic naphthyl group attached to the methylene bridge.[4] This structural feature is the primary determinant of its unique reactivity and performance characteristics compared to other phosphonate reagents.
Synthesis of the Reagent: The most common and efficient method for preparing phosphonates is the Michaelis-Arbuzov reaction.[2][5] For this compound, this involves the reaction of 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene with a trialkyl phosphite, typically triethyl phosphite. The reaction proceeds via nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt by the halide ion.[5]
Key Performance Attributes:
-
Steric Influence: The bulky naphthyl group can significantly influence the stereochemical outcome of the HWE reaction. In reactions with α-branched phosphonates, increased steric bulk is known to play a critical role.[3] It can enhance the inherent (E)-selectivity by creating a more pronounced energetic preference for the anti-periplanar transition state that minimizes steric clash.
-
Electronic Effects: The electron-rich naphthalene ring system does not act as a strong electron-withdrawing group, thus maintaining the high nucleophilicity of the corresponding carbanion, a key advantage of the HWE reaction.[3]
-
Applications: This reagent is particularly valuable for introducing the 1-naphthylmethyl moiety into complex structures, which is a key fragment in various biologically active molecules, including the antifungal agent Naftifine.[6][7]
Comparative Performance Analysis
To objectively evaluate the performance of this compound, it is essential to compare it with other commonly used phosphonate reagents under similar reaction conditions. The choice of phosphonate dictates not only the substituent introduced but also the stereoselectivity and reactivity of the olefination.
| Reagent | Structure | Key Features & Performance Characteristics | Typical Selectivity (with aldehydes) |
| This compound | 1-(Diethoxyphosphorylmethyl)naphthalene | Bulky Naphthyl Group: Enhances (E)-selectivity due to steric hindrance. Ideal for synthesizing structures containing the 1-naphthylmethyl fragment. | High (E)-selectivity |
| Diethyl Benzylphosphonate | Diethyl Phenylmethylphosphonate | Direct Analogue: Provides a baseline for the effect of the naphthyl group. Generally shows good (E)-selectivity with aromatic aldehydes.[3] | Good (E)-selectivity |
| Triethyl Phosphonoacetate | (Diethoxyphosphoryl)acetic acid ethyl ester | Stabilized Reagent: The ester group stabilizes the carbanion, making it less reactive than non-stabilized ylides but highly effective for creating α,β-unsaturated esters. | Excellent (E)-selectivity |
| Still-Gennari Reagent (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetate) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | (Z)-Selective Reagent: Electron-withdrawing trifluoroethyl groups accelerate oxaphosphetane elimination and favor the kinetic (Z)-product, especially with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6).[3][8] | High (Z)-selectivity |
Discussion of Causality: The predictable (E)-selectivity of standard HWE reagents like this compound is a result of thermodynamic control.[3] The intermediate adducts formed from the carbanion and aldehyde can equilibrate to the more stable anti-configuration, which leads to the (E)-alkene after elimination. The steric bulk of the naphthyl group further disfavors the syn-configuration, often leading to higher (E/Z) ratios compared to less bulky analogues like diethyl benzylphosphonate.
In contrast, the Still-Gennari modification achieves (Z)-selectivity by shifting the reaction to kinetic control.[8] The electron-withdrawing fluoroalkoxy groups increase the acidity of the α-proton and accelerate the elimination step, preventing the intermediates from equilibrating to the thermodynamically favored anti-form.[8][9]
Case Study: Synthesis of Naftifine Analogues
Naftifine is a topical antifungal agent belonging to the allylamine class.[10] Its structure features an (E)-cinnamyl group attached to an N-methyl-N-(1-naphthylmethyl)amine core. While many reported syntheses of Naftifine itself do not employ an HWE reaction,[6][11] this methodology is perfectly suited for creating the core allylamine structure or its analogues with high stereocontrol.
A plausible HWE-based approach to a key intermediate for a Naftifine analogue would involve the reaction of this compound with cinnamaldehyde.
Retrosynthetic Analysis:
This disconnection highlights the strategic utility of this compound in constructing the (E)-alkene bond with the bulky naphthylmethyl group already in place, ensuring high stereochemical purity of the final product.
Detailed Experimental Protocol: HWE Olefination
This section provides a representative, self-validating protocol for the olefination of an aromatic aldehyde using this compound.
Objective: To synthesize (E)-1-(2-phenylvinyl)naphthalene with high stereoselectivity.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow:
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Suspend the NaH in anhydrous THF.
-
Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the suspension over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
Olefination: Cool the resulting solution back to 0 °C. Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (E)-alkene product.
Causality and Self-Validation:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical for success.
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate, driving the carbanion formation to completion.[2]
-
Temperature Control: The initial deprotonation and the subsequent addition of the aldehyde are performed at 0 °C to control the exothermic reactions and minimize side products. Allowing the reaction to proceed at room temperature ensures it goes to completion. Higher temperatures generally favor higher (E)-selectivity.[3]
-
Purification: The key advantage of the HWE reaction is demonstrated here. The diethyl phosphate byproduct is water-soluble and is largely removed during the aqueous workup, simplifying the final chromatographic purification.[1][2]
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of (E)-alkenes containing the 1-naphthylmethyl group. Its principal advantage lies in the steric bulk of the naphthyl moiety, which enhances the inherent (E)-selectivity of the Horner-Wadsworth-Emmons reaction. When compared to less bulky analogues like diethyl benzylphosphonate, it can provide superior stereocontrol. While it is not designed for (Z)-alkene synthesis, where reagents like the Still-Gennari phosphonates are the tool of choice, its performance in constructing thermodynamically favored trans-olefins is robust and reliable. For synthetic chemists engaged in the development of complex molecules, particularly those with structural motifs found in pharmaceuticals like Naftifine, this compound represents a valuable and strategic addition to the synthetic toolbox.
References
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Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
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The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]
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Kobayashi, S., et al. (1996). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi, 116(11), 805-23. [Link]
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Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Unpublished manuscript. Retrieved January 3, 2026, from [Link]
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Comparison of Z-selective reagents for the HWE reaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamase NDM-1. (2018). UNH Scholars' Repository. Retrieved January 3, 2026, from [Link]
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Richardson, R. M., & Wiemer, D. F. (n.d.). Zinc-Iodide Mediated Conversion of Benzylic and Allylic Alcohols to Phosphonates. Organic Syntheses. Retrieved January 3, 2026, from [Link]
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This compound. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]
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Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022, March 21). MDPI. Retrieved January 3, 2026, from [Link]
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Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
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Rojas-Lima, S., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(11), 2999. [Link]
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(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2021). ACS Omega. Retrieved January 3, 2026, from [Link]
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HWE reaction of phosphonate reagents 1 and benzaldehyde 2a with (CF3)2CHONa as a base. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Naftifine: A Topical Allylamine for Superficial Dermatophytosis. (2023). SciSpace. Retrieved January 3, 2026, from [Link]
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Gupta, A. K., Ryder, J. E., & Cooper, E. A. (2008). Naftifine: a review. Journal of cutaneous medicine and surgery, 12(2), 51–58. [Link]
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A Senior Application Scientist's Guide to Olefination: A Comparative Analysis of Alternatives to DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
For the discerning researcher in organic synthesis and drug development, the construction of carbon-carbon double bonds is a foundational yet nuanced challenge. The choice of olefination reagent can profoundly impact yield, stereoselectivity, and functional group tolerance, ultimately dictating the success of a synthetic campaign. While the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonates like DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, is a robust and frequently utilized tool, a rich landscape of alternative methodologies offers distinct advantages for specific synthetic contexts. This guide provides an in-depth, objective comparison of these alternatives, grounded in experimental data and mechanistic insights, to empower chemists with the knowledge to select the optimal tool for their molecular endeavors.
The Benchmark: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, prized for its general reliability and tendency to form the thermodynamically favored (E)-alkene.[1][2] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1] A key advantage over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[1]
The stereochemical outcome of the HWE reaction is largely under thermodynamic control, with the reaction favoring the formation of (E)-alkenes due to the greater stability of the anti-oxaphosphetane intermediate.[2] However, this selectivity can be influenced by several factors, including the structure of the phosphonate and the reaction conditions.
Experimental Protocol: A Classic HWE Reaction
The following protocol outlines a general procedure for the HWE reaction between a phosphonate and an aldehyde to yield an (E)-alkene.
Materials:
-
Phosphonate (e.g., this compound) (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate.
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting phosphonate anion solution back to 0 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.
Visualizing the HWE Reaction Pathway
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
Modifications to the HWE: Tuning Stereoselectivity
While the standard HWE reaction reliably produces (E)-alkenes, synthetic targets often require the (Z)-isomer. To address this, several modifications have been developed.
The Still-Gennari Modification for (Z)-Alkenes
The Still-Gennari olefination is a powerful variation of the HWE reaction that provides excellent selectivity for (Z)-alkenes.[3][4] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures.[5][6] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene.[3]
Experimental Protocol: Still-Gennari Olefination
Materials:
-
Aldehyde (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF or toluene)
-
18-crown-6 (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution dropwise to the stirred solution.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[6]
The Masamune-Roush Conditions for Base-Sensitive Substrates
For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions offer a milder alternative.[7] These conditions typically employ a weaker base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA), in the presence of a lithium salt, like lithium chloride (LiCl).[8] This modification is particularly useful for complex molecules with base-labile functional groups.
A Comparative Overview of Key Olefination Alternatives
Beyond the HWE reaction and its variants, several other powerful olefination methodologies exist, each with its unique reactivity profile and synthetic utility.
| Reaction | Reagent Type | Primary Product Stereoselectivity | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Phosphonate | (E)-selective | Good yields, water-soluble byproduct, readily available reagents. | Generally poor (Z)-selectivity without modification. |
| Still-Gennari | Electron-withdrawing phosphonate | (Z)-selective | Excellent (Z)-selectivity. | Requires specialized phosphonates and cryogenic conditions. |
| Julia-Kocienski Olefination | Heteroaryl sulfone | (E)-selective | Excellent (E)-selectivity, high functional group tolerance.[9][10] | Can require multi-step reagent synthesis. |
| Peterson Olefination | α-Silyl carbanion | Tunable (E) or (Z) | Stereoselectivity can be controlled by workup conditions (acidic vs. basic).[11][12] | Can produce a mixture of diastereomeric intermediates that may require separation. |
| Tebbe/Petasis Olefination | Organotitanium reagent | Methylenation (no stereoselectivity) | Reacts with a wide range of carbonyls, including esters and amides.[13][14] | Reagents are pyrophoric and require careful handling.[15] |
In-Depth Analysis of Olefination Alternatives
The Julia-Kocienski Olefination: A Champion of (E)-Selectivity
The Julia-Kocienski olefination is a highly reliable method for the synthesis of (E)-alkenes, particularly for di- and trisubstituted olefins.[9][10] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone, followed by a Smiles rearrangement and elimination of sulfur dioxide.[10] The use of heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is a key feature of the modern, one-pot Julia-Kocienski reaction.[9]
Materials:
-
Heteroaryl sulfone (e.g., Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone) (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the heteroaryl sulfone in anhydrous DME.
-
Cool the solution to -78 °C.
-
Add KHMDS solution dropwise and stir the mixture for 1 hour at -78 °C.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: The Julia-Kocienski olefination mechanism.
The Peterson Olefination: A Tale of Two Workups
The Peterson olefination offers a unique advantage: the ability to selectively form either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate by simply choosing an acidic or basic workup.[11][12] The reaction begins with the addition of an α-silyl carbanion to a carbonyl compound. The resulting β-hydroxysilane can then be subjected to syn-elimination with a base to afford the (E)-alkene, or anti-elimination with an acid to yield the (Z)-alkene.[11]
Materials:
-
α-Silyl halide (e.g., (Chloromethyl)trimethylsilane) (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
For (E)-alkene: Potassium hydride (KH)
-
For (Z)-alkene: Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hexane or Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the α-silyl carbanion: To a flame-dried flask under an inert atmosphere, dissolve the α-silyl halide in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour.
-
Addition to the aldehyde: Add the aldehyde dropwise to the α-silyl carbanion solution at -78 °C and stir for 1 hour.
-
Workup for (E)-alkene (Basic conditions): Add a suspension of KH in THF to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete by TLC. Quench with saturated aqueous NaHCO₃, extract with hexane, dry over Na₂SO₄, and concentrate.
-
Workup for (Z)-alkene (Acidic conditions): Quench the reaction mixture at -78 °C with water. Extract the β-hydroxysilane intermediate with ether, dry, and concentrate. Dissolve the crude intermediate in a suitable solvent and add a catalytic amount of H₂SO₄. Stir until the elimination is complete. Neutralize with saturated aqueous NaHCO₃, extract, dry, and concentrate.
-
Purify the crude alkene by column chromatography or distillation.
Caption: Stereodivergent pathways of the Peterson olefination.
Organotitanium Reagents: Expanding the Carbonyl Scope
For the methylenation of less reactive carbonyl compounds, such as esters and amides, organotitanium reagents like the Tebbe and Petasis reagents are invaluable.[13][14] These reagents are typically used for the introduction of a methylene (=CH₂) group and are not stereoselective in the context of creating new stereocenters.
The Tebbe reagent is a highly effective methylenating agent but is also pyrophoric and requires careful handling under inert atmosphere.[15] The Petasis reagent (dimethyltitanocene) is a more stable and user-friendly alternative to the Tebbe reagent, capable of methylenating a similar range of carbonyl compounds.[16]
Materials:
-
Ester (e.g., Methyl benzoate) (1.0 equiv)
-
Petasis reagent (dimethyltitanocene) (2.0 equiv)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous toluene.
-
Add the Petasis reagent and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC. The reaction may require several hours to overnight for completion.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract with diethyl ether, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting enol ether by column chromatography.
Safety Considerations: A Prudent Approach to Reactive Reagents
Many of the reagents discussed in this guide require careful handling due to their reactivity.
-
Pyrophoric Reagents (Tebbe and Petasis Reagents, n-BuLi): These reagents ignite spontaneously on contact with air.[17][18] They must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[17][18] Always have an appropriate fire extinguisher (Class D for metal fires) readily available. Wear fire-resistant personal protective equipment (PPE), including a lab coat and safety glasses.[19]
-
Strong Bases (NaH, KHMDS): These bases are highly reactive with water and protic solvents. Handle them in a fume hood, away from moisture. Quench reactions carefully, typically at low temperatures. Wear appropriate PPE, including gloves and safety glasses.
Conclusion: Selecting the Right Tool for the Job
The choice of an olefination reagent is a critical decision in synthetic planning. While this compound and other phosphonates used in the Horner-Wadsworth-Emmons reaction provide a reliable means to access (E)-alkenes, a comprehensive understanding of the available alternatives is essential for tackling diverse synthetic challenges.
-
For highly stereoselective synthesis of (Z)-alkenes , the Still-Gennari modification of the HWE is the method of choice.
-
When faced with base-sensitive substrates , the Masamune-Roush conditions offer a milder approach to the HWE reaction.
-
For robust and highly stereoselective synthesis of (E)-alkenes , particularly in complex settings, the Julia-Kocienski olefination is a powerful option.
-
When tunable stereoselectivity is desired, the Peterson olefination provides a unique opportunity to access either the (E)- or (Z)-alkene from a common intermediate.
-
For the methylenation of less reactive carbonyls like esters and amides, the Tebbe and Petasis reagents are indispensable.
By carefully considering the desired stereochemical outcome, the nature of the substrate, and the reaction conditions, researchers can navigate the rich landscape of olefination chemistry and select the optimal reagent to advance their synthetic goals.
References
- Safe Handling of Pyrophoric M
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. UC Irvine Environmental Health & Safety. ([Link])
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Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Wisconsin-Madison. ([Link])
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Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. ([Link])
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Bujok, R., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. ([Link])
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Thesis Full - Final. University of Glasgow. ([Link])
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Peterson Olefination. Organic Chemistry Portal. ([Link])
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Strong base replacment of butyllithium. Reddit. ([Link])
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da S. A. Fernandes, R., et al. (2018). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 15(6), 779-802. ([Link])
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Petasis Reagent. ResearchGate. ([Link])
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Wang, Z., et al. (2023). Highly Z-Selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. ([Link])
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Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138. ([Link])
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Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(13), 2552-2596. ([Link])
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Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions, 90, 1-738. ([Link])
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Tebbe's reagent. Wikipedia. ([Link])
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Petasis reagent. ResearchGate. ([Link])
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Tebbe reagent. ResearchGate. ([Link])
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Olefination of Carbonyl Compounds: Modern and Classical Methods. ResearchGate. ([Link])
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Tebbe reagent and Petasis reagent. Santiago Lab - SigutLabs. ([Link])
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Julia‐Kocienski Olefination: A Tutorial Review. ResearchGate. ([Link])
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Ager, D. J. (1983). Preparation of vinylic sulphones by Peterson olefination using phenyl trimethylsilylmethyl sulphone. Journal of the Chemical Society, Perkin Transactions 1, 1131-1133. ([Link])
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Julia‐Kocienski Olefination: A Tutorial Review. Scilit. ([Link])
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New developments in the Peterson olefination reaction. ResearchGate. ([Link])
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da S. A. Fernandes, R., et al. (2014). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 11(5), 711-730. ([Link])
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Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. ResearchGate. ([Link])
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STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of California, Santa Barbara. ([Link])
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SG olefination using Masamune–Roush conditions. ResearchGate. ([Link])
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A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized from Diethyl 1-Naphthylmethylphosphonate
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of the synthesized molecule's structure. Diethyl 1-naphthylmethylphosphonate serves as a versatile precursor, particularly in the Horner-Wadsworth-Emmons reaction, for creating complex molecules with potential therapeutic applications.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structures of these novel phosphonate derivatives, moving beyond a simple listing of methods to explain the causality behind experimental choices and the logic of data integration.
The Imperative of Structural Validation
The journey from a synthetic protocol to a confirmed molecular entity is paved with analytical data. Each technique offers a unique piece of the structural puzzle, and only by assembling these pieces can a complete and validated picture emerge.[4] An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. Therefore, a multi-faceted analytical approach is not just best practice; it is a requirement for scientific integrity.
The general workflow for confirming a novel structure involves a synergistic use of several analytical methods. This iterative process ensures that the data from each technique is consistent with a single, proposed structure.
Caption: General workflow for novel compound structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of atoms (primarily ¹H, ¹³C, and ³¹P) in a molecule.[5][6] For phosphonate derivatives, ³¹P NMR is an exceptionally powerful and direct probe of the phosphorus center's environment.[7][8][9]
Causality Behind the Technique
NMR operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. This frequency is highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups. Thus, NMR provides a detailed electronic map of the molecule.
-
¹H NMR: Reveals the number of different types of protons, their relative numbers (integration), and their proximity to other protons (splitting patterns).
-
¹³C NMR: Shows the number of different types of carbon atoms and provides information about their functional group (e.g., C=O, C-O, aromatic C).
-
³¹P NMR: With a natural abundance of 100%, ³¹P NMR is highly sensitive.[10] The chemical shift directly indicates the oxidation state and coordination environment of the phosphorus atom, making it invaluable for confirming the successful incorporation of the phosphonate moiety.[7][11]
Data Interpretation Logic
The interpretation of NMR spectra is a logical process of deduction. The chemical shifts, integration values, and coupling constants must all be consistent with the proposed structure.
Caption: Simplified fragmentation process in mass spectrometry.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable organophosphorus compounds. [12][13]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the purified compound in a volatile organic solvent like acetone or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound travels through a capillary column (e.g., a low-polarity TG-5SilMS column) where it is separated from any minor impurities based on its boiling point and interaction with the stationary phase. [12]3. MS Detection:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is commonly used, which bombards the molecule with high-energy electrons to create a molecular ion and characteristic fragments.
-
The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and major fragment ions. HRMS data is used to calculate the precise elemental composition.
| Technique | Information Provided | Sample Amount | Strengths | Limitations |
| MS | Molecular weight, elemental formula (HRMS), structural fragments | < 1 mg (µg to ng) | Extremely sensitive, provides molecular formula | Destructive, fragmentation can be complex, isomers can be difficult to distinguish |
X-ray Crystallography: The Absolute Proof
While NMR and MS provide inferential data that allows for the deduction of a structure, single-crystal X-ray crystallography provides direct, unambiguous evidence of the three-dimensional arrangement of atoms in space. [14]For chiral molecules, it is the gold standard for determining the absolute configuration. [15][16]
Causality Behind the Technique
When a beam of X-rays is directed at an ordered, single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is a unique consequence of the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map can be calculated, from which the precise positions of all atoms can be determined.
Caption: Workflow for structure determination by X-ray crystallography.
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Crucial Hurdle): The primary challenge is growing a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm). This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound, vapor diffusion, or solvent layering techniques. This step can require significant experimentation with different solvents and conditions.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head on the diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in a high-intensity X-ray beam while the diffraction data is collected by a detector.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The phase problem is solved to generate an initial electron density map and structural model. This model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, highly precise 3D structure.
| Technique | Information Provided | Sample Amount | Strengths | Limitations |
| X-ray | Absolute 3D structure, bond lengths/angles, stereochemistry | Single crystal (~0.1 mm) | Unambiguous and definitive structural proof | Requires a suitable single crystal (often difficult to obtain), not applicable to amorphous solids or oils |
A Self-Validating System: Integrating the Data
-
The molecular formula determined by HRMS must match the count of protons and carbons from the ¹H and ¹³C NMR spectra.
-
The functional groups identified by NMR (e.g., ester, aromatic rings) must be consistent with the fragments observed in the mass spectrum.
-
If a 3D structure is obtained from X-ray crystallography , it must be entirely consistent with the connectivity and stereochemical relationships deduced from 2D NMR experiments (like COSY and HSQC).
By demanding consistency across disparate analytical methods, researchers can achieve the highest level of confidence in their proposed structure, ensuring the integrity of subsequent research and development efforts.
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Title: Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry Source: PubMed Central URL: [Link]
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Title: Analysis of Organophosphorus Compounds by GC/MS Source: cromlab-instruments.es URL: [Link]
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Title: Analyzes of alkyl phosphonate mixtures Source: JEOL Ltd. URL: [Link]
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Title: Mass Spectra of Some Organophosphorus Pesticide Compounds Source: Oxford Academic URL: [Link]
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Title: Analytical methodology for organophosphorus pesticides used in Canada Source: PubMed URL: [Link]
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Title: Assessing organophosphorus and carbamate pesticides in maize samples using MIP extraction and PSI-MS analyzes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Diethyl P-(1-naphthalenylmethyl)phosphonate Source: PubChem URL: [Link]
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Title: Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations Source: National Institutes of Health (NIH) URL: [Link]
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Title: 31P NMR Study on Some Phosphorus-Containing Compounds Source: ResearchGate URL: [Link]
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Title: ORGANOPHOSPHORUS PESTICIDES 5600 Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
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Title: One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents Source: MDPI URL: [Link]
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The Horner-Wadsworth-Emmons Advantage: A Cost-Effectiveness Benchmark of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE in the Synthesis of 1-Vinylnaphthalene
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient construction of carbon-carbon double bonds is a cornerstone of molecular architecture. For drug discovery and development professionals, the choice of synthetic methodology directly impacts project timelines, resource allocation, and ultimately, the cost of goods. This guide provides a comprehensive analysis of the cost-effectiveness of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, benchmarked against a traditional Wittig approach for the synthesis of 1-vinylnaphthalene, a valuable building block in medicinal chemistry.[1][2][]
The strategic decision to employ a particular olefination method extends beyond mere reaction yield; it encompasses a holistic evaluation of reagent cost, operational simplicity, and, critically, the downstream purification expenses. Through a detailed examination of experimental parameters and a transparent cost analysis, this guide will demonstrate the tangible economic and practical advantages offered by the HWE pathway utilizing this compound.
The Olefination Challenge: A Mechanistic and Practical Overview
The synthesis of alkenes from carbonyl compounds is a fundamental transformation, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction standing as two of the most powerful tools in the synthetic chemist's arsenal.[4] While both achieve the same overall transformation, their mechanistic nuances and byproduct profiles lead to significant differences in their practical application and overall cost-effectiveness.
The Wittig reaction employs a phosphonium ylide, generated from a phosphonium salt, to react with an aldehyde or ketone. A key challenge in the Wittig reaction is the formation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[5][6][7][8][9] TPPO is a notoriously difficult impurity to remove, often necessitating laborious and costly chromatographic purification, especially on a large scale.[5][6][7][8][9]
The Horner-Wadsworth-Emmons (HWE) reaction , on the other hand, utilizes a phosphonate carbanion, which is typically more nucleophilic than the corresponding Wittig ylide.[4][10][11] The crucial advantage of the HWE reaction lies in its byproduct: a water-soluble phosphate ester.[10][12] This seemingly small difference has profound implications for the purification process, often allowing for a simple aqueous extraction to remove the byproduct, thereby avoiding the need for chromatography.[10][12]
Comparative Cost-Effectiveness Analysis: A Case Study in 1-Vinylnaphthalene Synthesis
To provide a quantitative benchmark, we will analyze the synthesis of 1-vinylnaphthalene from 1-naphthaldehyde, a common transformation in the synthesis of advanced intermediates.
Reagent Cost Comparison
The initial outlay for reagents is a primary consideration in any synthetic campaign. The following table provides an estimated cost comparison for the key phosphorus-containing reagents.
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per gram (USD) |
| This compound | Sigma-Aldrich | $104.00 | 5 g | $20.80 |
| (1-Naphthylmethyl)triphenylphosphonium bromide | Sigma-Aldrich | $115.00 | 5 g | $23.00 |
| 1-Naphthaldehyde | Sigma-Aldrich | $55.50 | 25 g | $2.22 |
Note: Prices are approximate and subject to change. They are used here for comparative purposes.
While the initial gram-for-gram cost of the two phosphorus reagents is comparable, the true cost-effectiveness emerges when considering the entire synthetic workflow, particularly the purification stage.
Experimental Workflow and Performance Comparison
The following sections detail the experimental protocols for the synthesis of 1-vinylnaphthalene via both the HWE and Wittig routes, followed by a comparative analysis of their performance.
This protocol is designed to be a self-validating system, with clear steps and rationales.
Materials:
-
This compound (1.0 eq)
-
1-Naphthaldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq). Anhydrous THF is added to create a suspension.
-
Phosphonate Addition: this compound (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the phosphonate carbanion.
-
Aldehyde Addition: A solution of 1-naphthaldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-vinylnaphthalene.
-
Purification: The crude product is purified by a simple aqueous extraction to remove the water-soluble phosphate byproduct. Further purification by flash chromatography is generally not required for the removal of the phosphorus byproduct.
Expected Yield: 85-95%
Materials:
-
(1-Naphthylmethyl)triphenylphosphonium bromide (1.1 eq)
-
1-Naphthaldehyde (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Ylide Generation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (1-Naphthylmethyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF. The suspension is cooled to 0 °C.
-
Base Addition: n-Butyllithium (1.1 eq) is added dropwise to the stirred suspension. The formation of the deep red ylide indicates successful deprotonation. The mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: A solution of 1-naphthaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product, containing 1-vinylnaphthalene and triphenylphosphine oxide (TPPO), requires purification. This is typically achieved by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Alternatively, precipitation of TPPO from a non-polar solvent like hexanes can be attempted, but this may require multiple iterations and may not be as effective for complete removal.[5][6][7][8][9]
Expected Yield (after chromatography): 70-85%
Quantitative Data Summary
| Parameter | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction |
| Reagent | This compound | (1-Naphthylmethyl)triphenylphosphonium bromide |
| Typical Yield | 85-95% | 70-85% |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (TPPO) |
| Purification Method | Aqueous Extraction | Column Chromatography / Precipitation |
| Purification Cost | Low (minimal solvent and no stationary phase) | High (solvents, silica gel, labor)[13][14] |
| Overall Time | Shorter | Longer (due to purification) |
| Scalability | High (easy workup) | Moderate (purification is a bottleneck) |
The Decisive Factor: Purification Costs and Scalability
As the data illustrates, the primary differentiator in the cost-effectiveness of these two methodologies is the purification step.
-
HWE Reaction: The aqueous workup is a simple, fast, and inexpensive process. It consumes minimal additional solvent and does not require a stationary phase like silica gel. This makes the HWE reaction highly amenable to large-scale synthesis where cost and throughput are paramount.
-
Wittig Reaction: The removal of TPPO is a significant hurdle.[5][6][7][8][9] Column chromatography is effective but adds substantial costs in terms of solvents, silica gel, and the time required for setup, execution, and fraction analysis.[13][14] While precipitation methods exist, they may not be universally applicable and can lead to product loss.[5][6][7][8][9] This purification bottleneck significantly impacts the scalability of the Wittig reaction.
Conclusion: The Strategic Choice for Efficient Synthesis
For researchers, scientists, and drug development professionals, the selection of a synthetic route must be a strategic decision that balances chemical efficiency with economic reality. While the Wittig reaction remains a valuable tool in the synthetic chemist's repertoire, the Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, offers a demonstrably more cost-effective and scalable solution for the synthesis of alkenes such as 1-vinylnaphthalene.
The key advantages of the HWE approach are:
-
Simplified Purification: The water-soluble nature of the phosphate byproduct eliminates the need for costly and time-consuming chromatography.[10][12]
-
Higher Typical Yields: The increased nucleophilicity of the phosphonate carbanion often leads to higher reaction yields.[4][10][11]
-
Enhanced Scalability: The streamlined workup procedure makes the HWE reaction more suitable for large-scale production.
By adopting the HWE methodology with this compound, research and development teams can optimize their synthetic workflows, reduce operational costs, and accelerate the delivery of novel chemical entities.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
This guide provides a detailed, procedural framework for the safe handling and disposal of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE (CAS No: 53575-08-9).[1][2][3] As a member of the organophosphorus chemical class, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment.[1][4] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
The procedures outlined below are synthesized from regulatory standards and best practices in chemical hygiene. They are designed to provide researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Immediate Risk Mitigation
This compound belongs to the organophosphate family, compounds known for their potential to disrupt the nervous system.[4] While comprehensive toxicological data for this specific molecule is not fully established, the precautionary principle dictates it be handled as a hazardous substance. It may be an irritant to the eyes and skin, and inhalation of its vapors should be avoided.[5]
Effective risk mitigation begins with the consistent use of appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. Essential for protecting against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for any signs of degradation before each use.[6] |
| Body Protection | A flame-resistant lab coat must be worn and kept fastened. This protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or if ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.[7] |
The Regulatory Landscape: Understanding Your Obligations
The management of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for "cradle-to-grave" management of hazardous materials.[8][9] This means the responsibility for the waste lies with the generator—from its creation to its final, environmentally sound disposal.
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating specific local and federal regulations.[7] They facilitate the final disposal through licensed hazardous waste contractors and provide guidance on internal policies.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol details the mandatory steps for handling this compound from the point of generation to its removal from the laboratory.
Step 1: Waste Characterization
Due to its chemical class and potential hazards, this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials from a spill) must be treated as hazardous waste. It is strictly forbidden to dispose of this chemical down the drain or in the regular trash.[8][10]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.
-
Store Separately: Collect waste this compound in its own dedicated container. Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Avoid Incompatibles: Ensure the waste container is stored away from strong oxidizing agents, strong acids, and strong bases.[11][12] A violent reaction could occur if these are mixed.
Step 3: Containment and Labeling
The integrity of the waste container is paramount for safe storage.
-
Container Selection: The container must be made of a material chemically compatible with the phosphonate. The original product container is often a suitable choice if it is in good condition.[13] Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[13]
-
Container Condition: Ensure the container has a secure, leak-proof screw cap and is free from cracks or damage.[8][13]
-
Fill Level: Do not fill the container beyond 90% capacity, leaving at least one inch of headspace to allow for vapor expansion.[13][14]
-
Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "[15]
-
The full chemical name: "This compound "
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab where hazardous waste is collected at its point of generation.
-
Location: The SAA must be at or near the process generating the waste and under the direct control of laboratory personnel.[8][14][15]
-
Storage: Keep the waste container closed at all times, except when adding waste.[13] This minimizes the release of vapors and prevents spills.
-
Time and Volume Limits: An SAA can hold up to 55 gallons of waste.[15] While partially filled containers may remain in the SAA for up to one year, a full container must be removed within three days.[13] It is best practice to request a pickup as soon as a container is full.
Step 5: Arranging for Final Disposal
The safest and most compliant method for disposing of this compound is through a licensed hazardous waste contractor.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup of the sealed and properly labeled waste container.[7]
-
Ultimate Disposal Method: For organophosphorus compounds, high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the recommended final disposal method, as it ensures complete destruction of the molecule.[7]
-
In-Lab Neutralization (Not Recommended): While chemical hydrolysis can be used to break down some organophosphorus compounds, this process requires specific, validated protocols and expert knowledge.[7] It generates its own waste stream that must be characterized and disposed of correctly. This method is not recommended for routine disposal of this compound without a thorough, substance-specific risk assessment and EHS approval.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Absorb: Confine the spill and absorb it using an inert material such as vermiculite, sand, or a chemical absorbent pad.[7][16]
-
Collect Waste: Carefully collect the contaminated absorbent material into a sealable, compatible container.
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol in Section 3.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Report: For large spills, or any spill you are not comfortable cleaning, contact your institution's EHS office immediately.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Handling Diethyl 1-Naphthylmethylphosphonate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. Diethyl 1-naphthylmethylphosphonate, an organophosphonate intermediate, is a valuable reagent in organic synthesis.[1] However, like many organophosphorus compounds, it requires careful and informed handling to mitigate potential health risks. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound and similar phosphonates are irritation and potential systemic effects.
-
Dermal and Eye Irritation : Direct contact with skin and eyes should be avoided.[1] Similar phosphonate compounds are known to cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation : Inhaling vapors or aerosols may irritate the respiratory system.[1][3][5] Good ventilation is crucial.
-
Combustibility : The compound is likely a combustible liquid, with a high flash point, meaning it presents a slight fire hazard when exposed to heat or flame.[1][3]
-
Potential for Systemic Toxicity : Organophosphorus compounds can be absorbed through the skin and interfere with the nervous system by inhibiting the enzyme acetylcholinesterase.[2] While the acute toxicity of this specific compound is not documented in the search results, the risk necessitates stringent measures to prevent exposure.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, engineering controls should be in place to minimize exposure.
-
Fume Hood : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. This is the most critical engineering control for preventing inhalation of vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[6]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and tested regularly.[4][6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Wearing gloves and a mask are key factors in reducing occupational exposure to organophosphates.[7]
| Task | Minimum Required PPE |
| Storage & Transport | Nitrile Gloves, Safety Glasses, Lab Coat |
| Weighing & Aliquoting | Double Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat |
| Solution Preparation | Double Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat |
| Reaction & Work-up | Double Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup | Neoprene Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Suit/Coveralls, appropriate respiratory protection |
Detailed PPE Specifications:
-
Hand Protection : Use chemical-resistant gloves. Nitrile gloves are a good initial barrier, but for prolonged operations or spill cleanup, heavier-duty neoprene gloves are recommended.[8] Latex gloves are not suitable as they can be penetrated by many organic compounds.[8] Always wear two pairs of gloves ("double-gloving") when handling the neat compound or concentrated solutions. Remove the outer glove immediately if contamination occurs and wash your hands thoroughly after any handling procedure.[3]
-
Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[4][9] When there is a significant risk of splashing (e.g., when transferring solutions or during a reaction quench), a full-face shield must be worn in addition to goggles.[6]
-
Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[6] Do not allow contaminated clothing to remain in contact with the skin.[3]
-
Respiratory Protection : While working in a fume hood should prevent significant inhalation exposure, a risk assessment may indicate the need for respiratory protection, especially if dealing with large quantities or if there's a potential for aerosol generation. In such cases, a respirator with an organic vapor cartridge is appropriate.[8]
Operational Plan: Safe Handling & Workflows
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Workflow for Preparing a Solution:
-
Preparation : Don all required PPE (double gloves, goggles, face shield, apron over lab coat) before entering the designated work area within the fume hood.
-
Staging : Place absorbent, plastic-backed pads on the floor of the fume hood to contain any minor drips or spills.
-
Weighing : If weighing a solid, do so directly into the reaction vessel within the fume hood. If handling the liquid, transfer it using a syringe or cannula techniques to minimize exposure.
-
Dissolution : Add the solvent slowly to the vessel, keeping the sash of the fume hood at the lowest practical height.
-
Cleanup : After the transfer is complete, rinse any reusable equipment (like syringes) with a suitable solvent. Dispose of all contaminated disposable materials (gloves, pads, pipette tips) in the designated hazardous waste container.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the apron, face shield, and inner gloves. Wash hands thoroughly with soap and water.[3]
Caption: PPE selection workflow for handling this compound.
Emergency and Decontamination Plan
Rapid and correct response to an exposure or spill is critical.
-
Skin Exposure : Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][10] Seek immediate medical attention.
-
Eye Exposure : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Minor Spill (<100 mL in a fume hood) :
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent.[3]
-
Wipe the area with a decontaminating solution. A 10% solution of sodium carbonate (washing soda) or a dilute sodium hypochlorite (bleach) solution can be effective for organophosphates.[10][11]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[3]
-
-
Major Spill (>100 mL or outside a fume hood) :
-
Evacuate the immediate area and alert laboratory personnel and safety officers.
-
Prevent others from entering the contaminated zone.
-
Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.[3]
-
Disposal Plan
Disposal of organophosphate waste must be handled with the same care as the active compound.
-
Waste Streams : All items that come into contact with this compound, including gloves, absorbent pads, pipette tips, and contaminated solvents, must be considered hazardous waste.
-
Segregation and Labeling : Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Decontamination of Glassware : Reusable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware should then be washed with a strong soap or a decontamination solution (e.g., sodium carbonate solution) before a final wash.[10]
-
Final Disposal : All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste contractor.[4][12] Do not pour any amount of this chemical or its waste down the drain.
By integrating these expert-level precautions into your daily workflow, you can handle this compound with confidence, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
